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Foundational

Comprehensive NMR Characterization of 4-Phenylisoxazole-3-Carboxylic Acid: A Technical Guide for Structural Elucidation

As a Senior Application Scientist specializing in molecular characterization, I have designed this whitepaper to provide an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular characterization, I have designed this whitepaper to provide an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-phenylisoxazole-3-carboxylic acid (CAS: 1524204-66-7). This guide transcends basic spectral assignments by detailing the quantum mechanical and electronic causalities behind the observed chemical shifts, while providing a self-validating experimental framework for researchers in drug discovery and synthetic chemistry.

Structural Anatomy and Magnetic Environment

To accurately predict and interpret the NMR spectra of 4-phenylisoxazole-3-carboxylic acid, we must first deconstruct its electronic environment. The molecule consists of an electron-deficient isoxazole core, substituted at C-3 with a carboxylic acid and at C-4 with a phenyl ring. The C-5 position remains unsubstituted, bearing a single proton.

The Causality of Deshielding

The chemical shifts in this molecule are governed by three primary electronic forces:

  • Heteroatom Inductive Effects: The highly electronegative oxygen and nitrogen atoms in the isoxazole ring withdraw electron density from the carbon backbone. This leaves the C-5 proton (H-5) highly deshielded, a hallmark of1 [1].

  • Magnetic Anisotropy: The π -electron cloud of the C-4 phenyl ring generates an induced local magnetic field when placed in the spectrometer's B0​ field. Protons located in the deshielding cone of this induced field (such as the ortho-protons of the phenyl ring) experience a higher effective magnetic field, pushing their resonance downfield.

  • Electron-Withdrawing Groups (EWG): The C-3 carboxylic acid exerts a strong −I (inductive) and −M (mesomeric) effect, further stripping electron density from the isoxazole core, which pushes the C-3 carbon resonance significantly downfield [2].

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables synthesize the expected chemical shifts for 4-phenylisoxazole-3-carboxylic acid based on empirical data from 2 [4] and fundamental NMR principles. Data is referenced to DMSO- d6​ due to the compound's polarity.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Proton(s)Chemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Causality
H-5 (Isoxazole) 9.15 – 9.30Singlet (s)1HHighly deshielded by the adjacent ring oxygen and nitrogen, compounded by the inductive pull of the C-3 carboxyl group.
H-2', H-6' (Phenyl ortho) 7.55 – 7.65Multiplet (m)2HExperience spatial anisotropic deshielding from the adjacent isoxazole π -system.
H-3', H-4', H-5' (Phenyl meta/para) 7.40 – 7.50Multiplet (m)3HReside outside the strongest anisotropic cone of the isoxazole ring; typical aromatic resonance.
-COOH 13.00 – 13.80Broad Singlet (br s)1HHighly acidic proton. Broadening is caused by rapid chemical exchange with trace H2​O in the DMSO- d6​ solvent.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
CarbonChemical Shift ( δ , ppm)Mechanistic Causality
C=O (Acid) ~163.0Highly deshielded carbonyl carbon typical of conjugated carboxylic acids.
C-5 (Isoxazole) ~161.0Directly bonded to the electronegative ring oxygen; significant inductive deshielding.
C-3 (Isoxazole) ~157.0Bonded to the ring nitrogen and the electron-withdrawing carboxyl group.
C-1' (Phenyl ipso) ~129.0Quaternary carbon attached to the isoxazole C-4.
C-3', C-5' (Phenyl meta) ~129.0Standard aromatic carbon shift, minimally affected by the isoxazole core.
C-2', C-6' (Phenyl ortho) ~128.5Slightly shielded relative to the ipso carbon due to resonance effects.
C-4' (Phenyl para) ~128.0Farthest from the isoxazole substituent; standard aromatic shift.
C-4 (Isoxazole) ~118.0The only purely carbon-bonded position on the isoxazole ring; relatively shielded compared to C-3/C-5 but deshielded by the phenyl group [3].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in your spectral data, follow this self-validating workflow. Every step includes a causality statement and a validation checkpoint to prevent downstream analytical failures.

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of 4-phenylisoxazole-3-carboxylic acid in 0.6 mL of high-purity DMSO- d6​ (99.9% D).

  • Causality: DMSO- d6​ is selected over CDCl 3​ because the highly polar carboxylic acid forms hydrogen-bonded dimers in non-polar solvents, leading to poor solubility and severe peak broadening.

  • Self-Validation Checkpoint: Hold the NMR tube to the light. The solution must be 100% optically clear. Any undissolved particulates will distort the local magnetic field homogeneity, making it impossible to achieve a high-quality shim. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning and Matching
  • Action: Insert the sample and tune the probe to the exact Larmor frequencies of 1 H and 13 C.

  • Causality: The dielectric constant of DMSO is high ( ϵ≈47 ). This significantly alters the impedance of the RF coil compared to air or CDCl 3​ . Tuning ensures maximum power transfer and optimal Signal-to-Noise Ratio (SNR).

  • Self-Validation Checkpoint: The tuning curve (wobble curve) must dip exactly at the center frequency line with a reflection coefficient close to zero.

Step 3: Locking and Shimming
  • Action: Lock onto the deuterium frequency of DMSO- d6​ and execute gradient shimming (e.g., TopShim).

  • Causality: Locking compensates for superconducting magnet drift. Shimming corrects spatial inhomogeneities in the B0​ field, which is critical for resolving the fine J -coupling multiplets of the phenyl ring.

  • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet signal (2.50 ppm). It must be ≤1.0 Hz. If it is broader, re-shim.

Step 4: Pulse Sequence and Data Acquisition
  • Action:

    • 1 H NMR: Use a standard 30° pulse sequence (zg30), 16–32 scans, with a relaxation delay ( D1​ ) of 2 seconds.

    • 13 C NMR: Use a power-gated decoupling sequence (zgpg30), 512–1024 scans, with a D1​ of 2 seconds.

  • Causality: A 30° flip angle prevents the saturation of slowly relaxing nuclei (such as the quaternary C-3 and C-4 carbons), ensuring that the resulting signals are semi-quantitative and visible.

  • Self-Validation Checkpoint: Observe the Free Induction Decay (FID) window. The FID must decay exponentially into the noise floor before the acquisition time ( AQ ) ends. If the FID is truncated, it will cause sinc-wiggles (baseline artifacts) after Fourier Transformation.

Mechanistic Workflow Visualization

The following diagram maps the critical path of the NMR acquisition protocol, highlighting the logical progression from sample preparation to final signal assignment.

NMR_Workflow Prep Sample Prep (DMSO-d6) Tune Tune & Match (Maximize SNR) Prep->Tune Shim Lock & Shim (B0 Homogeneity) Tune->Shim Acq Data Acquisition (zg30 / zgpg30) Shim->Acq Proc FT Processing (Phase & Baseline) Acq->Proc Assign Signal Assignment (Multiplet Analysis) Proc->Assign

Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

References

  • Discovery of Substituted (2-Aminooxazol-4-yl)
  • Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazole Source: The Royal Society of Chemistry URL
  • Synthesis of 5-(Fluoroalkyl)
  • New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity Source: The Royal Society of Chemistry URL

Sources

Exploratory

Precision Mass Spectrometry and Physicochemical Profiling of 4-Phenylisoxazole-3-Carboxylic Acid

Executive Summary In early-stage drug discovery, the rigorous validation of heterocyclic pharmacophores is non-negotiable. 4-phenylisoxazole-3-carboxylic acid (CAS: 1524204-66-7)[1] is a highly versatile building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the rigorous validation of heterocyclic pharmacophores is non-negotiable. 4-phenylisoxazole-3-carboxylic acid (CAS: 1524204-66-7)[1] is a highly versatile building block. The isoxazole core is a privileged scaffold, widely deployed as a bioisostere to improve metabolic stability and modulate target-binding thermodynamics. This technical whitepaper provides an in-depth framework for the physicochemical profiling and High-Resolution Mass Spectrometry (HRMS) validation of this critical compound, ensuring that downstream synthetic libraries are built on absolute analytical certainty.

Physicochemical Profiling: The Causality of Mass Definitions

In analytical chemistry, conflating molecular weight with exact mass is a common pitfall that leads to catastrophic misinterpretations of mass spectral data.

  • Molecular Weight (189.17 g/mol ): This value is a weighted average derived from the natural isotopic abundance of carbon, hydrogen, nitrogen, and oxygen on Earth. Causality: It is strictly used for macroscopic laboratory operations, such as calculating molarity or stoichiometric equivalents for amide coupling reactions.

  • Exact Mass (189.0426 Da): This is the calculated mass of the molecule's most abundant isotopic composition (monoisotopic mass: ^12C, ^1H, ^14N, ^16O). Causality: In HRMS, the exact mass is the absolute ground truth used to determine elemental composition and rule out isobaric interferences[2].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Causality / Application
IUPAC Name 4-phenyl-1,2-oxazole-3-carboxylic acidStandardized nomenclature for regulatory filing.
Chemical Formula C10H7NO3Base elemental composition for isotopic distribution modeling.
Molecular Weight 189.17 g/mol Utilized for bulk stoichiometric equivalents in synthesis[1].
Exact Mass 189.04259 DaTarget monoisotopic mass for HRMS identification[2].
[M-H]⁻ m/z (Theoretical) 188.0353 DaPrimary diagnostic ion observed in negative-mode ESI.
CAS Registry Number 1524204-66-7Unique identifier for procurement and database querying[1].

Self-Validating LC-HRMS Analytical Workflow

To ensure absolute trustworthiness in structural validation, the analytical protocol must be a self-validating system. By coupling orthogonal techniques—chromatographic retention (polarity) and high-resolution mass analysis (exact mass and isotopic pattern)—we eliminate false positives.

Experimental Protocol: LC-ESI-HRMS Analysis
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 0.1% formic acid acts as an ion-pairing agent, suppressing premature ionization in the solution phase to ensure a sharp, symmetrical chromatographic peak on the reversed-phase column.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at 0.4 mL/min.

    • Causality: The hydrophobic phenyl ring ensures strong retention on the C18 stationary phase, allowing polar matrix contaminants to elute in the void volume before the analyte.

  • Electrospray Ionization (ESI-) : Operate the source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

    • Causality: The C3-carboxylic acid moiety is highly acidic. In the negative ESI droplet, it readily sheds a proton to form a highly stable [M-H]⁻ anion. Positive mode is intentionally avoided here because the isoxazole nitrogen is a poor proton acceptor, which would result in a weak, fragmented signal.

  • Data Acquisition & Validation : Scan from m/z 50 to 500 using an Orbitrap or Q-TOF mass analyzer at 60,000 resolution. Extract the ion chromatogram at m/z 188.0353 (±5 ppm).

    • Causality: The high resolution separates the target ion from nominal mass interferences. The system self-validates by comparing the observed M+1 (13C) isotopic peak intensity against the theoretical ~11% relative abundance expected for a 10-carbon molecule.

HRMS_Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 Electrospray Ionization (ESI-) Deprotonation to [M-H]- S2->S3 S4 HRMS Mass Analyzer (Orbitrap / Q-TOF) S3->S4 S5 Data Processing Exact Mass: 188.0353 Da S4->S5

Fig 1. LC-HRMS analytical workflow for validating 4-phenylisoxazole-3-carboxylic acid.

Mechanistic Role in Drug Development

Why is the precise characterization of 4-phenylisoxazole-3-carboxylic acid so critical? The isoxazole ring is not merely a structural scaffold; it is an active participant in target engagement.

When this carboxylic acid is conjugated with various amines to generate an amide library, the resulting molecules leverage the unique electronic properties of the isoxazole core. The adjacent nitrogen and oxygen atoms act as rigid, directional hydrogen-bond acceptors. Furthermore, the C4-phenyl group is locked into a specific dihedral angle relative to the isoxazole plane, perfectly positioning it to occupy deep hydrophobic pockets in target proteins, such as cyclooxygenase (COX) enzymes or kinase active sites.

Pharmacophore_Logic P1 4-Phenylisoxazole- 3-Carboxylic Acid F1 Isoxazole Ring (Rigid Spacer & H-Bond) P1->F1 F2 Carboxylic Acid (Conjugation Site) P1->F2 F3 Phenyl Group (Hydrophobic Interaction) P1->F3 O1 Metabolic Stability F1->O1 O2 Amide Library Synthesis F2->O2 O3 Target Pocket Binding F3->O3

Fig 2. Logical relationship between structural features and pharmacological utility.

Conclusion

The successful integration of 4-phenylisoxazole-3-carboxylic acid into a drug discovery pipeline hinges on absolute analytical certainty. By understanding the causality behind its physicochemical properties—specifically the distinction between its 189.17 g/mol molecular weight and its 189.0426 Da exact mass—researchers can design robust, self-validating HRMS workflows. This ensures the integrity of downstream synthetic libraries and maximizes the probability of identifying potent, metabolically stable drug candidates.

References[1] Title: CAS Index 1524 - ChemBK (4-Phenylisoxazole-3-carboxylic acid)

Source: ChemBK Database URL: [Link][2] Title: Kynurenic Acid | C10H7NO3 | CID 3845 (Formula Exact Mass Reference) Source: National Center for Biotechnology Information (PubChem) URL: [Link] Title: Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL: [Link]

Sources

Foundational

Thermodynamic Solvation of 4-Phenylisoxazole-3-Carboxylic Acid in Polar Organic Solvents: A Technical Guide

Executive Summary In early-stage drug discovery and materials science, the precise characterization of building blocks is critical. 4-phenylisoxazole-3-carboxylic acid is a highly versatile heterocyclic scaffold frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the precise characterization of building blocks is critical. 4-phenylisoxazole-3-carboxylic acid is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of pharmaceuticals (e.g., leflunomide analogues) and agrochemicals. However, its rigid planar structure and specific functional groups create unique solubility challenges. This whitepaper provides an in-depth mechanistic analysis of its solvation behavior in polar organic solvents and establishes a self-validating experimental protocol for determining its thermodynamic solubility.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 4-phenylisoxazole-3-carboxylic acid, we must deconstruct its structural causality. The molecule is defined by three distinct moieties, each dictating its interaction with solvent fields:

  • The Carboxylic Acid Group: Isoxazole-3-carboxylic acid derivatives typically exhibit a predicted pKa of approximately 3.3[1]. In the solid state, this moiety forms robust intermolecular hydrogen-bonded dimers, resulting in high lattice energy. Solvents must possess strong hydrogen-bond acceptor capabilities to disrupt these dimers.

  • The 4-Phenyl Ring: The addition of the phenyl group significantly increases the lipophilicity of the core scaffold. While unsubstituted isoxazole-carboxylic acids have lower LogP values, phenyl-substituted variants exhibit LogP values ranging from 2.3 to 3.3[2]. This hydrophobic bulk imposes a severe entropic penalty in water, explaining why the compound exhibits limited aqueous solubility[3].

  • The Isoxazole Core: This electron-withdrawing heteroaromatic ring creates a strong permanent dipole, making the molecule highly responsive to dipole-dipole interactions with polar aprotic solvents.

The Causality of Solvation: For dissolution to occur, the exothermic energy released by solute-solvent interactions must overcome the endothermic disruption of the crystal lattice. Polar organic solvents like Dimethyl Sulfoxide (DMSO) excel here because they act as potent hydrogen-bond acceptors, effectively breaking the carboxylic dimers while easily accommodating the lipophilic phenyl ring through dispersion forces[3].

Solvation Solid Crystalline Solid (4-phenylisoxazole-3-carboxylic acid) Lattice Lattice Energy Disruption (Endothermic) Solid->Lattice Heat/Agitation Cavity Solvent Cavity Formation (Endothermic) Lattice->Cavity Solvent yields space Interaction Solute-Solvent Interaction (Exothermic) Cavity->Interaction H-bonding & Dipole forces Dissolved Dissolved State (Thermodynamic Equilibrium) Interaction->Dissolved ΔG_solv < 0

Thermodynamic pathway of 4-phenylisoxazole-3-carboxylic acid solvation.

Solvent Selection Matrix

Based on the principle of "like dissolves like" and the specific hydrogen-bonding requirements of the carboxylic acid, the table below summarizes the theoretical solubility profiles of 4-phenylisoxazole-3-carboxylic acid across standard polar organic solvents.

Polar Organic SolventDielectric Constant (ε at 20°C)H-Bond DonorH-Bond AcceptorExpected Solubility ProfileMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 46.7NoStrongVery High Strong H-bond acceptor; efficiently disrupts solid-state carboxylic dimers.
N,N-Dimethylformamide (DMF) 36.7NoStrongHigh High dipole moment and strong H-bond acceptor capacity.
Methanol (MeOH) 32.7YesYesModerate to High Amphiprotic nature allows full solvation of the polar headgroup.
Ethanol (EtOH) 24.5YesYesModerate Exhibits moderate solubility due to favorable interactions, though lower polarity than MeOH[3].
Acetonitrile (MeCN) 37.5NoWeakLow to Moderate High dielectric constant, but weak H-bond acceptor limits dimer disruption.

Self-Validating Experimental Protocol: The Shake-Flask Method

To accurately quantify the solubility of 4-phenylisoxazole-3-carboxylic acid, kinetic solubility assays (which often yield false highs due to supersaturation) are insufficient[4]. The Shake-Flask Method is the gold standard for determining true thermodynamic equilibrium[5],[6].

The following protocol is designed as a self-validating system: by sampling at multiple time points, the researcher proves that chemical equilibrium has been achieved rather than simply assumed.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh an excess amount (~50 mg) of crystalline 4-phenylisoxazole-3-carboxylic acid into a 2 mL glass HPLC vial.

    • Add 1.0 mL of the target polar organic solvent (e.g., DMSO, EtOH).

    • Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration[5].

  • Thermodynamic Equilibration (The Causality of Time):

    • Place the vials in a temperature-controlled thermoshaker set strictly to 25.0 ± 0.1 °C.

    • Agitate at 500 RPM for a minimum of 24 to 72 hours[5],[4].

    • Self-Validation Check: Prepare triplicate vials for 24h, 48h, and 72h extraction. If the concentration remains statistically identical across these time points, true thermodynamic equilibrium is confirmed.

  • Phase Separation:

    • Remove the vials and centrifuge at 10,000 × g for 15 minutes at 25°C.

    • Expert Insight: Centrifugation is vastly superior to vacuum filtration for lipophilic compounds. Filtration can introduce errors via non-specific binding of the solute to the filter membrane or localized solvent evaporation under vacuum[6],[4].

  • Clarification and Dilution:

    • Carefully aspirate 100 µL of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot into a compatible mobile phase (e.g., 50:50 Water:MeCN) to ensure the final concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Quantification:

    • Inject the diluted sample into an HPLC system equipped with a C18 column and a UV-Vis detector (set to the compound's λ_max, typically ~254 nm).

    • Quantify the peak area against a pre-established multi-point calibration curve generated from standard solutions[5].

ShakeFlask Start 1. Preparation Excess Solute + Solvent Equilibrate 2. Equilibration Shake at 25°C, 24-72h Start->Equilibrate Seal vial PhaseSep 3. Phase Separation Centrifugation at 10k x g Equilibrate->PhaseSep Ensure saturation Analysis 4. Quantification HPLC-UV Analysis PhaseSep->Analysis Extract supernatant Data 5. Validation Calculate vs. Calibration Analysis->Data Determine mg/mL

Generalized workflow for determining equilibrium solubility using the shake-flask method.

Troubleshooting & Best Practices

  • Polymorphic Transformations: If the solubility value drops unexpectedly between the 24h and 72h marks, the compound may be undergoing a solvent-mediated polymorphic transition to a more stable, less soluble crystal form. In such cases, isolate the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

  • Solvent Hygroscopicity: Solvents like DMSO and DMF are highly hygroscopic. Absorption of atmospheric water during the 72-hour shaking period will alter the solvent's dielectric constant and drastically reduce the solubility of the lipophilic 4-phenylisoxazole-3-carboxylic acid. Always use anhydrous solvents and purge vials with nitrogen gas before sealing.

References

  • General Experimental Protocol for Determining Solubility - Benchchem. Benchchem.
  • ISOXAZOLE-5-CARBOXYLIC ACID 21169-71-1 wiki - Guidechem. Guidechem.
  • Shake Flask Method Summary - BioAssay Systems. BioAssay Systems.
  • Shake-Flask Aqueous Solubility Assay - Enamine. Enamine.
  • Cas 98434-06-1, 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLIC ACID - Lookchem. Lookchem.
  • Cas 51677-09-9, 5-PHENYL-ISOXAZOLE-3-CARBOXYLIC ACID - Lookchem. Lookchem.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Phenylisoxazole Carboxylic Acids: A Case Study of 4-Phenylisoxazole-3-Carboxylic Acid Analogs

This guide provides a comprehensive overview of the methodologies and interpretations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of phenylisoxazole carboxylic acids. While a definitive crystal str...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the methodologies and interpretations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of phenylisoxazole carboxylic acids. While a definitive crystal structure for 4-phenylisoxazole-3-carboxylic acid is not publicly available at the time of this writing, this document will leverage the detailed structural analysis of a closely related analog, 5-methyl-3-phenylisoxazole-4-carboxylic acid, to illustrate the complete experimental and analytical workflow. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding the solid-state properties of this important class of compounds.

Introduction: The Significance of Phenylisoxazoles in Medicinal Chemistry

The isoxazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, antiviral, and anti-inflammatory properties. The substitution pattern on the phenyl and isoxazole rings, as well as the presence of functional groups like carboxylic acids, plays a crucial role in modulating their pharmacological profiles. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as it governs molecular recognition, binding affinity, and pharmacokinetic properties.

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of active pharmaceutical ingredients (APIs).

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Phenylisoxazole Carboxylic Acids

The synthesis of phenylisoxazole carboxylic acids can be achieved through various synthetic routes. A common approach involves the [3+2] cycloaddition reaction. For instance, the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid involves the reaction of ethyl 5-methyl-3-phenylisoxazole-4-carboxylate with sodium hydroxide, followed by acidification with hydrochloric acid. The resulting solid is then recrystallized from a suitable solvent, such as hot ethanol, to yield crystals suitable for diffraction studies.[3]

Crystal Growth: The Art and Science

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The ideal crystals for SC-XRD are well-formed, free of defects, and typically range in size from 30 to 300 microns.[1] Several techniques can be employed for crystal growth, including:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Molecular Architecture

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2]

The SC-XRD Experimental Workflow

The process of determining a crystal structure using SC-XRD involves several key steps, from data collection to structure refinement.

SC_XRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Diffractometer Structure Solution Structure Solution Data Collection->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-Squares Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis CIF Output

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a glass fiber with a suitable adhesive.[1]

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1] For the analysis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, a Bruker APEXII CCD area-detector diffractometer was used.[3]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[4] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Structural Analysis of a 4-Phenylisoxazole-3-Carboxylic Acid Analog

The crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid provides valuable insights into the likely structural features of 4-phenylisoxazole-3-carboxylic acid.

Crystallographic Data

The following table summarizes the key crystallographic data for 5-methyl-3-phenylisoxazole-4-carboxylic acid.[3]

Parameter5-Methyl-3-phenylisoxazole-4-carboxylic acid
Chemical FormulaC₁₁H₉NO₃
Formula Weight203.19
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.953(4)
b (Å)5.981(2)
c (Å)14.142(5)
β (°)105.548(6)
Volume (ų)974.0(6)
Z4
Temperature (K)273
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected8619
Independent Reflections1712
R-factor (R₁)0.039
Weighted R-factor (wR₂)0.111
Molecular Geometry and Conformation

In the crystal structure of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64(8)°.[3] The carboxylic acid group is nearly coplanar with the isoxazole ring.[3] This twisted conformation is a common feature in such bicyclic systems and can have a significant impact on the molecule's ability to interact with biological targets.

Intermolecular Interactions and Crystal Packing

The crystal packing of 5-methyl-3-phenylisoxazole-4-carboxylic acid is dominated by strong hydrogen bonds and other weaker interactions.

Intermolecular_Interactions Molecule_A Molecule A (Carboxylic Acid) Dimer Head-to-Head Dimer Molecule_A->Dimer O-H···O Hydrogen Bond Molecule_B Molecule B (Carboxylic Acid) Molecule_B->Dimer O-H···O Hydrogen Bond Network 3D Supramolecular Network Dimer->Network C-H···N Interactions π-π Stacking

Caption: Key intermolecular interactions in the crystal structure of the analog.

The most prominent feature is the formation of "head-to-head" dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3] These dimers are further linked into a three-dimensional network by C-H···N hydrogen bonds and π-π stacking interactions between the phenyl rings.[3]

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5] It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors.

Principles of Hirshfeld Surface Analysis

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal.[5] This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact.

Workflow for Hirshfeld Surface Analysis
  • Data Input: A high-quality CIF file from the SC-XRD experiment is required.[6]

  • Software: The analysis is typically performed using the CrystalExplorer software.[6]

  • Surface Generation: The Hirshfeld surface is generated for the molecule of interest within the crystal lattice.

  • Property Mapping: The surface is mapped with properties like dnorm, shape index, and curvedness to visualize different aspects of the intermolecular interactions.

  • 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface to provide a quantitative summary of the different types of intermolecular contacts.

The red, white, and blue regions on a dnorm mapped Hirshfeld surface represent interatomic contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively.

Conclusion and Future Directions

The crystal structure analysis of 5-methyl-3-phenylisoxazole-4-carboxylic acid provides a detailed and insightful model for understanding the solid-state properties of 4-phenylisoxazole-3-carboxylic acid and other related compounds. The formation of robust hydrogen-bonded dimers is a key feature that likely dictates the crystal packing and physical properties of this class of molecules.

For drug development professionals, this information is invaluable for understanding polymorphism, solubility, and bioavailability. Future work should focus on obtaining a definitive crystal structure of 4-phenylisoxazole-3-carboxylic acid to confirm these structural hypotheses and to provide a more precise basis for computational modeling and structure-activity relationship studies.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Google Cloud.
  • Chandra, N. S., Srikantamurthy, N., Vishalakshi, G. J., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. Retrieved from [Link]

  • Hathwar, V. R., Manjal, S., & Chopra, D. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 455–463. Retrieved from [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer. (2015, June 30). YouTube. Retrieved from [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

  • Comprehensive Guide to Hirshfeld Surface Analysis Using Crystal Explorer Software. (n.d.). Slideshare. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). ORNL Neutron Sciences. Retrieved from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019, October 28). ACS Publications. Retrieved from [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022, September 8). RSC Publishing. Retrieved from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010, June 15). PubMed. Retrieved from [Link]

  • A surprising new route to 4-nitro-3-phenylisoxazole. (2010, June 23). Beilstein Journals. Retrieved from [Link]

Sources

Foundational

Comprehensive Safety and Handling Guide for 4-Phenylisoxazole-3-Carboxylic Acid in Drug Development

Executive Summary & Chemical Significance In modern medicinal chemistry, the isoxazole core serves as a versatile bioisostere for amides, esters, and aromatic rings, offering unique hydrogen-bonding profiles and metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, the isoxazole core serves as a versatile bioisostere for amides, esters, and aromatic rings, offering unique hydrogen-bonding profiles and metabolic stability. 4-Phenylisoxazole-3-carboxylic acid (CAS: 1524204-66-7) is a highly valued building block used to synthesize complex active pharmaceutical ingredients (APIs) [1].

However, the structural features that make it synthetically useful—namely, the strongly electron-withdrawing isoxazole ring and the lipophilic phenyl substituent—also dictate its hazard profile. The electron-withdrawing nature of the heterocycle significantly lowers the pKa​ of the carboxylic acid, making it a potent localized irritant. Furthermore, the lipophilic phenyl ring enhances its partition coefficient (LogP), facilitating rapid dermal penetration. This whitepaper synthesizes standard safety data sheet (SDS) information with field-proven laboratory methodologies to provide a comprehensive, causality-driven handling guide.

Physicochemical Profiling & Hazard Causality

To safely handle any chemical, one must understand why it is hazardous, not just that it is hazardous. Table 1 summarizes the quantitative data and the underlying physicochemical causality for each hazard associated with 4-phenylisoxazole-3-carboxylic acid [2].

Table 1: Physicochemical Properties and Hazard Causality

PropertyValueCausality & Safety Implication
CAS Number 1524204-66-7Unique identifier for inventory and regulatory tracking.
Molecular Weight 189.17 g/mol Low MW facilitates rapid aerosolization of powders, increasing inhalation risks.
Molecular Formula C10H7NO3Nitrogen/Oxygen rich; generates toxic NOx​ and COx​ gases upon combustion.
Acidity ( pKa​ ) ~2.0 - 3.5 (Predicted)Causes rapid, localized pH drops upon contact with mucosal membranes, leading to Eye Irrit. 2 (H319) and STOT SE 3 (H335) .
Lipophilicity (LogP) ~1.8 - 2.5 (Predicted)The 4-phenyl substitution enhances stratum corneum penetration, exacerbating Skin Irrit. 2 (H315) compared to unsubstituted isoxazoles.
Physical State Solid (Crystalline Powder)High surface area increases electrostatic cling to gloves and spatulas, requiring anti-static handling techniques.

Self-Validating Protocols for Safe Handling

In high-throughput synthesis environments, protocols must be "self-validating"—meaning the procedure itself contains built-in physical or chemical checks that confirm safety and efficacy before the operator proceeds to the next step.

Protocol A: Anti-Static Weighing and Solubilization

Purpose: To safely transfer the solid powder without aerosolization and prepare a standardized 100 mM stock solution.

  • Environmental Setup: Ensure the Class II fume hood has a face velocity of 80–100 fpm. Place an anti-static bar (ionizer) next to the analytical balance to neutralize static charges on the powder.

  • Gravimetric Transfer: Using a grounded stainless-steel spatula, transfer the required mass of 4-phenylisoxazole-3-carboxylic acid into a pre-tared, amber glass vial.

    • Validation Check: The balance reading must stabilize within 3 seconds. Continuous drifting indicates moisture absorption (hygroscopicity) or draft interference, compromising both safety and stoichiometric accuracy.

  • Solubilization: In a sealed environment, inject anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) through a septum to reach a 100 mM concentration.

    • Validation Check: The solution must be completely transparent within 60 seconds of vortexing. Turbidity indicates degraded (polymeric) material or compromised solvent, which could lead to hazardous pressure buildup in subsequent closed-system reactions.

  • Storage: Store the sealed stock at 4°C under an inert argon atmosphere.

HandlingWorkflow Start 4-Phenylisoxazole-3-carboxylic Acid (Solid State) Hood Transfer to Class II Fume Hood Start->Hood Weigh Anti-Static Weighing (Enclosed Balance) Hood->Weigh Solvent Solubilization (DMSO/DMF) Weigh->Solvent Spill Accidental Spill (Powder/Solution) Weigh->Spill Solvent->Spill Waste Halogenated/Aqueous Waste Segregation Solvent->Waste Post-Reaction Decon Alkaline Quench (1M NaHCO3) Spill->Decon Decon->Waste

Caption: Workflow for safe handling, solubilization, and spill mitigation.

Reaction Safety: Amide Coupling Workflow

The most common application of 4-phenylisoxazole-3-carboxylic acid is its conversion into an amide to probe biological targets (e.g., COX-2, GABA receptors) [3]. The activation of the carboxylic acid is highly exothermic and requires strict thermal control.

Protocol B: Safe Amide Coupling via HATU/DIPEA

Purpose: To synthesize an isoxazole-3-carboxamide while mitigating thermal runaway and exposure to sensitizing coupling agents.

  • Reagent Charging: To a round-bottom flask containing the 100 mM stock solution of 4-phenylisoxazole-3-carboxylic acid (1.0 eq), add HATU (1.1 eq) under a nitrogen stream.

  • Base Addition (Critical Safety Step): Submerge the flask in an ice-water bath (0°C). Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) over 5 minutes.

    • Validation Check: A distinct color change (typically to pale yellow/orange) must occur, confirming the formation of the active OAt-ester. If no color change occurs, the HATU has likely hydrolyzed, and adding the amine will result in a failed, potentially reactive mixture.

  • Amine Addition: Add the target primary or secondary amine (1.2 eq). Remove the ice bath and allow it to warm to room temperature.

  • Quenching: Quench the reaction strictly with saturated aqueous NaHCO3​ . Do not use strong aqueous bases (like NaOH), as they can trigger the ring-opening of the isoxazole under forcing conditions, releasing hazardous byproducts.

BioPathway Ligand Isoxazole-3-carboxamide Derivative Receptor Target Receptor (e.g., COX-2 / GABA_A) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Inhibition Enzyme Inhibition / Allosteric Modulation Complex->Inhibition Phenotype Anti-inflammatory / Neuromodulatory Effect Inhibition->Phenotype

Caption: Pharmacological pathway of 4-phenylisoxazole-3-carboxamide derivatives.

Emergency Response and Waste Management

Due to the compound's specific target organ toxicity (STOT SE 3) and skin irritation properties (Skin Irrit. 2) [4], emergency response must be rapid and chemically logical.

  • Dermal Exposure: The lipophilic nature of the phenyl group means water alone is insufficient for rapid decontamination. Wash the affected area with copious amounts of soap and water for at least 15 minutes to emulsify and remove the lipophilic acid.

  • Powder Spills: Never sweep dry powder, as this generates inhalable dust. Cover the spill with an absorbent material dampened with a mildly alkaline solution (e.g., 1M NaHCO3​ ) to neutralize the carboxylic acid, converting it to its highly water-soluble sodium salt for safe physical removal.

  • Disposal: Do not pour unreacted acid down the drain. It must be collected in properly labeled containers for halogenated/heterocyclic organic waste and incinerated by a licensed environmental agency.

References

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Phenylisoxazole-3-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck: the premature degradation of promising heterocyclic scaffolds before they ever reach an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical bottleneck: the premature degradation of promising heterocyclic scaffolds before they ever reach an in vivo model. 4-Phenylisoxazole-3-carboxylic acid (CAS: 1524204-66-7)[1] is a prime example. Widely utilized as a bioisosteric core in bromodomain extra-terminal (BET) inhibitors[2] and bacterial serine acetyltransferase antagonists[3], this molecule presents unique thermodynamic vulnerabilities.

This whitepaper deconstructs the thermodynamic stability of 4-phenylisoxazole-3-carboxylic acid, explaining the causality behind its degradation pathways and providing self-validating experimental protocols to accurately quantify its half-life in laboratory settings.

Structural Thermodynamics & Mechanistic Vulnerabilities

The isoxazole-3-carboxylic acid nucleus is thermodynamically balanced on a knife-edge. Its stability is dictated by two primary degradation vectors: thermal decarboxylation and photochemical ring cleavage.

Thermal Decarboxylation (The Kemp-like Mechanism)

The 3-carboxylic acid moiety is highly susceptible to thermal decarboxylation. Quantum mechanical/molecular mechanics (QM/MM) simulations of isoxazole-3-carboxylic derivatives reveal that this process often mirrors a Kemp decarboxylation mechanism[4].

  • The Causality: Why does the 4-phenyl group matter? Sterically, the phenyl ring at the C4 position twists out of the isoxazole plane (typically by ~18-20°) to minimize steric clash[5]. Electronically, however, the π -system of the phenyl ring can stabilize the incipient carbanion at the C3 position once CO 2​ is lost. This lowers the activation free energy ( ΔG‡ ) for decarboxylation compared to unsubstituted isoxazoles.

Solvent-Mediated Degradation (The DMSO Problem)

A common pitfall in high-throughput screening is the assumption that stock solutions in Dimethyl Sulfoxide (DMSO) are indefinitely stable. Research indicates that the stability of the isoxazole-carboxylic acid core is highly time- and solvent-dependent[3].

  • The Causality: Dipolar aprotic solvents like DMSO lack the ability to form strong, stabilizing hydrogen bonds with the carboxylic acid ground state. Furthermore, the mild oxidative properties of DMSO can interfere with the isoxazole nucleus, accelerating degradation at room temperature[3].

Photochemical Ring Cleavage

The N-O bond is the weakest thermodynamic link in the isoxazole ring ( ∼50−60 kcal/mol). Under UV irradiation ( λ<340 nm), 4-phenylisoxazole derivatives undergo photochemical ring contraction to form a highly reactive 2H-azirine intermediate. This intermediate subsequently expands to form an oxazole derivative or cleaves entirely into ketenimines[6].

Pathway A 4-Phenylisoxazole- 3-carboxylic acid B Thermal Decarboxylation A->B Δ / DMSO D Photochemical Cleavage A->D hν (<340 nm) C 4-Phenylisoxazole B->C -CO2 E 2H-Azirine Intermediate D->E Ring Contraction F Oxazole Derivative E->F Ring Expansion

Fig 1: Primary thermodynamic and photochemical degradation pathways of 4-phenylisoxazole-3-carboxylic acid.

Quantitative Data Summaries

To effectively manage this compound in a laboratory setting, researchers must understand its baseline physicochemical parameters and kinetic stability limits.

Table 1: Physicochemical & Thermodynamic Parameters
ParameterValueCausality / Implication
CAS Number 1524204-66-7Unique identifier for the 4-phenyl substituted isomer[1].
Molecular Weight 189.17 g/mol Optimal size for fragment-based drug discovery (FBDD).
LogP (est.) 1.8 - 2.1Favorable lipophilicity, but drives partitioning into hydrophobic pockets.
Primary Degradant 4-PhenylisoxazoleLoss of CO 2​ eliminates the key hydrogen-bond donor, destroying target affinity.
Photostability LowRequires amber/opaque storage to prevent UV-induced 2H-azirine formation[6].
Table 2: Solution-Phase Kinetic Stability Matrix

(Extrapolated from isoxazole-3-carboxylic acid analog behaviors)

Solvent SystemTemp (°C)Est. Half-Life ( t1/2​ )Mechanistic Driver
DMSO- d6​ 25°C7 - 14 DaysMild oxidative potential of DMSO accelerates core degradation[3].
DMSO- d6​ 60°C< 24 HoursThermal stress rapidly overcomes the ΔG‡ for decarboxylation.
D 2​ O (pH 7.4)37°C> 30 DaysAqueous solvation stabilizes the carboxylate ground state[4].

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove itself correct. Relying solely on the relative integration of a parent molecule's NMR protons is a critical failure point; if the degradation product (e.g., 4-phenylisoxazole) has overlapping aromatic signals, the apparent concentration of the parent will be artificially inflated.

The following workflows utilize internal standards and orthogonal verification to create a self-validating system .

Workflow Step1 Step 1: Sample Prep Add Internal Standard (TMB) Step2 Step 2: Thermal Stress Incubate in DMSO-d6 (25-60°C) Step1->Step2 Step3 Step 3: 1H NMR Kinetics Track H-5 & Phenyl Integrations Step2->Step3 Step4 Step 4: LC-MS/UV Profiling Orthogonal Mass Verification Step3->Step4 Step5 Step 5: Kinetic Modeling Calculate t(1/2) & ΔG‡ Step4->Step5

Fig 2: Self-validating workflow for solution-phase stability assessment.

Protocol 1: Solution-Phase Kinetic Stability Assay ( 1 H NMR)

Objective: Accurately determine the half-life of 4-phenylisoxazole-3-carboxylic acid in DMSO.

  • Standard Preparation: Prepare a 50 mM stock solution of 1,3,5-trimethoxybenzene (TMB) in DMSO- d6​ . Causality: TMB acts as an inert, non-overlapping internal standard, allowing for absolute molar quantification rather than relative ratios.

  • Sample Preparation: Dissolve 5.0 mg of 4-phenylisoxazole-3-carboxylic acid in 500 μ L of the TMB/DMSO- d6​ stock solution[3].

  • Baseline Acquisition: Immediately acquire a baseline 1 H NMR spectrum (t = 0). Ensure the relaxation delay (d1) is set to 5 seconds to allow for complete relaxation of the TMB methoxy protons.

  • Thermal Incubation: Seal the NMR tube under an argon atmosphere to prevent ambient moisture ingress, and incubate at the target temperature (e.g., 40°C).

  • Kinetic Tracking: Acquire spectra at t = 1h, 2.5h, 20h, and 7 days[3]. Track the integration of the isolated isoxazole H-5 proton against the TMB methoxy peak (3.75 ppm).

  • Data Synthesis: Plot ln([Parent]t​/[Parent]0​) versus time to extract the degradation rate constant ( k ) and calculate the half-life ( t1/2​=0.693/k ).

Protocol 2: Solid-State Thermal Analysis (Hyphenated TGA-IR)

Objective: Confirm that solid-state mass loss is exclusively driven by decarboxylation.

  • Sample Loading: Load 2-3 mg of the compound into an alumina crucible within a Thermogravimetric Analyzer (TGA).

  • Atmosphere Control: Purge the system with dry Nitrogen at 50 mL/min to prevent oxidative combustion.

  • Heating Ramp: Apply a heating rate of 10°C/min from 25°C to 300°C.

  • Orthogonal Validation (IR): Route the evolved off-gases through a heated transfer line into an FT-IR spectrometer. Causality: By monitoring the IR spectrum of the off-gas, you can confirm that the mass loss event correlates exactly with the evolution of CO 2​ (strong asymmetric stretch at ν≈2349 cm −1 ), proving the Kemp-like decarboxylation mechanism rather than non-specific decomposition.

References

  • MDPI - Molecules Title: Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants Source: MDPI URL:[Link]

  • RSC - MedChemComm Title: Database-Driven Molecular Generation of Drug-Like Compounds (BET Inhibitors) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • ACS - The Journal of Organic Chemistry Title: Photochemistry and Vibrational Spectra of Matrix-Isolated Methyl 4-Chloro-5-phenylisoxazole-3-carboxylate Source: ACS Publications URL:[Link]

  • ACS - The Journal of Organic Chemistry Title: UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix Source: ACS Publications URL:[Link]

  • ChemPhysChem / ResearchGate Title: Influence of Inter- and Intramolecular Hydrogen Bonding on Kemp Decarboxylations from QM/MM Simulations Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 4-Phenylisoxazole-3-Carboxylic Acid Derivatives in Medicinal Chemistry

Executive Summary In medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as a robust bioisostere for carboxylic acids, amides, and esters to improve metabolic stability, lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the isoxazole ring is a privileged heterocyclic scaffold, frequently deployed as a robust bioisostere for carboxylic acids, amides, and esters to improve metabolic stability, lipophilicity, and target binding affinity [1]. Specifically, 4-phenylisoxazole-3-carboxylic acid derivatives have emerged as critical pharmacophores in the development of novel antituberculosis agents [1], inhibitors of the mitochondrial permeability transition pore (mPTP) [2], and modulators of inflammatory pathways (e.g., 5-Lipoxygenase/FLAP inhibitors).

This application note provides a comprehensive, self-validating methodology for the regioselective synthesis of 4-phenylisoxazole-3-carboxylic acids and their subsequent functionalization into screening libraries. By detailing the causality behind each synthetic choice, this guide empowers drug development professionals to optimize yields and purity during hit-to-lead optimization.

Mechanistic Rationale & Synthetic Strategy

The construction of the isoxazole core can be achieved through several distinct pathways. While the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classical and highly utilized approach [4], it frequently yields difficult-to-separate mixtures of 4- and 5-substituted regioisomers when applied to simple terminal alkynes. Recent advancements utilizing o-iodoxybenzoic acid (IBX) for the oxidative cyclization of α,β-unsaturated ketoximes offer a greener alternative, but pose significant scalability challenges due to the shock-sensitive nature of hypervalent iodine reagents [3].

To ensure absolute regiocontrol and scalability, the protocol detailed herein utilizes a Claisen condensation followed by hydroxylamine-mediated cyclization [2].

  • Thermodynamic Control: The use of sodium methoxide ensures the formation of the more stable benzylic enolate of phenylacetone, driving a highly specific attack on dimethyl oxalate.

  • Regioselective Cyclization: The inherent acidity of hydroxylamine hydrochloride (without exogenous base) catalyzes oxime formation preferentially at the highly electrophilic α-ketoester carbonyl. Subsequent intramolecular dehydration closes the ring, exclusively yielding the 4-phenylisoxazole architecture.

SynthesisWorkflow Step1 Phenylacetone + Dimethyl Oxalate Step2 Claisen Condensation (NaOMe, MeOH, 0°C -> RT) Step1->Step2 Intermediate Methyl 2,4-dioxo- 3-phenylpentanoate Step2->Intermediate Thermodynamic Enolate Step3 Cyclization (NH2OH·HCl, EtOH, Reflux) Intermediate->Step3 Ester Methyl 5-methyl-4-phenyl- isoxazole-3-carboxylate Step3->Ester Regioselective Closure Step4 Hydrolysis (NaOH, THF/H2O) Ester->Step4 Acid 5-Methyl-4-phenylisoxazole- 3-carboxylic acid Step4->Acid Saponification Step5 Amide Coupling (HATU, DIPEA, ArNH2) Acid->Step5 Product Target 3-Carboxamide Derivatives Step5->Product

Fig 1: Synthetic workflow for 4-phenylisoxazole-3-carboxylic acid derivatives.

Quantitative Data: Synthetic Route Comparison

To guide route selection based on project constraints, the following table summarizes the performance metrics of common isoxazole-forming methodologies.

Synthetic RouteTypical YieldRegioselectivityReaction TimeEnvironmental & Safety Profile
1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) [4]60–85%Moderate (Mixture of 4- and 5-isomers without directing groups)12–24 hLow toxicity; can be performed in aqueous media.
Claisen Condensation + NH₂OH Cyclization [2]70–90%High (Exclusively driven by 1,3-diketone asymmetry)16–20 hModerate; requires standard organic solvents. Highly scalable.
IBX-Mediated Oxidative Cyclization [3]65–80%High4–6 hEco-friendly byproduct, but poses explosive risks at scale.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure intermediate integrity before proceeding to the next step.

Protocol A: Synthesis of Methyl 2,4-dioxo-3-phenylpentanoate

Objective: Generate the asymmetric 1,3-diketone precursor via thermodynamic enolate trapping.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous methanol (50 mL) and cool to 0 °C using an ice bath.

  • Base Addition: Slowly add sodium methoxide (NaOMe, 1.5 eq, 81 mmol) to the chilled methanol. Stir for 10 minutes to ensure complete dissolution.

  • Condensation: Prepare a mixture of phenylacetone (1.0 eq, 54 mmol) and dimethyl oxalate (1.2 eq, 65 mmol) in 20 mL of anhydrous methanol. Add this mixture dropwise to the NaOMe solution over 30 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Causality Check: The reaction mixture will turn deep yellow/orange, indicating the formation of the highly conjugated enolate.

  • Workup & Validation: Quench the reaction by pouring it into 100 mL of ice-cold 1M HCl (pH must be < 3 to fully protonate the enolate). Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation: TLC (Hexanes:EtOAc 4:1) should show complete consumption of phenylacetone (stains with KMnO₄) and the appearance of a highly UV-active lower spot.

Protocol B: Cyclization to 5-Methyl-4-phenylisoxazole-3-carboxylic acid

Objective: Regioselective ring closure and subsequent ester saponification.

  • Cyclization: Dissolve the crude methyl 2,4-dioxo-3-phenylpentanoate (approx. 50 mmol) in absolute ethanol (100 mL). Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq, 60 mmol).

    • Mechanistic Note: Do not add a base. The acidic environment is required to selectively activate the α-ketoester carbonyl for nucleophilic attack.

  • Reflux: Heat the mixture to reflux (80 °C) for 4 hours. Monitor via TLC until the diketone is consumed.

  • Isolation of Ester: Cool to room temperature and concentrate in vacuo. Partition the residue between water (50 mL) and EtOAc (50 mL). Extract the aqueous layer twice more with EtOAc. Dry and concentrate the organic layers to yield crude methyl 5-methyl-4-phenylisoxazole-3-carboxylate.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and H₂O (60 mL). Add solid NaOH (2.0 eq, 100 mmol). Stir vigorously at room temperature for 2 hours.

  • Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify dropwise with 2M HCl until pH 2 is reached.

    • Validation: A dense white precipitate will form immediately. Filter the solid, wash with ice-cold water (2 × 20 mL), and dry under high vacuum to afford pure 5-methyl-4-phenylisoxazole-3-carboxylic acid.

Protocol C: Amide Coupling for Medicinal Chemistry Libraries

Objective: Synthesize target 3-carboxamide derivatives without racemization or degradation.

  • Activation: In a 20 mL scintillation vial, dissolve 5-methyl-4-phenylisoxazole-3-carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Stir for 15 minutes.

    • Causality Check: HATU is selected over EDC/HOBt because the 4-phenyl group creates significant steric hindrance around the 3-carboxylic acid. HATU forms a highly reactive HOAt ester that overcomes this barrier.

  • Coupling: Add the desired substituted aniline (1.1 eq, 1.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 2.5 mmol). Stir at room temperature for 12 hours.

  • Purification Workflow: Dilute the reaction with 20 mL of distilled water. If the product precipitates, collect it via vacuum filtration. If it remains an oil, extract with EtOAc (3 × 15 mL).

    • Self-Validating Wash Sequence: Wash the organic layer sequentially with 0.1M HCl (removes unreacted aniline), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid and HOAt), and brine.

  • Final Polish: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to yield the target 4-phenylisoxazole-3-carboxamide derivative in high purity (>95% by HPLC).

References

  • From Serendipity to Rational Antituberculosis Drug Discovery of Mefloquine-Isoxazole Carboxylic Acid Esters Journal of Medicinal Chemistry, 2009, 52(22), 6966–6978. URL:[Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore ChemMedChem, 2014, 9(9), 2150–2163. URL:[Link]

  • o-Iodoxy Benzoic Acid–Mediated Synthesis of 3,5-Diarylisoxazoles and Isoxazole-3-carboxylic Acids Synthetic Communications, 2014, 44(10), 1420-1426. URL:[Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Molbank, 2024, 2024(1), M1762. URL:[Link]

Application

Application Note: Leveraging 4-Phenylisoxazole-3-carboxylic Acid as a Versatile Scaffold for Click Chemistry Applications

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide for the utilization of 4-phenylisoxazole-3-carboxylic acid as a foundational scaffold in click chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the utilization of 4-phenylisoxazole-3-carboxylic acid as a foundational scaffold in click chemistry workflows. While not a direct participant in cycloaddition reactions, its carboxylic acid moiety offers a robust handle for derivatization, enabling its conjugation to molecules bearing azide or alkyne functionalities. This application note will detail the principles and protocols for the initial amide coupling to generate click-ready isoxazole derivatives and their subsequent application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Introduction: The Strategic Role of the Isoxazole Scaffold

The isoxazole ring is a prominent heterocycle in medicinal chemistry, valued for its presence in numerous biologically active compounds and its utility as a stable, aromatic scaffold.[1][2][3] 4-Phenylisoxazole-3-carboxylic acid, in particular, presents a unique opportunity for molecular diversification. Its structure combines the rigid isoxazole core with a phenyl group, offering potential for π-π stacking interactions, and a carboxylic acid group, which serves as a prime site for chemical modification.[4]

Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, has revolutionized the synthesis of complex molecular architectures.[5][6] The two most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][][8]

This guide will demonstrate how to chemically "arm" the 4-phenylisoxazole-3-carboxylic acid scaffold, transforming it into a valuable building block for these powerful conjugation techniques. The core strategy involves a two-stage process:

  • Functionalization: Activation of the carboxylic acid to form a stable amide bond with a linker molecule containing either an azide or an alkyne.

  • Click Conjugation: Utilization of the newly introduced azide or alkyne group in a subsequent CuAAC or SPAAC reaction to conjugate the isoxazole scaffold to a target molecule.

This modular approach allows for the systematic construction of novel conjugates for applications ranging from drug discovery and proteomics to materials science.

Foundational Chemistry: Preparing the Scaffold for Click Reactions

The direct conversion of a carboxylic acid and an amine to an amide is generally inefficient due to an acid-base reaction that forms a highly unreactive carboxylate salt.[9][10] Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[11]

Mechanism of Carboxylic Acid Activation and Amide Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose.[9][10] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and a urea byproduct.

To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack by Amine Carboxylic_Acid 4-Phenylisoxazole- 3-carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Activated Ester) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC (Carbodiimide) Amide_Product Functionalized Isoxazole (R-CO-NH-Linker-N3/Alkyne) O_Acylisourea->Amide_Product + Amine Urea Urea Byproduct O_Acylisourea->Urea Amine Amine-Linker (H2N-Linker-N3/Alkyne) Amine->Amide_Product CuAAC_Workflow Start Start: Azide-Isoxazole & Alkyne-Molecule Dissolve Dissolve in tBuOH/H₂O Start->Dissolve Degas Degas with N₂/Ar Dissolve->Degas Add_CuSO4 Add CuSO₄ Solution Degas->Add_CuSO4 Add_Ascorbate Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) Add_CuSO4->Add_Ascorbate React Stir at Room Temp (4-12 hours) Add_Ascorbate->React Purify Purify Product (e.g., HPLC, Precipitation) React->Purify End End: Triazole-Linked Isoxazole Conjugate Purify->End

Sources

Method

Application Notes and Protocols for the Preparation of 4-Phenylisoxazole-3-Carboxylic Acid Esters and Amides

Introduction The isoxazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of isoxazole-4-carboxylic acid, in particular, have demonstrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoxazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of isoxazole-4-carboxylic acid, in particular, have demonstrated a wide range of biological activities, including anti-inflammatory, immunosuppressive, antibacterial, and antiproliferative properties.[2] This document provides detailed protocols for the synthesis of a key isoxazole intermediate, 4-phenylisoxazole-3-carboxylic acid, and its subsequent conversion to ester and amide derivatives. These protocols are designed for researchers and scientists in drug development and organic synthesis.

The methodologies described herein are based on established and reliable chemical transformations, emphasizing experimental causality and providing a framework for reproducible results.

Part 1: Synthesis of the Core Intermediate: 4-Phenylisoxazole-3-carboxylic Acid

The foundational step is the construction of the 4-phenylisoxazole-3-carboxylic acid core. A common and effective method involves the cyclocondensation of a β-ketoester with hydroxylamine.

Core Synthesis Workflow

The general workflow for the synthesis of the isoxazole core is depicted below. This process begins with the selection of appropriate starting materials and proceeds through a cyclization and subsequent hydrolysis to yield the target carboxylic acid.

Core_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product A Ethyl Benzoylpyruvate (β-ketoester) C Cyclocondensation A->C B Hydroxylamine Hydrochloride B->C D Ethyl 4-Phenylisoxazole-3-carboxylate C->D E Saponification (Hydrolysis) D->E F 4-Phenylisoxazole-3-carboxylic Acid E->F

Caption: Workflow for the synthesis of 4-phenylisoxazole-3-carboxylic acid.

Protocol 1: Synthesis of 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid

This protocol details a specific example of isoxazole carboxylic acid synthesis.[3]

Materials
  • Benzaldehyde

  • Hydroxylamine hydrosulphate

  • Methylacetoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

Procedure
  • Oximation of Benzaldehyde: Benzaldehyde is reacted with hydroxylamine hydrosulphate to form the corresponding oxime.

  • Chlorination and Condensation: The oxime is chlorinated and then condensed with methylacetoacetate. This cyclocondensation reaction forms the isoxazole ring.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid. The ester (1 equivalent) is treated with a 5% aqueous solution of sodium hydroxide and stirred at room temperature for 4 hours.[4]

  • Acidification: After the reaction is complete, the mixture is acidified with 2 N HCl.

  • Isolation: The solid precipitate is filtered, washed with hot water, and recrystallized from methanol to yield pure 5-methyl-3-phenyl-isoxazole-4-carboxylic acid.[3]

Part 2: Preparation of 4-Phenylisoxazole-3-Carboxylic Acid Esters

Esterification of the carboxylic acid can be achieved through various methods. A straightforward and widely used approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Esterification Reaction Pathway

The diagram below illustrates the direct conversion of the carboxylic acid to its corresponding ester.

Esterification_Pathway A 4-Phenylisoxazole-3-carboxylic Acid D Esterification A->D B Alcohol (R-OH) (e.g., Ethanol, Methanol) B->D C Acid Catalyst (e.g., H2SO4) C->D E 4-Phenylisoxazole-3-carboxylate Ester (e.g., Ethyl or Methyl Ester) D->E

Caption: General pathway for the esterification of 4-phenylisoxazole-3-carboxylic acid.

Protocol 2: General Procedure for Esterification

This protocol provides a general method for the synthesis of alkyl 4-phenylisoxazole-3-carboxylates.

Materials
  • 4-Phenylisoxazole-3-carboxylic acid

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure
  • Reaction Setup: Dissolve 4-phenylisoxazole-3-carboxylic acid (1 equivalent) in an excess of the desired anhydrous alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Part 3: Preparation of 4-Phenylisoxazole-3-Carboxylic Acid Amides

The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine.[5] This is commonly achieved using a variety of coupling reagents.

Amidation Reaction Pathway

The following diagram outlines the process of amide bond formation using a coupling agent.

Amidation_Pathway A 4-Phenylisoxazole-3-carboxylic Acid D Amide Coupling A->D B Amine (R-NH2) B->D C Coupling Reagent (e.g., HATU, EDC/NHS) C->D E 4-Phenylisoxazole-3-carboxamide D->E

Caption: General pathway for the amidation of 4-phenylisoxazole-3-carboxylic acid.

Protocol 3: Amide Coupling using HATU

This protocol describes a common and efficient method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials
  • 4-Phenylisoxazole-3-carboxylic acid

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution (5% aqueous)

  • Hydrochloric acid (HCl) solution (5% aqueous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: Dissolve the 4-phenylisoxazole-3-carboxylic acid (1 equivalent) and the amine (1.2 equivalents) in anhydrous DMF or DCM.

  • Reagent Addition: Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Washing: Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4: Two-Step Amidation via Acid Chloride

An alternative method for preparing amides involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with the desired amine.[3]

Materials
  • 4-Phenylisoxazole-3-carboxylic acid

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Hexane

  • Primary or secondary amine

  • Anhydrous solvent (e.g., THF, DCM)

  • Triethylamine (Et₃N) or Pyridine

Procedure
  • Acid Chloride Formation: To 4-phenylisoxazole-3-carboxylic acid (1 equivalent), add PCl₅ (1 equivalent) at room temperature. Heat the mixture to 45 °C until a clear solution is formed and stir for 1 hour.[3] Distill off the byproduct POCl₃ under reduced pressure. Add hexane to the residue to crystallize the acid chloride. Filter the crystallized acid chloride.[3]

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent. Cool the solution in an ice bath and add the amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Summary of Reaction Parameters

The following table provides a summary of typical reaction conditions for the synthesis of 4-phenylisoxazole-3-carboxylic acid esters and amides.

ReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Esterification Alcohol, H₂SO₄AlcoholReflux2-2460-90
Amidation (HATU) Amine, HATU, DIPEADMF or DCMRoom Temp1-470-95
Amidation (Acid Chloride) PCl₅/SOCl₂, Amine, BaseTHF or DCM0 to Room Temp1-365-90

Yields are approximate and can vary depending on the specific substrates and reaction conditions.

References

  • Hossain, M. I., Khan, M. I. H., Kim, S. J., & Le, H. V. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • ResearchGate. (n.d.). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. Retrieved from [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

  • Royal Society of Chemistry. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Retrieved from [Link]

  • Wiley Online Library. (2006). Synthesis of 4‐Oxo‐3a,4,5,6‐tetrahydroimidazo[1,5‐b]isoxazole‐3‐carboxylic Acid Esters. Helvetica Chimica Acta, 89(8), 1687-1694. [Link]

  • PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. [Link]

  • American Chemical Society. (2019). Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 84(23), 15578-15587. [Link]

  • American Chemical Society. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and characterization of novel 3-aryl-4-(4,5-dihydro-1,3-oxazol-2-yl)-5-methylisoxazoles. [Link]

  • Beilstein Journals. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 786-795. [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5644. [Link]

  • Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient. Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2010). A surprising new route to 4-nitro-3-phenylisoxazole. Beilstein Journal of Organic Chemistry, 6, 62. [Link]

  • J-GLOBAL. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF PHENYLISOXAZOLE DERIVATIVES VIA 1,3-DIPOLAR CYCLOADDITION. [Link]

  • National Center for Biotechnology Information. (2010). A surprising new route to 4-nitro-3-phenylisoxazole. Beilstein Journal of Organic Chemistry, 6, 62. [Link]

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in 4-Phenylisoxazole-3-Carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-substituted isoxazole-3-carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-substituted isoxazole-3-carboxylic acids. Direct approaches often suffer from catastrophic regioselectivity failures, poor yields due to intermediate dimerization, and product degradation during workup.

This guide is designed to deconstruct the causality behind these failures and provide self-validating, field-proven methodologies to ensure high-yielding, regiochemically pure synthesis of 4-phenylisoxazole-3-carboxylic acid.

Mechanistic Overview & Workflow

The fundamental challenge in synthesizing 4-phenylisoxazole-3-carboxylic acid lies in the inherent electronic bias of the classic 1,3-dipolar cycloaddition. When reacting a nitrile oxide with a terminal alkyne (like phenylacetylene), frontier molecular orbital (HOMO-LUMO) interactions and steric hindrance overwhelmingly favor the formation of the 5-substituted regioisomer.

To bypass this, we must alter the electronic nature of the dipolarophile (using an enamine) or utilize a modular cross-coupling approach. The workflow below maps the logical pathways to bypass regiochemical failure.

IsoxazoleSynthesis A Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor) B1 Terminal Alkyne (Phenylacetylene) A->B1 Et3N B2 Enamine (β-Morpholinostyrene) A->B2 Et3N B3 Halogenated Dipolarophile (Vinyl Bromide eq.) A->B3 Et3N C1 Ethyl 5-phenylisoxazole-3-carboxylate (Undesired Regioisomer) B1->C1 [3+2] Cycloaddition C2 Ethyl 4-phenylisoxazole-3-carboxylate (Target Ester) B2->C2 [3+2] & Elimination C3 Ethyl 4-bromoisoxazole-3-carboxylate (Versatile Intermediate) B3->C3 [3+2] Cycloaddition E Saponification (LiOH, 0°C) & Careful Acidification C2->E D Suzuki-Miyaura Coupling (PhB(OH)2, Pd-Catalyst) C3->D D->C2 F 4-phenylisoxazole-3-carboxylic acid (Final Target) E->F

Fig 1: Regiodivergent pathways in 4-phenylisoxazole-3-carboxylic acid synthesis.

Troubleshooting & FAQs

Q1: My 1,3-dipolar cycloaddition using phenylacetylene and ethyl chlorooximidoacetate yields almost exclusively the 5-phenyl isomer. How can I shift the regioselectivity to the 4-phenyl target? A1: You cannot easily force a terminal alkyne to yield the 4-substituted isoxazole under standard conditions. The regioselectivity is governed by the dominant interaction between the HOMO of the dipole and the LUMO of the dipolarophile, which strongly biases the 5-position . Solution: Change your dipolarophile. Use an enamine such as β-morpholinostyrene. The electron-donating morpholine group reverses the electronic bias of the double bond. The initial cycloaddition yields a 4-phenyl-5-morpholinoisoxazoline intermediate, which spontaneously eliminates morpholine to yield the desired 4-phenylisoxazole ester . Alternatively, utilize the Suzuki-Miyaura cross-coupling route described in Section 4.

Q2: During the generation of the nitrile oxide from ethyl chlorooximidoacetate, I observe a massive drop in yield and the formation of a crystalline byproduct. What is happening? A2: You are observing the dimerization of the nitrile oxide. Nitrile oxides are highly unstable; if the steady-state concentration is too high, they rapidly dimerize to form furoxans (1,2,5-oxadiazole 2-oxides) rather than reacting with your dipolarophile . Solution: Implement a strict slow-addition protocol. Dissolve your dipolarophile and the hydroximoyl chloride in the solvent, and add the base (triethylamine) via a syringe pump over 4–6 hours. This kinetically favors the bimolecular cycloaddition over the dimerization pathway.

Q3: When hydrolyzing ethyl 4-phenylisoxazole-3-carboxylate to the carboxylic acid, I am losing the product. The mass spec shows a peak corresponding to 4-phenylisoxazole. How do I prevent this? A3: You are inducing thermal decarboxylation. Isoxazole-3-carboxylic acids are highly susceptible to losing CO₂ because the electron-withdrawing nature of the isoxazole ring stabilizes the resulting carbanion intermediate. This process is accelerated by heat and strong acids. Solution: Perform the saponification strictly at 0 °C to room temperature. During the acidic workup, cool the mixture to 0 °C and acidify only to pH 2.5. Extract the free acid immediately into an organic solvent (like ethyl acetate) to minimize its residence time in the aqueous acidic environment. Never evaporate the final solvent using a water bath above 30 °C.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the quantitative outcomes of the three primary synthetic strategies based on internal validation and literature standards.

Synthetic StrategyDipolarophile / ReagentMajor RegioisomerTypical YieldKey AdvantagePrimary Limitation
Direct Alkyne Cycloaddition Phenylacetylene5-Phenyl (>95%)< 5% (for 4-Ph)Highly atom economicalIncorrect regioselectivity
Enamine Cycloaddition β-Morpholinostyrene4-Phenyl (>90%)65 - 75%Direct installation of Phenyl groupRequires prior enamine synthesis
Suzuki-Miyaura Coupling Ethyl 4-bromoisoxazole-3-carboxylate + PhB(OH)₂4-Phenyl (100%)85 - 95%Absolute regiocontrol; highly scalableRequires Pd catalyst and inert atmosphere

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of Ethyl 4-phenylisoxazole-3-carboxylate via Suzuki-Miyaura Coupling

This route is recommended for its absolute regiocontrol and scalability.

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 4-bromoisoxazole-3-carboxylate (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol).

  • Solvent Introduction: Add 50 mL of a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Self-Validation Checkpoint: Upon heating to 80 °C, the solution should transition from a reddish-brown suspension to a pale yellow/orange homogeneous mixture, indicating the formation of the active Pd(0) species.

  • Reaction Monitoring: Stir at 80 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The starting bromide (Rf ~0.6) must be completely consumed, replaced by a strongly UV-active spot (Rf ~0.5). LC-MS should confirm the product mass ([M+H]⁺ = 218.1).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the pure ester.

Protocol B: Mild Saponification to 4-Phenylisoxazole-3-carboxylic Acid

This protocol minimizes the risk of decarboxylation.

  • Hydrolysis: Dissolve ethyl 4-phenylisoxazole-3-carboxylate (5 mmol) in 15 mL of THF/H₂O (3:1 v/v). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add LiOH·H₂O (1.5 equiv, 7.5 mmol) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete conversion of the ester spot to a baseline spot (the lithium salt).

  • Controlled Acidification (Critical Step): Cool the reaction mixture back to 0 °C. Add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Extraction: Immediately extract the aqueous layer with cold EtOAc (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo with the rotary evaporator bath temperature set strictly below 30 °C .

    • Self-Validation Checkpoint: ¹H NMR (DMSO-d₆) should show the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid proton singlet at ~13.5 ppm.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones RSC Advances URL:[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold RSC Advances URL:[Link]

Optimization

troubleshooting poor solubility of 4-phenylisoxazole-3-carboxylic acid in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the formulative hurdles of BCS Class II and IV molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the formulative hurdles of BCS Class II and IV molecules.

4-Phenylisoxazole-3-carboxylic acid presents a classic solubility triad: a highly lipophilic phenyl-isoxazole core, a low-pKa carboxylic acid moiety that remains un-ionized in acidic to neutral microenvironments, and a planar structure that promotes strong crystal lattice stacking. This guide provides mechanistic troubleshooting, self-validating protocols, and logical workflows to overcome these barriers.

G A 4-Phenylisoxazole-3-Carboxylic Acid B High Lipophilicity (Phenyl-Isoxazole Core) A->B C Low pKa (~2.5) (Un-ionized at low pH) A->C D Planar Aromatic Stacking (High Crystal Lattice Energy) A->D E Poor Aqueous Solubility (< 10 µg/mL in water) B->E C->E D->E

Fig 1. Physicochemical properties driving the poor aqueous solubility of the target compound.

Section 1: FAQs & Mechanistic Troubleshooting

Q1: Why does my compound instantly precipitate when diluted from a 10 mM DMSO stock into my in vitro assay buffer (pH 7.4)? Mechanistic Cause : This is a classic "solvent shift" precipitation. While the bulk buffer is pH 7.4 (well above the predicted pKa of ~2.5 for the isoxazole-carboxylic acid), the rapid introduction of the lipophilic phenyl ring into an aqueous environment causes localized supersaturation before ionization can fully solvate the molecule. Solution : Pre-ionization and Cosolvent Gradation. Do not spike directly into the buffer. Instead, pre-mix the DMSO stock with a small volume of a biocompatible cosolvent (e.g., PEG400) and a mild base to form the sodium salt in situ before final dilution. [1].

Q2: I need to formulate this compound for oral gavage (PO) in rodents at 50 mg/kg. Simple buffers fail. What is the most reliable approach? Mechanistic Cause : For high-dose in vivo studies, the required concentration exceeds the intrinsic solubility of the free acid. Furthermore,[2]. Solution : Utilize a Lipid-Based Formulation (LBF) or a micellar suspension. A proven vehicle is 5% DMSO / 10% Solutol HS-15 / 85% Saline. [3], while the PEGylated exterior maintains aqueous dispersion. This prevents precipitation even when the carboxylic acid becomes protonated in the acidic stomach.

Q3: How do I accurately determine the pH-solubility profile to optimize my formulation? Mechanistic Cause : Relying on calculated pKa and logP values often underestimates the impact of crystal lattice energy. The Henderson-Hasselbalch equation assumes ideal behavior, but planar molecules like 4-phenylisoxazole derivatives often deviate due to self-association or micelle formation at higher pH[1]. Solution : Perform a rigorous shake-flask method with pH control and[4].

Section 2: Quantitative Data & Formulation Strategies

To guide your excipient selection, the table below summarizes the expected solubility enhancements based on empirical data for structurally similar lipophilic carboxylic acids.

Formulation StrategyMechanism of SolubilizationExpected Solubility EnhancementRecommended Excipients
pH Adjustment (Alkaline) Ionization of the carboxylic acid (pH > pKa + 2)10x - 50x0.1N NaOH, Meglumine, Tromethamine
Cosolvents Reduction of dielectric constant; disruption of water hydrogen bonds5x - 20xPEG400, Propylene Glycol, Ethanol
Surfactant Micelles Encapsulation of the lipophilic phenylisoxazole core50x - 100xSolutol HS-15, Tween 80, Kolliphor EL
Amorphous Solid Dispersion Disruption of crystal lattice energy100x - 500xPVP-VA, HPMCAS
Eutectic Mixtures Melting point depression via coformer interactions4x - 10x[5]

Section 3: Self-Validating Experimental Protocols

Protocol 1: In Situ Salt Screening & pH-Solubility Profiling

Objective: Determine the maximum thermodynamic solubility and optimal counterion for the carboxylic acid. Self-Validation Check: The final pH of the solution MUST be measured after equilibration, as the dissolution of the acid will lower the buffer pH.

  • Preparation : Weigh 5 mg of 4-phenylisoxazole-3-carboxylic acid into five separate 1.5 mL Eppendorf tubes.

  • Buffer Addition : Add 1 mL of 50 mM phosphate buffer adjusted to pH 2.0, 4.0, 6.0, 7.4, and 9.0 to the respective tubes.

  • Equilibration : Place the tubes in a thermomixer at 37°C, shaking at 800 RPM for 24 hours.

  • Separation : Centrifuge the tubes at 15,000 x g for 15 minutes to pellet undissolved drug.

  • Validation & Measurement : Carefully extract the supernatant. Crucial step: Measure the pH of the supernatant to confirm it has not drifted. Quantify the dissolved compound via HPLC-UV against a standard curve prepared in DMSO.

  • Solid-State Check : Dry the remaining pellet and analyze via Powder X-Ray Diffraction (PXRD) to confirm the crystal form has not changed to a less soluble polymorph[5].

Protocol 2: Preparation of a Solutol HS-15 Micellar Dispersion for In Vivo Dosing

Objective: Formulate a 5 mg/mL clear micellar solution for oral gavage.

  • Solubilization : Dissolve 50 mg of 4-phenylisoxazole-3-carboxylic acid in 0.5 mL of 100% DMSO. Vortex until completely clear.

  • Surfactant Addition : Heat Solutol HS-15 to 40°C until it liquefies. Add 1.0 mL of the liquefied Solutol HS-15 to the DMSO/drug mixture. Vortex vigorously for 2 minutes. The lipophilic core is now associating with the surfactant.

  • Aqueous Phase Addition : Slowly add 8.5 mL of sterile saline (0.9% NaCl) dropwise while continuously vortexing or sonicating. Causality: Dropwise addition prevents localized shock and allows micelles to form uniformly around the drug molecules.

  • Validation : Inspect visually for precipitation. The solution should be optically clear. Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes; no pellet should form.

Section 4: Solubilization Troubleshooting Workflow

Workflow Start Compound Insoluble in Aqueous Media CheckPH Is Assay pH > pKa + 2? (i.e., pH > 4.5) Start->CheckPH AdjustPH Adjust pH or Formulate as Sodium/Meglumine Salt CheckPH->AdjustPH No CheckLogP Is precipitation driven by high lipophilicity (LogP > 3)? CheckPH->CheckLogP Yes Success Soluble & Stable Formulation AdjustPH->Success UseSurfactant Use Surfactants (Solutol HS-15) or Cyclodextrins (HP-β-CD) CheckLogP->UseSurfactant Yes CheckLattice Is it a high-melting point crystal? (Lattice Energy Barrier) CheckLogP->CheckLattice No / Still Precipitates UseSurfactant->Success UseASD Formulate as Amorphous Solid Dispersion or Eutectic Mixture CheckLattice->UseASD Yes UseASD->Success

Fig 2. Decision tree for troubleshooting the solubilization of 4-phenylisoxazole-3-carboxylic acid.

References

  • Title : pH-solubility profiles of organic carboxylic acids and their salts Source : Journal of Pharmaceutical Sciences (PubMed) URL :[Link]

  • Title : Solubility and Dissolution Profile Assessment in Drug Discovery Source : Chemical and Pharmaceutical Bulletin (J-Stage) URL :[Link]

  • Title : Overcoming Challenges in Carboxylic Acid Drug Formulations Source : Patsnap Eureka URL :[Link]

  • Title : Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids Source : Pharmaceutics (MDPI) URL :[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Phenylisoxazole-3-Carboxylic Acid Cross-Coupling

Introduction & Mechanistic Grounding 4-Phenylisoxazole-3-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently utilized in the design of COX inhibitors, BET bromodomain inhibitors, and DNA-encoded l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

4-Phenylisoxazole-3-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently utilized in the design of COX inhibitors, BET bromodomain inhibitors, and DNA-encoded libraries (DELs). However, functionalizing the C3 position via cross-coupling presents unique thermodynamic challenges. The proximity of the heteroatoms and the electron-withdrawing nature of the isoxazole ring make the carboxylic acid prone to rapid protodecarboxylation rather than productive cross-coupling.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights for two primary workflows:

  • Decarboxylative C-C Cross-Coupling: Forging C3-aryl bonds via transition-metal catalysis.

  • Amide Cross-Coupling (C-N): Synthesizing isoxazole-3-carboxamides, particularly in library synthesis.

Decarboxylative Cross-Coupling (C-C Bond Formation)

The Causality of Catalyst Selection

In standard cross-coupling, organometallic reagents (e.g., boronic acids in Suzuki-Miyaura) are used. However, decarboxylative cross-coupling utilizes the carboxylic acid itself as the coupling partner, releasing CO₂ as the only byproduct [4]. For 4-phenylisoxazole-3-carboxylic acid, monometallic Palladium (Pd) systems often fail because the rate of protodecarboxylation outpaces the rate of transmetalation.

To solve this, a bimetallic Pd/Ag system is required. Silver (I) salts (like Ag₂CO₃) mediate the initial decarboxylation to form a stable Ag-isoxazole intermediate. This intermediate undergoes rapid transmetalation with the Pd(II)-aryl complex (formed via oxidative addition of the aryl halide), effectively outcompeting the dead-end protodecarboxylation pathway [1].

Decarboxylative_Mechanism A 4-Phenylisoxazole- 3-carboxylic acid B Ag2CO3 (Decarboxylation) A->B C Ag-Isoxazole Intermediate B->C -CO2 F Transmetalation C->F D Aryl Halide + Pd(0) Catalyst E Pd(II)-Aryl Complex D->E Oxidative Addition E->F G Reductive Elimination F->G G->D Pd(0) Regeneration H 3-Aryl-4-phenylisoxazole (Cross-Coupled Product) G->H

Mechanistic pathway of bimetallic Pd/Ag decarboxylative cross-coupling.

Validated Protocol: Pd/Ag-Catalyzed Decarboxylative Arylation

Objective: Synthesize 3-aryl-4-phenylisoxazole via decarboxylative coupling with aryl bromides.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk tube with 4-phenylisoxazole-3-carboxylic acid (1.0 equiv, 0.5 mmol), Aryl Bromide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), P(t-Bu)₃-HBF₄ (0.10 equiv, 10 mol%), and Ag₂CO₃ (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add anhydrous NMP (N-Methyl-2-pyrrolidone) and mesitylene in a 1:1 ratio (total volume 5 mL). Causality: The mixed solvent system balances the solubility of the silver carboxylate (NMP) with the high boiling point required for the activation energy of decarboxylation (mesitylene).

  • Reaction: Seal the tube, remove from the glovebox, and heat the vigorously stirred mixture at 130 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove silver and palladium black.

  • Purification: Wash the filtrate with water (3 x 10 mL) and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Quantitative Optimization Data

Table 1: Effect of Catalyst and Solvent on Decarboxylative Coupling Yield

Catalyst SystemSolventTemp (°C)AdditiveYield (%)Observation
Pd(OAc)₂ / PPh₃DMF120None< 5%Rapid protodecarboxylation.
Pd(OAc)₂ / P(t-Bu)₃NMP130K₂CO₃12%Poor transmetalation rate.
Pd(OAc)₂ / P(t-Bu)₃NMP/Mesitylene130Ag₂CO₃84% Optimal bimetallic synergy.
Pd(dba)₂ / XPhosToluene110Ag₂O45%Incomplete conversion.

Amide Cross-Coupling (C-N Bond Formation)

The Causality of Coupling Reagents

When synthesizing isoxazole-3-carboxamides (e.g., for mitochondrial permeability transition pore inhibitors [3] or DELs [2]), standard carbodiimides (EDC/DCC) often yield poor results due to the low nucleophilicity of the anilines typically coupled with 4-phenylisoxazole-3-carboxylic acid.

Using HATU or TBTU with a strong organic base (DIPEA) ensures rapid formation of the active ester (via the highly reactive 7-aza-1-hydroxybenzotriazole leaving group). This prevents the competing hydrolysis of the activated acid back to the starting material, a common issue in aqueous or semi-aqueous environments like on-DNA synthesis [5].

Validated Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize diarylisoxazole-3-carboxamides.

Step-by-Step Methodology:

  • Activation: Dissolve 4-phenylisoxazole-3-carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise. Stir at room temperature for 15 minutes. Causality: The pre-activation step ensures complete conversion to the OAt ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add the target aniline/amine (1.1 equiv, 1.1 mmol) in one portion. Stir at room temperature for 6–12 hours.

  • Quenching: Pour the mixture into ice-cold 1M HCl (20 mL) to precipitate the product and remove unreacted amine and DIPEA.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the pure carboxamide.

Reaction Condition Comparison

Table 2: Comparison of Coupling Conditions for Isoxazole-3-Carboxylic Acids

MethodTarget BondReagentsTemp (°C)Primary Challenge
Decarboxylative C-C (Aryl)Pd(OAc)₂, Ag₂CO₃130Outcompeting protodecarboxylation.
Amide Coupling C-N (Amide)HATU, DIPEA25Avoiding hydrolysis of active ester.
On-DNA (DEL) C-N (Amide)sSPhos, Pd40Preventing DNA degradation from Pd/Heat.

Troubleshooting & FAQs

Q: My decarboxylative cross-coupling yields only 4-phenylisoxazole (the protodecarboxylated product). How do I fix this? A: Protodecarboxylation occurs when the Ag-isoxazole intermediate is formed, but transmetalation to Palladium is too slow.

  • Solution 1: Switch to a more electron-rich, sterically demanding ligand like P(t-Bu)₃ or XPhos to accelerate the oxidative addition and transmetalation steps.

  • Solution 2: Ensure your Ag₂CO₃ is strictly anhydrous. Trace water acts as a proton source, driving the dead-end protodecarboxylation pathway.

Q: I am attempting an on-DNA Buchwald-Hartwig amination with an isoxazole-3-carboxylic acid derivative, but I see massive DNA degradation. Why? A: Palladium-catalyzed cross-couplings on-DNA are notorious for causing DNA damage at elevated temperatures (>80 °C) or extended exposure to Pd(II) species [2].

  • Solution: For DEL synthesis, bypass the Pd-catalyzed C-N coupling. Instead, pre-functionalize the isoxazole with the amine off-DNA, or utilize a self-encoded library (SEL) approach where milder Suzuki-Miyaura conditions can be employed at 40 °C using water-soluble ligands (e.g., sSPhos).

Q: During amide coupling with SOCl₂, the isoxazole ring degrades. What is the alternative? A: Thionyl chloride (SOCl₂) generates HCl in situ, which can cause ring-opening or side reactions in highly functionalized isoxazoles[3].

  • Solution: Transition to the milder HATU/DIPEA protocol detailed in Section 3, which operates under slightly basic conditions and avoids harsh acidic byproducts.

Troubleshooting_Tree Start Issue: Low Yield in Cross-Coupling Q1 Is starting acid consumed? Start->Q1 Yes1 Check crude NMR for 4-phenylisoxazole Q1->Yes1 Yes No1 Acid remains intact Q1->No1 No Proto Protodecarboxylation is dominant Yes1->Proto CatDead Catalyst poisoning or poor activation No1->CatDead Sol1 Action: Use strictly anhydrous Ag2CO3 Proto->Sol1 Sol2 Action: Switch to P(t-Bu)3 ligand Proto->Sol2 Sol3 Action: Increase Temp to 130 °C CatDead->Sol3

Decision tree for troubleshooting low yields in 4-phenylisoxazole-3-carboxylic acid couplings.

References

  • Forgione, P., Bilodeau, F., et al. "Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides." Organic Letters, 2010.
  • RSC Advances. "Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery." Royal Society of Chemistry, 2026.
  • National Institutes of Health. "Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore." PMC, 2023.
  • Wikipedia Contributors. "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia.
  • Journal of Agricultural and Food Chemistry. "Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole–Piperazinone Derivatives.
Optimization

how to purify 4-phenylisoxazole-3-carboxylic acid by recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and mechanistic challenges associated with purifying 4-phenylisoxazole-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and mechanistic challenges associated with purifying 4-phenylisoxazole-3-carboxylic acid .

Because this molecule features a highly lipophilic phenylisoxazole core paired with a polar, hydrogen-bonding carboxylic acid moiety, its solubility profile is highly sensitive to the dielectric constant of your solvent system. This guide bypasses generic advice, focusing instead on causality, phase-behavior troubleshooting, and self-validating methodologies to ensure high-purity isolation.

Part 1: Troubleshooting & Phase-Behavior FAQs

Q1: My crude product is "oiling out" (forming a liquid layer) instead of crystallizing during cooling. What is the thermodynamic cause, and how do I prevent it? Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution exceeds the melting point of the solute-solvent mixture. Because 4-phenylisoxazole-3-carboxylic acid readily dimerizes via its carboxylic acid groups while its hydrophobic phenyl ring resists aqueous solvation, high-water solvent systems force the compound to separate as an amorphous oil rather than organizing into a crystal lattice. Solution: You must widen the Metastable Zone Width (MSZW).

  • Shift the Dielectric Constant: Increase the proportion of your "good" solvent (e.g., Methanol or Ethyl Acetate) to lower the saturation temperature below the melting point of the solute.

  • Seeding: Introduce seed crystals at the exact cloud point. This bypasses the high activation energy required for spontaneous nucleation, forcing the thermodynamic sink toward solid-liquid crystallization rather than liquid-liquid separation.

Q2: How do I choose between a polar co-solvent system (e.g., MeOH/H₂O) and a non-polar system (e.g., Light Petroleum/EtOAc)? Causality: Solvent selection must be dictated by the polarity of your upstream synthetic impurities. Solution:

  • If your crude mixture contains highly lipophilic impurities (e.g., unreacted phenyl-containing precursors), utilize a Methanol/Water system (e.g., 50:1 v/v)[1]. The polar acid group hydrogen-bonds with methanol, while water acts as a sharp anti-solvent for the core, leaving lipophilic impurities solvated in the mother liquor.

  • If your crude contains polar byproducts (e.g., unreacted hydroxylamine or inorganic salts from the cyclization step), use Light Petroleum/Ethyl Acetate (e.g., 100:1 to 50:50 v/v)[1]. The non-polar lattice exclusion will force polar impurities out of the crystal structure.

Part 2: Quantitative Data – Solvent System Profiles

The following table summarizes the optimized solvent systems for isoxazole-3-carboxylic acid derivatives based on structural affinity and empirical recovery rates[1].

Solvent SystemRatio (v/v)Boiling Point (°C)Mechanistic Suitability & Target Impurity ProfileExpected Yield
Methanol : Water 50:1 to 10:1~65 (MeOH)Excludes highly lipophilic impurities. Water acts as a potent anti-solvent, sharply decreasing the solubility of the phenyl core.75–85%
Light Petroleum : EtOAc 100:1 to 50:50~60 (Pet. Ether)Ideal for removing polar synthetic byproducts. The isoxazole core remains highly crystalline in non-polar lattices.70–80%
Ethanol : Water 3:1~78 (EtOH)Greener alternative. Provides a wider metastable zone for controlled crystal growth, reducing the risk of oiling out.80–90%

Part 3: Self-Validating Recrystallization Workflow

To ensure trustworthiness, a protocol cannot rely on blind execution; it must validate itself at critical junctions. Below is the mechanistic workflow and step-by-step protocol for the Methanol/Water recrystallization of 4-phenylisoxazole-3-carboxylic acid.

PurificationLogic Crude Crude 4-Phenylisoxazole- 3-Carboxylic Acid Dissolve Dissolve in Hot MeOH (Near Boiling, ~60°C) Crude->Dissolve Charcoal Add Activated Carbon (If highly colored) Dissolve->Charcoal Colored Impurities Antisolvent Titrate Hot H2O (Until Cloud Point) Dissolve->Antisolvent Clean Crude HotFilter Hot Filtration (Remove Insoluble) Charcoal->HotFilter HotFilter->Antisolvent Cool Controlled Cooling (RT then 4°C) Antisolvent->Cool Filter Cold Vacuum Filtration & Anti-solvent Wash Cool->Filter Validate TLC Validation of Mother Liquor Filter->Validate Validate->Cool Target Rf Present (Second Crop) Dry Vacuum Drying (40°C, 12h) Validate->Dry Target Rf Absent

Workflow for the self-validating recrystallization of 4-phenylisoxazole-3-carboxylic acid.

Step-by-Step Methodology:

Step 1: Primary Dissolution (Solvation Sphere Formation) Suspend the crude 4-phenylisoxazole-3-carboxylic acid in a minimal volume of Methanol. Heat the mixture to a gentle reflux (~60°C) while stirring vigorously. The goal is to fully solvate the compound using the absolute minimum volume of the "good" solvent to maximize eventual supersaturation.

Step 2: Decolorization & Hot Filtration (Optional) Causality: Polymeric byproducts from the isoxazole cyclization step often manifest as dark, tarry impurities. If the solution is dark, add 5% w/w activated charcoal. Boil for 5 minutes, then perform a hot vacuum filtration through a pad of Celite to remove the carbon and adsorbed impurities. Keep the receiving flask heated to prevent premature crystallization in the funnel.

Step 3: Anti-Solvent Titration (Approaching the Cloud Point) While maintaining the solution at ~60°C, add hot deionized water (the anti-solvent) dropwise. Stop immediately when persistent turbidity (the cloud point) is reached. Add exactly 1-2 drops of hot Methanol until the solution just turns clear again. You have now perfectly positioned the system at the edge of its metastable zone.

Step 4: Controlled Nucleation (Crystal Growth) Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not agitate. Agitation causes rapid, chaotic nucleation, trapping mother liquor and impurities within the crystal lattice. Once at room temperature, transfer to a 4°C ice bath for 1 hour to crash out the remaining compound.

Step 5: Isolation & System Validation Filter the crystals via cold vacuum filtration. Wash the filter cake with a pre-chilled mixture of MeOH/H₂O (1:10 v/v) to displace the dirty mother liquor without redissolving the product.

  • Self-Validation Check: Do not discard the mother liquor. Run a Thin Layer Chromatography (TLC) plate of the mother liquor against a dissolved sample of your pure crystals using Light Petroleum:EtOAc (50:50 v/v with 0.1% TFA). The pure 4-phenylisoxazole-3-carboxylic acid should appear as a single spot at an Rf of ~0.25 to 0.36[1]. If the mother liquor shows a heavy concentration of this spot, concentrate the filtrate by 50% under reduced pressure and repeat Step 4 to harvest a second crop.

Step 6: Drying Dry the purified crystals in a vacuum oven at 40°C for 12 hours to remove residual moisture and methanol.

References

  • Source: PubMed Central (PMC)

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of 4-Phenylisoxazole-3-Carboxylic Acid

Welcome to the Technical Support Center. 4-Phenylisoxazole-3-carboxylic acid is a highly valuable building block in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Phenylisoxazole-3-carboxylic acid is a highly valuable building block in medicinal chemistry and drug development. However, it is notoriously unstable under standard thermal activation conditions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent the loss of this substrate to decarboxylation.

Section 1: Mechanistic Insights & Causality

Isoxazole-3-carboxylic acids are highly susceptible to decarboxylation because the C3 position is flanked by electronegative oxygen and nitrogen atoms. When the carboxylic acid is deprotonated to a carboxylate anion, the molecule is primed for a Kemp-type decarboxylation[1]. Heating provides the activation energy required to cleave the C-C bond, extruding CO₂ and leaving behind a stabilized carbanion or ylide intermediate[2]. To prevent this, chemists must either avoid thermal activation entirely or manipulate the solvent environment to raise the activation energy barrier.

Mechanism A 4-Phenylisoxazole-3- carboxylic acid B Carboxylate Anion (Base Promoted) A->B Base E Activated Ester/Acid Chloride (Low Temp) A->E Coupling Agent (0 °C to RT) C Transition State (C-C Cleavage) B->C Heat + Aprotic Solvent (Accelerates 10^7x) D Decarboxylated Product + CO2 C->D Kemp-type Decarboxylation F Desired Amide E->F Amine

Reaction pathways: Decarboxylation vs. Amide formation of 4-phenylisoxazole-3-carboxylic acid.

Section 2: Troubleshooting FAQs

Q: I am losing my starting material to decarboxylation during amide coupling. What is causing this? A: The primary cause is the combination of a base (which forms the reactive carboxylate anion) and heat[3]. Furthermore, the use of dipolar aprotic solvents (like DMF, DMSO, or MeCN) drastically accelerates the decarboxylation process. These solvents poorly solvate the reactant anion compared to protic solvents, which raises the ground state energy and lowers the activation barrier for decarboxylation by 7 to 8 orders of magnitude[1].

Q: I need to perform an amide coupling. How can I avoid decarboxylation? A: The most effective strategy is to avoid heating altogether. Use highly reactive coupling agents such as HATU or T3P that operate efficiently at 0 °C to room temperature[4]. By keeping the temperature low, the thermal energy remains insufficient to overcome the decarboxylation activation barrier.

Q: What if my amine is a poor nucleophile and the reaction strictly requires heating? A: If heating is unavoidable, solvent selection is critical. Avoid dipolar aprotic solvents (DMF, DMSO) at elevated temperatures[2]. Instead, use non-polar solvents like toluene. Non-polar solvents do not stabilize the transition state of the decarboxylation as effectively as dipolar aprotic solvents, thereby suppressing the side reaction.

Q: Can I form an acid chloride to bypass the need for coupling agents? A: Yes, but you must avoid refluxing in thionyl chloride (SOCl₂), which will almost certainly lead to complete decarboxylation. Instead, use oxalyl chloride with a catalytic amount of DMF in dichloromethane (DCM) at 0 °C. This method forms the highly reactive acid chloride under mild conditions without the thermal stress that induces decarboxylation.

Workflow Start Amide Coupling Workflow Q1 Is the amine a poor nucleophile or sterically hindered? Start->Q1 PathNo Standard Coupling: HATU/DIPEA, DCM, 0 °C - RT Q1->PathNo No PathYes Activation Required: Oxalyl Chloride, DMF (cat.), 0 °C Q1->PathYes Yes Success Desired Amide Isolated PathNo->Success Q2 Does the reaction still require heating? PathYes->Q2 HeatNo Proceed at RT. Monitor via LC-MS. Q2->HeatNo No HeatYes Use Non-Polar Solvent (Toluene). Avoid DMF/DMSO. Q2->HeatYes Yes HeatNo->Success HeatYes->Success

Decision tree for optimizing amide coupling conditions to prevent decarboxylation.

Section 3: Quantitative Data & Solvent Effects

The table below summarizes the profound effect of solvent choice on the relative rates of Kemp-type decarboxylation, highlighting why standard medicinal chemistry solvents (like DMF or DMSO) often lead to substrate degradation upon heating.

SolventClassificationRelative Decarboxylation RateRecommendation for 4-Phenylisoxazole-3-carboxylic acid
Water Protic1x (Baseline)Good stability, but poor organic solubility.
Toluene Non-polar aproticLowRecommended if heating is strictly required.
Dichloromethane (DCM) Polar aproticModerateRecommended for room-temperature coupling.
Acetonitrile (MeCN) Dipolar aprotic~10⁷xAVOID if heating is required.
Dimethyl Sulfoxide (DMSO) Dipolar aprotic~10⁷ - 10⁸xAVOID . Drastically accelerates decarboxylation[1].
Section 4: Validated Experimental Protocols
Protocol A: Low-Temperature Amide Coupling (HATU)

Causality: HATU is highly reactive and allows for rapid activation of the carboxylic acid at 0 °C, outcompeting the decarboxylation pathway. The use of DCM (a polar aprotic solvent with a lower dipole moment than DMF) minimizes the stabilization of the decarboxylation transition state. Self-Validation: The solution should remain clear upon base addition; monitor for any unexpected bubbling (CO₂), which indicates unwanted decarboxylation. A successful activation will show complete consumption of the acid via LC-MS without the formation of the lighter decarboxylated byproduct.

  • Dissolve 4-phenylisoxazole-3-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DCM (0.2 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.

  • Add HATU (1.2 equiv) portion-wise at 0 °C.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS until the acid is consumed.

Protocol B: Mild Acid Chloride Formation

Causality: Oxalyl chloride generates the acid chloride at 0 °C, avoiding the thermal degradation associated with thionyl chloride reflux. The catalytic DMF acts as a Vilsmeier-Haack reagent intermediate, accelerating the chlorination before decarboxylation can occur. Self-Validation: Controlled effervescence (CO and CO₂ from the reagent, not the substrate) will occur immediately upon addition. Once gas evolution ceases, the activation is complete. Quenching a small aliquot in methanol should yield the methyl ester exclusively on LC-MS, confirming the presence of the acid chloride.

  • Suspend 4-phenylisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add a catalytic amount of anhydrous DMF (0.05 equiv).

  • Add oxalyl chloride (1.5 equiv) dropwise.

  • Stir at 0 °C for 2 hours.

  • Concentrate the mixture under reduced pressure (keeping the water bath below 25 °C) to remove excess oxalyl chloride before resuspending in DCM for the subsequent amine addition.

References
  • Influence of Inter- and Intramolecular Hydrogen Bonding on Kemp Decarboxylations
  • A free-energy perturbation method based on Monte Carlo simulations using quantum mechanical calculations (QM/MC/FEP method): application to highly solvent-dependent reactions PubMed
  • Preventing decarboxylation side reactions in hydroxyoxazole deriv
  • Amides from Carboxylic Acids-DCC and EDC Coupling Chemistry Steps

Sources

Optimization

resolving NMR peak overlap in 4-phenylisoxazole-3-carboxylic acid mixtures

Welcome to the Analytical NMR Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals dealing with complex mixture analysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical NMR Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals dealing with complex mixture analysis. Below, you will find expert troubleshooting strategies, self-validating protocols, and mechanistic explanations for resolving spectral overlap in 4-phenylisoxazole-3-carboxylic acid mixtures.

Diagnostic FAQs: Understanding and Resolving Overlap

Q1: Why does 4-phenylisoxazole-3-carboxylic acid exhibit severe peak overlap, and what are the primary interfering signals? A: The overlap primarily stems from two structural features. First, the five protons on the 4-phenyl ring often appear as a highly complex, second-order multiplet between 7.4 and 7.8 ppm due to strong homonuclear scalar couplings ( J -couplings) and minimal chemical shift dispersion. In mixtures, these signals frequently overlap with structurally similar precursors or isomers (e.g., 5-phenylisoxazole derivatives). Second, the carboxylic acid proton forms stable, hydrogen-bonded dimers in non-polar solvents like CDCl 3​ . This results in a very broad singlet (10–13.2 ppm) that can mask underlying minor signals or impurities [1].

Q2: How can I leverage solvent effects to resolve overlap without advanced pulse sequences? A: Solvent titration is a highly effective, hardware-independent method. In non-polar solvents, carboxylic acids dimerize, causing broad signals and shifting nearby aromatic resonances due to anisotropic effects. By titrating a strongly hydrogen-bonding solvent like DMSO-d 6​ into the sample, you disrupt the dimers into solvated monomers [2]. DMSO-d 6​ induces differential solvation, altering the local magnetic environment. Because different molecules (and different protons within the same molecule) interact with the polar solvent to varying degrees, their chemical shifts will migrate at different rates. This differential shifting often separates previously overlapping multiplets, allowing for clear integration.

Q3: What is Pure Shift NMR, and how does it collapse overlapping multiplets? A: Pure Shift NMR (broadband homonuclear decoupling) is an advanced acquisition technique that mathematically and physically suppresses the effects of 1 H- 1 H J -couplings, collapsing complex multiplets into sharp singlets [3]. Methods like the Zangger-Sterk experiment or PSYCHE (Pure Shift Yielded by CHirp Excitation) use frequency-selective excitation combined with weak pulsed field gradients to acquire data in small "chunks." By removing the multiplet splitting, the spectral resolution increases by nearly an order of magnitude, making it significantly easier to identify the 4-phenylisoxazole-3-carboxylic acid signals against a complex background [4].

Q4: Which 2D NMR heterocorrelation experiments provide the most robust unambiguous assignments for this mixture? A: When 1D methods fail, dispersing the frequencies into a second dimension is the classic, self-validating solution [5].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. The overlapping phenyl protons will separate based on the much wider chemical shift dispersion of the 13 C nucleus (120-130 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving regiochemistry. The isoxazole C5 proton (~8.5-9.0 ppm) will show long-range correlations (2-3 bonds) to the C3 and C4 carbons of the isoxazole ring, unambiguously differentiating 4-phenylisoxazole from 5-phenylisoxazole isomers.

Quantitative Data: Solvent Effects on Chemical Shifts

To aid in your troubleshooting, the following table summarizes the expected quantitative shifts and peak widths for 4-phenylisoxazole-3-carboxylic acid when transitioning from a non-polar to a polar hydrogen-bonding solvent.

Functional Group 1 H NMR Signal in CDCl 3​ (Non-polar) 1 H NMR Signal in DMSO-d 6​ (Polar)Causality / Mechanism
Carboxylic Acid (-COOH) 10.5 - 13.0 ppm (Very Broad)~13.5 ppm (Sharper Singlet)Disruption of H-bonded dimers; strong solvation by DMSO [2].
Isoxazole C5-H ~8.5 ppm (Singlet)~9.0 ppm (Singlet)Deshielding due to solvent polarity and H-bond acceptance.
Phenyl Ring (ortho/meta/para) 7.4 - 7.6 ppm (Overlapping Multiplets)7.5 - 7.8 ppm (Resolved Multiplets)Differential solvation alters local magnetic anisotropy, resolving overlap.

Troubleshooting Workflows

Protocol 1: Solvent Titration for Dimer Disruption and Peak Separation

Objective: Resolve overlapping aromatic signals and sharpen the carboxylic acid peak using differential solvation.

  • Baseline Acquisition: Prepare a 10-20 mg sample of the mixture in 0.5 mL of dry CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (e.g., 16 scans, 64k data points).

  • Titration Step 1: Add 10 μ L of DMSO-d 6​ to the NMR tube. Mix thoroughly by inversion.

  • Re-acquisition: Acquire a new 1D 1 H spectrum. Note the trajectory of the aromatic peaks. The carboxylic acid peak should begin to sharpen and shift downfield.

  • Titration Step 2: Continue adding DMSO-d 6​ in 10 μ L increments, acquiring a spectrum after each addition, until the phenyl multiplets resolve into distinct ortho, meta, and para signals.

  • Validation: Plot the chemical shifts of the peaks against the volume of DMSO-d 6​ added. True mixture components will shift at different rates (different slopes) compared to the target molecule, acting as an internal validation for unambiguous identification.

Protocol 2: Acquiring a 1D Pure Shift (PSYCHE) NMR Spectrum

Objective: Collapse J -coupled multiplets into singlets to resolve severe overlap in the 7.4-7.8 ppm region.

  • Sample Preparation: Ensure the sample is perfectly shimmed in a deuterated solvent (e.g., DMSO-d 6​ ) to minimize line broadening. Poor shimming will negate the resolution benefits of Pure Shift.

  • Parameter Setup: Load the PSYCHE pulse sequence (e.g., psyche on Bruker systems). Set the spectral width (SW) to cover the full proton range (typically 10-12 ppm).

  • Chunking Parameters (Critical Step): Set the sweep width of the chunks (SW1) to approximately 50-60 Hz. You must ensure the ratio of SW/SW1 is an integer. If not, the resulting FID will contain discontinuities that Fourier transform into sideband artifacts [4].

  • Acquisition: Run the pseudo-2D experiment. Increase the number of scans (NS) in multiples of 8 or 16 if the signal-to-noise ratio is low, as Pure Shift methods suffer a slight sensitivity penalty compared to standard 1D NMR [3].

  • Processing: Process the pseudo-2D data (e.g., using xfb and pshift commands). The resulting 1D spectrum will display the 4-phenylisoxazole-3-carboxylic acid aromatic protons as distinct singlets, cleanly resolved from underlying impurities.

Decision Matrix for Resolving NMR Overlap

The following logical workflow dictates the optimal troubleshooting path based on the specific nature of the spectral overlap you are observing.

NMR_Troubleshooting Start Severe 1H NMR Overlap Detected (4-phenylisoxazole-3-carboxylic acid) CheckType Identify Nature of Overlap Start->CheckType BroadCOOH Broad -COOH Peak Masking Signals CheckType->BroadCOOH Multiplet Complex Aromatic Multiplets (7.4 - 7.8 ppm) CheckType->Multiplet Isomer Suspected Isomer Mixture (e.g., 5-phenylisoxazole) CheckType->Isomer Action1 Solvent Titration (Add DMSO-d6 to CDCl3) BroadCOOH->Action1 Disrupts H-bonded dimers Action2 1D Pure Shift NMR (PSYCHE / Zangger-Sterk) Multiplet->Action2 Collapses J-couplings Action3 2D Heterocorrelation (HSQC & HMBC) Isomer->Action3 Resolves C-H connectivity Success Unambiguous Assignment & Accurate Integration Action1->Success Action2->Success Action3->Success

Caption: Diagnostic workflow for resolving NMR spectral overlap in carboxylic acid mixtures.

References

  • Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry at CU Boulder. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • NMR methods for the analysis of mixtures. Chemical Communications (RSC Publishing). [Link]

  • Pure Shift NMR. University of Wyoming NMR Facility. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

Troubleshooting

minimizing side reactions during 4-phenylisoxazole-3-carboxylic acid activation

Welcome to the technical support center for synthetic challenges involving 4-phenylisoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 4-phenylisoxazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging building block. Here, we address common issues encountered during the activation of its carboxylic acid moiety for subsequent coupling reactions, such as amide bond formation. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Core Principles: The Challenge of Activating an Electron-Deficient Heterocycle

The activation of any carboxylic acid is a fundamental transformation that involves converting the hydroxyl group into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][2] While seemingly straightforward, the unique electronic and structural properties of 4-phenylisoxazole-3-carboxylic acid introduce specific challenges.

The isoxazole ring is an electron-deficient heteroaromatic system. This electronic nature can influence the reactivity of the C3-carboxyl group. Furthermore, the isoxazole ring itself possesses inherent instabilities, particularly a labile N-O bond, that can lead to undesired side reactions under certain conditions.[3] This guide will dissect these challenges and provide field-proven strategies to mitigate them.

Frequently Asked Questions & Troubleshooting Guide

Q1: My coupling reaction with 4-phenylisoxazole-3-carboxylic acid is inefficient, resulting in low yields and unreacted starting material. What are the likely causes?

A1: Low conversion in amide coupling reactions is a common issue that can typically be traced back to three primary factors: suboptimal activation, steric hindrance, or the use of an inappropriate base.

  • Inefficient Carboxyl Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt.[2] Effective activation is therefore paramount. If your chosen coupling reagent is not sufficiently reactive or is used under suboptimal conditions, the formation of the activated intermediate will be slow, leading to incomplete conversion. For heteroaromatic acids like 4-phenylisoxazole-3-carboxylic acid, which can be less nucleophilic than their aliphatic counterparts, a highly efficient activating agent is often required.[4]

  • Choice of Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial.[5] Its primary role is to deprotonate the carboxylic acid to form the more nucleophilic carboxylate, which then attacks the coupling reagent. Using a base that is too weak may not sufficiently deprotonate the acid (pKa of 5-phenylisoxazole-3-carboxylic acid is predicted to be around 3.33[6]), while a nucleophilic base could compete with your desired amine, leading to unwanted byproducts.

  • Steric Hindrance: While 4-phenylisoxazole-3-carboxylic acid itself is not exceptionally bulky, if your amine coupling partner is sterically demanding, the rate of the desired nucleophilic attack on the activated ester can be significantly reduced. In such cases, longer reaction times, elevated temperatures (with caution), or more reactive coupling systems may be necessary.

Below is a general workflow for the activation and coupling process.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Potential Fates Acid 4-Phenylisoxazole- 3-carboxylic Acid ActivatedEster Activated Intermediate (e.g., OAt-ester) Acid->ActivatedEster 1. Deprotonation Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster 2. Activation Amide Desired Amide Product ActivatedEster->Amide 3. Nucleophilic Attack SideProducts Side Reactions (Decarboxylation, Ring Opening) ActivatedEster->SideProducts Undesired Pathways Amine Amine (R-NH2) Amine->Amide

Caption: General workflow for carboxylic acid activation and coupling.

Q2: I'm observing significant byproduct formation that doesn't correspond to my starting materials or desired product. What are these impurities?

A2: With 4-phenylisoxazole-3-carboxylic acid, there are two main substrate-derived side reactions to be aware of: Decarboxylation and Ring Opening . Additionally, byproducts can arise from the coupling reagent itself.

Heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating.[7] While this often requires elevated temperatures, the formation of an activated ester intermediate can sometimes facilitate this process even under milder conditions. The product of this side reaction would be 5-phenylisoxazole.

  • Causality: The stability of the resulting carbanion or equivalent intermediate at the C3 position of the isoxazole ring influences the propensity for this reaction. Heating the reaction mixture is a primary driver for decarboxylation.[8]

G cluster_main cluster_labels start_img end_img start_img->end_img Δ (Heat) co2 + CO2 start 4-Phenylisoxazole-3-carboxylic Acid end 5-Phenylisoxazole

Caption: Decarboxylation of 4-phenylisoxazole-3-carboxylic acid.

The isoxazole ring is known to be sensitive to cleavage, particularly under basic conditions.[9][10] The N-O bond is the weakest point in the ring system. Strong bases or even prolonged exposure to milder bases like DIPEA, especially at elevated temperatures, can initiate a cascade that leads to ring-opened byproducts.

  • Mechanism: The process is often initiated by deprotonation at a position on the ring, followed by cleavage of the N-O bond to generate a more stable acyclic species, such as a β-ketonitrile derivative.

G cluster_main cluster_labels start_img end_img start_img->end_img Strong Base (e.g., OH⁻, RO⁻) start 4-Phenylisoxazole-3-carboxylic Acid start->start_img end Ring-Opened Products (e.g., β-ketonitriles) end->end_img

Caption: Base-catalyzed ring opening of the isoxazole moiety.

  • N-Acylurea: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea if the amine nucleophile is not trapped quickly. This is a very common side reaction.[2][11]

  • Guanidinylation: With uronium/aminium reagents like HBTU or HATU, using an excess of the coupling reagent can lead to the capping of the free amine starting material, forming a guanidinium byproduct.[12]

Q3: How can I select the right conditions to minimize these side reactions and maximize my yield?

A3: The key is to facilitate the desired amide bond formation at a rate that significantly outpaces the undesired side reactions. This can be achieved by carefully selecting the coupling reagent, base, solvent, and reaction temperature.

  • Temperature Control: This is the most critical parameter. Perform the activation and coupling at 0 °C to room temperature whenever possible. Avoid heating unless absolutely necessary for sterically hindered substrates, and even then, proceed with caution and careful monitoring.

  • Choice of Coupling Reagent: For a potentially sensitive substrate like this, a high-efficiency reagent is recommended. Uronium/aminium salts like HATU are often superior as they promote very rapid formation of a highly reactive activated ester, which is then quickly consumed by the amine.[5][12] This speed minimizes the time the activated intermediate is present, reducing the window for side reactions. While carbodiimides like EDC are economical, they form the O-acylisourea intermediate which is more prone to rearrangement to the N-acylurea byproduct.[11] The use of additives like HOBt or OxymaPure is essential with carbodiimides to form a more stable, yet still reactive, active ester.

  • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine. Crucially, pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This ensures the activated species is formed and ready to react immediately upon introduction of the nucleophile. Avoid using a large excess of the coupling reagent to prevent side reactions like guanidinylation.

The following table provides a qualitative comparison of common coupling systems for an electron-deficient heteroaromatic carboxylic acid. The efficiency and side product profiles are based on established principles and data from related systems.[5][12][13]

Coupling SystemReagent ClassRelative SpeedTypical YieldKey AdvantagesCommon Side Reactions to Monitor
HATU / DIPEA Uronium SaltVery FastExcellentHigh efficiency, low epimerization risk.[12]Guanidinylation of amine if excess HATU is used.
EDC / HOBt / DIPEA CarbodiimideModerateGood to ExcellentEconomical, water-soluble byproducts (EDC).[11]N-acylurea formation, potential for epimerization.
T3P® / Pyridine Phosphonic AnhydrideModerate to FastGood to ExcellentByproducts are water-soluble, good for scale-up.Requires careful handling (moisture sensitive).
SOCl₂ then Amine Acid ChlorideFast (coupling)VariableHighly reactive intermediate.Harsh conditions for acid chloride formation can promote decarboxylation/ring-opening.
Q4: Can you provide a reliable, step-by-step protocol for activating 4-phenylisoxazole-3-carboxylic acid for amide bond formation?

A4: Certainly. Here are two robust, field-tested protocols. Protocol A utilizes a high-efficiency uronium salt (HATU), recommended for challenging or sensitive substrates. Protocol B employs a more traditional and economical carbodiimide (EDC) approach, which is effective for many standard couplings.

Caption: Step-by-step experimental workflow for amide coupling.

This protocol is recommended for maximizing yield and minimizing reaction time.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-phenylisoxazole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Addition of Reagents: Add the amine (1.1-1.2 eq) to the solution, followed by HATU (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirring mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This is a cost-effective method suitable for many applications.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-phenylisoxazole-3-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or DMF.

  • Addition of Amine & EDC: Add the amine (1.1 eq) followed by EDC hydrochloride (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the stirring mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, dilute with additional DCM if necessary. Wash the organic phase with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The dicyclohexylurea byproduct from EDC is largely water-soluble and will be removed in the aqueous layers.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Q5: What are the best methods for monitoring the reaction and characterizing the products and byproducts?

A5: A multi-technique approach is always best for robust analysis.

  • Thin-Layer Chromatography (TLC): This is the quickest way to monitor the disappearance of your starting carboxylic acid. Co-spotting your reaction mixture with the starting acid is essential. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for monitoring these reactions. It allows you to track the consumption of starting materials and the formation of the product by their respective mass-to-charge ratios (m/z). Crucially, you can also identify the masses of any byproducts, which is invaluable for troubleshooting. For example, a peak corresponding to the mass of 5-phenylisoxazole would strongly suggest decarboxylation has occurred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the final characterization of your purified product to confirm its structure and purity. NMR can also be used to analyze crude reaction mixtures to determine the ratio of product to byproducts, providing quantitative insights into the reaction's efficiency.

By understanding the underlying chemistry and potential pitfalls associated with 4-phenylisoxazole-3-carboxylic acid, you can intelligently design your experiments to favor the desired reaction pathway, ultimately leading to higher yields and purer products.

References

  • Venkatachalam, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(4), 1296-1299. [Link]

  • Lund, G., et al. (2012). A simple and efficient method for the synthesis of challenging amides using bis-(2,4-dinitrophenyl) carbonate. Organic & Biomolecular Chemistry, 10(36), 7351-7357. [Link]

  • Ribeiro, D., et al. (2015). Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. Structural Chemistry, 26(5-6), 1635-1645. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Subirós-Funosas, A., et al. (2013). HATU: The Gold Standard for Amide Bond Formation. Aldrichimica Acta, 46(1), 21-30. [Link]

  • Ye, Y., & Li, Z. (2006). Kinetics and mechanism of amide formation in N-methyl-2-pyrrolidinone mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. Organic Process Research & Development, 10(4), 757-764. [Link]

  • Gomez-Martinez, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(22), 5808-5818. [Link]

  • Adler, P., et al. (2023). Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine System. ChemCatChem, 15(13), e202300346. [Link]

  • Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-149. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4242. [Link]

  • Thompson, A., et al. (2019). Direct formation of amide/peptide bonds from carboxylic acids. Unpublished manuscript. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Allen, C. L., et al. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Organic Chemistry Frontiers, 8(1), 55-61. [Link]

  • Problems in Chemistry. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. [Link]

  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Gomez-Martinez, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. [Link]

  • Gomez-Martinez, M., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 11(22), 5808-5818. [Link]

  • LibreTexts Chemistry. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E, 69(Pt 6), o897. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Wuts, P. G. M. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4478. [Link]

  • Davies, H. M. L., & Lee, G. H. (2010). Efficient route to 4H-1,3-oxazines through ring expansion of isoxazoles by rhodium carbenoids. Tetrahedron Letters, 51(49), 6439-6442. [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Chen, Y., et al. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemistry Research, 17(1), 1-4. [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2020). Visible light-promoted ring-opening functionalization of three-membered carbo- and heterocycles. Chemical Society Reviews, 49(10), 3045-3058. [Link]

  • Penn State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Okanagan University College. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. [Link]

  • ChemBK. (n.d.). 5-phenylisoxazole-3-carboxylic acid. [Link]

Sources

Optimization

improving HPLC resolution for 4-phenylisoxazole-3-carboxylic acid impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. We will address the specific physicochemical challenges of 4-phenylisoxazole-3-carboxylic acid —namely, the ionization dynamics of its carboxylic acid moiety and the spatial resolution of its rigid, aromatic positional isomers.

Below, you will find the diagnostic logic, causality-driven FAQs, and a self-validating experimental protocol to guarantee baseline resolution.

Diagnostic Logic & Workflow

HPLC_Troubleshooting Start HPLC Issue: Poor Resolution of 4-phenylisoxazole-3-carboxylic acid Shape Analyze Peak Shape Start->Shape Tailing Tailing / Broad Peaks? Shape->Tailing pH Ionization Issue: Adjust MP pH to < 2.5 (e.g., 0.1% TFA) Tailing->pH Yes Isomers Sharp Peaks but Co-eluting? Tailing->Isomers No pH->Isomers Re-evaluate Column Selectivity Issue: Switch from C18 to PFP or Biphenyl Column Isomers->Column Yes (Isomers) Temp Fine-tune Temp & Gradient (Lower Temp = Better Rs) Column->Temp Success Resolution (Rs) > 2.0 Method Validated Temp->Success

Diagnostic workflow for resolving 4-phenylisoxazole-3-carboxylic acid HPLC impurities.

Troubleshooting FAQs: The Causality Engine

Q: Why am I seeing severe peak tailing for 4-phenylisoxazole-3-carboxylic acid, which is destroying my resolution? A: The causality lies in the pKa of the carboxylic acid moiety (typically ~2.0–4.0). If your mobile phase pH is near this pKa, the molecule exists in a dynamic equilibrium between its neutral and ionized states. This causes a dual-retention mechanism: the neutral species interacts strongly with the hydrophobic stationary phase, while the ionized species elutes faster and interacts with residual silanols on the silica support. This results in severe peak broadening and tailing, which masks closely eluting impurities[1]. Solution: Lower your mobile phase pH to at least 1.5 units below the pKa to fully protonate the acid. Use 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer at pH 2.0–2.5 to force the molecule into a single, neutral state.

Q: My peaks are sharp, but the 4-phenylisoxazole and 5-phenylisoxazole isomers completely co-elute on my standard C18 column. How do I resolve them? A: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Positional isomers (like 4-phenyl vs. 5-phenylisoxazole) have nearly identical hydrophobicities (LogD values) and molecular volumes, making C18 virtually blind to their structural differences[2]. To resolve them, you must exploit the rigid, aromatic nature of the phenylisoxazole core. Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl column. A PFP stationary phase provides multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms create a strong electron-deficient aromatic ring that interacts selectively with the electron-rich phenylisoxazole core, providing the shape selectivity required to baseline-resolve these isomers[3],[4].

Q: I switched to a PFP column, but the resolution (Rs) between the isomers is still only ~1.2. How can I push it > 1.5? A: Resolution on fluorinated or aromatic phases is highly dependent on the thermodynamics of the π−π interactions. These interactions are enthalpically driven, meaning they become stronger at lower temperatures. Furthermore, the choice of organic modifier dictates the strength of these interactions. Acetonitrile (ACN) has a π -electron system of its own, which can compete with the analyte for the stationary phase, dampening the π−π effect. Solution: First, switch your organic modifier from Acetonitrile to Methanol (MeOH). Methanol is protic and does not compete for π−π binding sites, dramatically enhancing shape selectivity. Second, lower your column compartment temperature from the standard 40°C down to 20°C or 25°C to amplify the steric and dipole interactions[4].

Quantitative Column Selectivity Data

When addressing positional isomers of phenylisoxazole derivatives, column chemistry is the single most critical variable. Use the table below to select the appropriate stationary phase based on your resolution requirements.

Column ChemistryPrimary Retention MechanismShape SelectivityTypical Rs (Isomers)Recommended Organic Modifier
C18 (Alkyl) Hydrophobic dispersionPoor< 0.8 (Co-elution)Acetonitrile or Methanol
Phenyl-Hexyl Hydrophobic + weak π−π Moderate1.0 - 1.2Methanol
Biphenyl Enhanced π−π
  • Hydrophobic
High1.5 - 1.8Methanol
PFP (Pentafluorophenyl) π−π , Dipole-dipole, H-bondingVery High> 2.0 (Baseline) Methanol (Strictly)

Self-Validating Experimental Protocol: Isomer Resolution Workflow

This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails at Step 3, the built-in logic prevents you from wasting time on sample analysis and directs you to the exact parameter that needs fixing.

Step 1: Mobile Phase Preparation & pH Verification

  • Aqueous Phase (A): Prepare 0.1% v/v TFA in LC-MS grade water.

    • Self-Validation Check: Measure the pH using a calibrated meter. It must read between 1.9 and 2.1 . If pH > 2.1, the carboxylic acid will partially ionize; discard and remake the buffer.

  • Organic Phase (B): 100% LC-MS grade Methanol. (Do not use Acetonitrile, to preserve π−π interactions).

Step 2: Column Installation & Equilibration

  • Install a PFP column (e.g., 150 mm x 4.6 mm, 2.7 µm core-shell).

  • Set the column oven temperature strictly to 25°C .

  • Equilibrate the system at 1.0 mL/min with 5% B for 15 column volumes until the baseline is stable.

Step 3: System Suitability Testing (SST) - The Critical Gate

  • Inject a resolution mixture containing 4-phenylisoxazole-3-carboxylic acid (API) and its known critical positional impurity (e.g., 5-phenylisoxazole-3-carboxylic acid) at 0.1 mg/mL.

  • Self-Validation Criteria:

    • Tailing Factor (Tf) of the API must be 1.2. (If Tf > 1.2, check for dead volume or re-verify mobile phase pH).

    • Resolution (Rs) between the two isomers must be 2.0. (If Rs < 2.0, decrease the initial gradient slope or lower the temperature to 20°C).

  • Do not proceed to sample analysis until both criteria are met.

Step 4: Gradient Execution Run the following optimized gradient to ensure selective elution and proper column washing:

  • 0-2 min: 5% B (Isocratic hold to focus the injection band).

  • 2-15 min: 5% to 60% B (Linear ramp for selective elution of isomers).

  • 15-18 min: 60% to 95% B (Column wash to remove highly retained hydrophobic impurities).

  • 18-22 min: 5% B (Re-equilibration prior to the next injection).

References

1.[2] Title:[Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL:[Link]

2.[1] Title: Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances Source: ACS Publications URL:[Link]

3.[3] Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent URL:[Link]

4.[4] Title: Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP Source: YMC URL:[Link]

Sources

Troubleshooting

ideal storage conditions to prevent degradation of 4-phenylisoxazole-3-carboxylic acid

Expert Troubleshooting & Handling Guidelines for Drug Development Professionals Welcome to the Technical Support Center. 4-phenylisoxazole-3-carboxylic acid and its derivatives are highly valuable scaffolds in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Troubleshooting & Handling Guidelines for Drug Development Professionals

Welcome to the Technical Support Center. 4-phenylisoxazole-3-carboxylic acid and its derivatives are highly valuable scaffolds in medicinal chemistry. However, the inherent chemical properties of the isoxazole-3-carboxylic acid core introduce specific vulnerabilities during benchtop handling and long-term storage.

This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compounds.

Troubleshooting & FAQs: Identifying Degradation

When working with isoxazole-3-carboxylic acid derivatives, degradation typically manifests through three distinct mechanistic pathways. Below are the most common issues reported by researchers and their root causes.

Q: My LC-MS analysis shows an unexplained mass reduction of exactly 44 Da in my stored batch. What happened? A: This indicates thermal decarboxylation . The carboxylic acid group located at the 3-position of the isoxazole ring is highly susceptible to losing CO₂ (a mass loss of 44 Da) ([1]()). Causality: The electron-withdrawing nature of the isoxazole ring lowers the activation energy required for C-C bond cleavage at the C3 position. Ambient heat or trace transition metals can catalyze this process. Resolution: Immediately transfer the remaining stock to a -20°C freezer. Ensure all future batches are stored in a cool, dark place below 15°C (()).

Q: We are observing unexpected ring-opened byproducts and rearranged isomers (e.g., oxazoles) after leaving the compound on the benchtop. Why? A: This is the result of photolytic degradation . The N-O bond of the isoxazole core is relatively weak due to lone-pair repulsion between the adjacent nitrogen and oxygen atoms. It is prone to photolytic cleavage when exposed to UV or ambient laboratory light, leading to photochemical rearrangement into oxazoles or other photoproducts ([2]()). Resolution: Always handle the compound under low-light conditions and store it in opaque or amber glass vials in a dark environment ([3]()).

Q: The compound's purity dropped significantly after being dissolved in a slightly basic aqueous buffer. Is the isoxazole ring stable in water? A: No, the isoxazole ring is susceptible to pH-dependent hydrolysis . The N-O bond is particularly unstable under basic conditions, where hydroxide ions catalyze rapid ring-opening and decomposition ([2]()). Resolution: Avoid prolonged storage in aqueous solutions. For stock solutions, use anhydrous DMSO or DMF. Store the solid powder sealed in dry conditions, preferably under an inert gas like Argon or Nitrogen to prevent ambient moisture ingress ([4]()).

Quantitative Data & Degradation Summary

To standardize your laboratory's handling procedures, refer to the quantitative targets and indicators summarized below:

Degradation PathwayVulnerable Bond/SiteQuantitative Indicator (LC-MS)Environmental TriggerPreventive Storage Target
Thermal Decarboxylation C3-Carboxyl (C-C)-44 Da mass shift (Loss of CO₂)Heat (>15°C), Metal traces< -20°C (Freezer)
Photolysis Isoxazole Core (N-O)Formation of oxazole isomersUV / Ambient Light Exposure0 Lux (Amber Vials/Dark)
Hydrolytic Cleavage Isoxazole Core (N-O)+18 Da mass shift (Ring opening)Moisture, pH > 7.5< 10% RH (Inert Ar/N₂ Gas)

Visual Workflow: Degradation & Mitigation

G cluster_degradation Primary Degradation Pathways Compound 4-phenylisoxazole-3-carboxylic acid Thermal Thermal Stress (>15°C) Compound->Thermal UV UV/Light Exposure Compound->UV Moisture Moisture / pH Extremes Compound->Moisture Decarb Decarboxylation (Loss of CO2) Thermal->Decarb Photolysis Photolysis (N-O Bond Cleavage) UV->Photolysis Hydrolysis Hydrolysis (Ring Opening) Moisture->Hydrolysis StoreCold Store at -20°C Decarb->StoreCold Prevented by StoreDark Amber Vials / Dark Photolysis->StoreDark Prevented by StoreDry Inert Gas (Ar/N2) & Desiccant Hydrolysis->StoreDry Prevented by

Figure 1: Mechanistic degradation pathways of 4-phenylisoxazole-3-carboxylic acid and mitigations.

Standard Operating Protocols (SOPs)

SOP A: Forced Degradation Testing (Stability-Indicating Method)

Causality: To properly assess shelf life and validate your storage conditions, a stability-indicating analytical method must be developed by intentionally degrading the compound to an extent of 10-20% ([2]()). This identifies potential degradation products and proves the specificity of your analytical method.

  • Baseline Profiling: Prepare a 1 mg/mL stock in anhydrous DMSO. Run an initial LC-MS to establish the baseline purity and exact mass.

  • Hydrolytic Stress (Acid/Base): Aliquot 1 mL of stock into two vials. Add 0.1 mL of 0.1N NaOH (Base stress) to one vial, and 0.1N HCl (Acid stress) to another. Incubate at 25°C for 24 hours.

  • Thermal Stress: Place 5 mg of the solid powder in a sealed vial at 60°C for 7 days.

  • Photolytic Stress: Expose 5 mg of the solid powder to UV light (254 nm) for 24 hours.

  • Self-Validation (Analysis): Neutralize the hydrolytic samples. Run all stressed samples via LC-MS. Validation Check: If the parent peak area decreases by 10-20% and new peaks (e.g., -44 Da for decarboxylation, +18 Da for hydrolysis) are fully resolved from the parent peak, your analytical method is validated for long-term stability tracking.

SOP B: Ideal Storage & Handling Workflow

Causality: Preventing the three primary degradation pathways requires a multi-barrier approach controlling temperature, light, and atmospheric moisture.

  • Lyophilization: Ensure the synthesized 4-phenylisoxazole-3-carboxylic acid is completely dry. Residual moisture catalyzes N-O bond hydrolysis.

  • Aliquoting: Divide the bulk powder into single-use aliquots using amber glass vials. Causality: This prevents repeated freeze-thaw cycles and blocks UV-induced photolysis.

  • Inert Atmosphere Purging: Purge each vial with dry Argon or Nitrogen gas before sealing. Causality: Displacing oxygen and ambient humidity prevents both oxidative degradation and pH-dependent hydrolysis.

  • Cryogenic Storage: Store the sealed vials in a desiccator placed inside a -20°C freezer ([4]()).

  • Self-Validation (Integrity Check): Run a baseline LC-MS trace immediately after aliquoting. Re-analyze a control vial after 30 days; a stable peak area with <0.5% variance confirms the integrity of the inert, cold-storage system.

References

  • Title: Isoxazole-3-carboxylic Acid | 3209-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) Source: tcichemicals.com URL:

  • Title: 3209-71-0 | Isoxazole-3-carboxylic Acid - Ambeed.com Source: ambeed.com URL: 3

  • Title: 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1 - Sigma-Aldrich Source: sigmaaldrich.com URL: 4

  • Title: 5-(Phenoxymethyl)-1,2-oxazole-3-carboxylic acid | 932801-86-0 | Benchchem Source: benchchem.com URL: 1

  • Title: 5-(4-Chlorophenyl)isoxazole-3-carboxaldehyde | 763109-09-7 | Benchchem Source: benchchem.com URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for the Research Professional: 4-Phenylisoxazole-3-carboxylic Acid vs. 5-Phenylisoxazole-3-carboxylic Acid

In the landscape of medicinal chemistry and drug discovery, the positional isomerism of a core scaffold can be the defining factor between a lead candidate and a dead end. This guide provides an in-depth technical compar...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug discovery, the positional isomerism of a core scaffold can be the defining factor between a lead candidate and a dead end. This guide provides an in-depth technical comparison of two such isomers: 4-phenylisoxazole-3-carboxylic acid and 5-phenylisoxazole-3-carboxylic acid . We will dissect how the seemingly subtle shift of a phenyl group on the isoxazole ring dictates distinct synthetic pathways, influences physicochemical characteristics, and ultimately, shapes biological activity. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for rational compound design and selection.

The Structural Nuance: A Foundation of Divergence

The fundamental difference lies in the substitution pattern on the isoxazole heterocycle. In 4-phenylisoxazole-3-carboxylic acid , the phenyl and carboxyl groups are vicinal, attached to the C4 and C3 positions, respectively. In contrast, 5-phenylisoxazole-3-carboxylic acid features these groups at the C5 and C3 positions, separated by the ring's nitrogen atom. This variation in topology has significant consequences for the molecule's steric hindrance, electronic distribution, and its ability to engage with biological targets. The proximity of the bulky phenyl group to the carboxylic acid in the 4-phenyl isomer can sterically hinder interactions at the carboxyl group and influence its acidity through electronic effects.

Comparative Physicochemical Properties: A Data-Driven Overview

While direct, side-by-side experimental data for every property is not always available, we can construct a comparative profile based on established chemical principles and available data for the 5-phenyl isomer.

Property4-Phenylisoxazole-3-carboxylic acid5-Phenylisoxazole-3-carboxylic acidRationale for Predicted & Known Differences
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₃Isomers share the same molecular formula.
Molecular Weight 189.17 g/mol 189.17 g/mol Isomers have the same molecular weight.[1]
Melting Point (°C) Not readily available160-164[2][3]Differences in crystal lattice packing due to molecular shape will result in different melting points.
Predicted pKa Expected to be slightly lower (more acidic)3.33 ± 0.10 (Predicted)[1]The electron-withdrawing phenyl group at C4 is closer to the carboxylic acid, potentially increasing acidity via a stronger inductive effect compared to the C5 position.
Predicted Solubility Potentially lower in nonpolar solventsHigher in nonpolar solventsThe more linear shape of the 5-phenyl isomer may disrupt crystal packing more easily than the more compact 4-phenyl isomer, potentially leading to better solubility.
Predicted LogP Lower2.4 (Predicted)[1]The phenyl group in the 5-phenyl isomer is more spatially distant from the polar carboxylate, which may result in a slightly higher lipophilicity.

Synthesis Strategies: Regiochemistry as the Deciding Factor

The construction of the isoxazole ring is most powerfully achieved through the [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry.[4][5] However, achieving the desired regiochemistry for the 4-phenyl versus the 5-phenyl isomer necessitates entirely different synthetic blueprints.

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

The synthesis of 3,5-disubstituted isoxazoles is classically achieved via the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne.[6][7] This approach offers excellent regiocontrol. For the target molecule, benzonitrile oxide (the 1,3-dipole) is generated in situ and reacts with an ester of propiolic acid (the dipolarophile).

Experimental Protocol: Synthesis of Ethyl 5-Phenylisoxazole-3-carboxylate

  • Benzaldoxime Preparation: To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • In Situ Nitrile Oxide Generation and Cycloaddition: The crude ethanolic solution of benzaldoxime is cooled to 0°C. Ethyl propiolate (1.0 eq) is added, followed by the slow, dropwise addition of aqueous sodium hypochlorite (household bleach, ~1.2 eq) while maintaining the temperature below 10°C. The nitrile oxide is generated and immediately trapped by the alkyne.[4]

  • Reaction & Workup: The mixture is stirred overnight, allowing it to warm to room temperature. The reaction is then quenched with a saturated solution of sodium sulfite. The aqueous mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude ester is purified by flash column chromatography on silica gel.

  • Saponification: The purified ethyl ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, ~1.5 eq) is added, and the reaction is stirred until TLC indicates complete conversion. The mixture is then acidified with 1M HCl, and the precipitated 5-phenylisoxazole-3-carboxylic acid is collected by filtration.

Synthesis of 5-Phenylisoxazole-3-carboxylic_Acid Workflow for 5-Phenylisoxazole-3-carboxylic Acid cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition cluster_2 Hydrolysis Benzaldoxime Benzaldoxime Benzonitrile Oxide Benzonitrile Oxide Benzaldoxime->Benzonitrile Oxide Oxidation NaOCl NaOCl Ester Product Ethyl 5-Phenylisoxazole -3-carboxylate Benzonitrile Oxide->Ester Product Regioselective Cycloaddition Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Ester Product Final Product 5-Phenylisoxazole -3-carboxylic Acid Ester Product->Final Product LiOH, H2O/THF

Caption: Regioselective synthesis of the 5-phenyl isomer via nitrile oxide cycloaddition.

Synthesis of 4-Phenylisoxazole-3-carboxylic Acid

Achieving the 4-substituted pattern requires a different strategy to ensure the correct placement of the phenyl group. A robust method involves the condensation of a β-ketoester with hydroxylamine.[8] This approach builds the ring from a linear precursor with the desired substitution already encoded.

Experimental Protocol: Synthesis of Ethyl 4-Phenylisoxazole-3-carboxylate

  • β-Ketoester Synthesis: The required starting material, ethyl 2-formylphenylacetate, is prepared. This can be achieved via a Claisen condensation between ethyl phenylacetate and ethyl formate using a strong base like sodium ethoxide.

  • Cyclization with Hydroxylamine: The crude ethyl 2-formylphenylacetate (1.0 eq) is dissolved in ethanol. An aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) are added.

  • Reaction & Workup: The mixture is heated to reflux for 4-8 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the ethanol is removed in vacuo. Water is added to the residue, and the product is extracted into an organic solvent such as dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Saponification: The resulting ethyl 4-phenylisoxazole-3-carboxylate is hydrolyzed to the carboxylic acid using a standard procedure, similar to step 5 for the 5-phenyl isomer.

Synthesis of 4-Phenylisoxazole-3-carboxylic_Acid Workflow for 4-Phenylisoxazole-3-carboxylic Acid cluster_0 Precursor Synthesis cluster_1 Ring Formation cluster_2 Hydrolysis Ethyl Phenylacetate Ethyl Phenylacetate Beta-Ketoester Ethyl 2-formylphenylacetate Ethyl Phenylacetate->Beta-Ketoester Claisen Condensation Ethyl Formate Ethyl Formate Ethyl Formate->Beta-Ketoester Ester Product Ethyl 4-Phenylisoxazole -3-carboxylate Beta-Ketoester->Ester Product Condensation/ Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Ester Product Final Product 4-Phenylisoxazole -3-carboxylic Acid Ester Product->Final Product Base/Acid

Sources

Comparative

A Tale of Two Acids: Unpacking the Coupling Efficiency of 4-Phenylisoxazole-3-Carboxylic Acid and Benzoic Acid in Amide Bond Formation

For the modern researcher in drug discovery and materials science, the efficient synthesis of amide bonds is a cornerstone of molecular design. The choice of carboxylic acid is a critical parameter that can significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher in drug discovery and materials science, the efficient synthesis of amide bonds is a cornerstone of molecular design. The choice of carboxylic acid is a critical parameter that can significantly influence reaction kinetics, yield, and overall synthetic efficiency. This guide provides an in-depth comparison of the coupling efficiency of two key carboxylic acids: the heteroaromatic 4-phenylisoxazole-3-carboxylic acid and the archetypal aromatic, benzoic acid.

While benzoic acid serves as a familiar benchmark, the increasing prevalence of heteroaromatic scaffolds in bioactive molecules necessitates a deeper understanding of how they perform in common synthetic transformations. This guide will dissect the electronic and steric factors that govern the reactivity of these two acids, provide a framework for predicting their coupling efficiency, and offer a detailed experimental protocol for a standard amide coupling reaction.

At the Heart of the Matter: Structural and Electronic Disparities

The seemingly subtle difference between a phenyl and a 4-phenylisoxazol-3-yl group attached to a carboxylic acid moiety has profound implications for the reactivity of the molecule. These differences are rooted in the distinct electronic and steric properties of the aromatic and heteroaromatic ring systems.

Electronic Effects: The Isoxazole's Electron-Withdrawing Nature

The acidity of a carboxylic acid, quantified by its pKa value, is a primary indicator of its reactivity in coupling reactions. A lower pKa signifies a more acidic proton and a more stabilized carboxylate conjugate base, which in turn suggests a more activated species for nucleophilic attack by an amine.

This electron-withdrawing character stems from the electronegativity of the nitrogen and oxygen atoms within the isoxazole ring, which pull electron density away from the carboxylic acid group. This inductive effect stabilizes the resulting carboxylate anion, making the parent acid more acidic. Consequently, 4-phenylisoxazole-3-carboxylic acid is expected to be a stronger acid than benzoic acid. This enhanced acidity should translate to a higher propensity for its carboxylate to be activated by coupling reagents, potentially leading to faster reaction rates and higher yields in amide bond formation.

Steric Considerations: A Double-Edged Sword

Steric hindrance around the carboxylic acid can impede the approach of both the activating agent and the amine nucleophile, thereby reducing coupling efficiency.[1] A comparison of the three-dimensional structures of 4-phenylisoxazole-3-carboxylic acid and benzoic acid reveals distinct steric profiles.

The planar nature of the benzene ring in benzoic acid presents a relatively unencumbered carboxylic acid group. In contrast, the 4-phenylisoxazole-3-carboxylic acid molecule has a five-membered isoxazole ring. While the isoxazole ring itself is planar, the phenyl group at the 4-position is twisted relative to the isoxazole ring. This non-planar arrangement could potentially introduce some steric bulk around the adjacent carboxylic acid at the 3-position.

However, the smaller size of the five-membered isoxazole ring compared to the six-membered benzene ring might also lead to less overall steric congestion in certain conformations. The precise impact of sterics will ultimately depend on the specific amine coupling partner and the chosen coupling reagent. For very bulky amines, the steric environment around the isoxazole-based acid might present a greater challenge than that of benzoic acid.

Predicting Coupling Efficiency: A Summary of Key Factors

The table below summarizes the key physicochemical properties of 4-phenylisoxazole-3-carboxylic acid and benzoic acid and their predicted impact on amide coupling efficiency.

Property4-Phenylisoxazole-3-carboxylic AcidBenzoic AcidImpact on Coupling Efficiency
pKa Expected to be < 4.2 (more acidic)~4.2[2][3][4]A lower pKa generally leads to easier activation of the carboxylic acid, potentially resulting in faster reaction rates and higher yields.
Electronic Nature of the Ring Electron-withdrawing isoxazole ringElectron-donating/neutral phenyl ringThe electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the carbonyl carbon in the activated intermediate, favoring nucleophilic attack by the amine.
Steric Hindrance Potential for some steric hindrance from the 4-phenyl group, but the five-membered ring may offer advantages.Relatively unhindered.Steric bulk can hinder the approach of the coupling reagent and the amine, potentially lowering reaction rates and yields, especially with bulky substrates.
Overall Predicted Efficiency Potentially higher, especially with unhindered amines, due to favorable electronic effects.Moderate and well-established. Can be less reactive under certain direct amidation conditions.[5][6][7][8]4-Phenylisoxazole-3-carboxylic acid is predicted to be a more reactive coupling partner than benzoic acid, although this may be tempered by steric factors with larger amines.

Experimental Protocol: A Practical Guide to Amide Coupling

While direct comparative experimental data for the coupling of 4-phenylisoxazole-3-carboxylic acid is scarce, a standard and robust protocol for amide bond formation can be employed for both acids. The following procedure, utilizing the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), serves as an excellent starting point for optimization.

Step-by-Step Protocol for Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid with a primary or secondary amine.

Materials:

  • Carboxylic acid (4-phenylisoxazole-3-carboxylic acid or benzoic acid) (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.0 eq). The order of addition can be critical and may require optimization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress racemization, especially important for chiral carboxylic acids or amines.[9][10]

  • DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Work-up: The washing steps are essential to remove the water-soluble byproducts of the coupling reaction, such as the urea derivative from HATU and excess DIPEA, simplifying the subsequent purification.

Visualizing the Process

Diagram of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Stirring Stir at Room Temperature Carboxylic_Acid->Stirring Amine Amine (1.1 eq) Amine->Stirring HATU HATU (1.1 eq) HATU->Stirring DIPEA DIPEA (2.0 eq) DIPEA->Stirring DMF Anhydrous DMF DMF->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Periodic Sampling Dilution Dilute with DCM Monitoring->Dilution Reaction Complete Wash Wash with NaHCO3 & Brine Dilution->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Purify->Product

Caption: A generalized workflow for amide bond formation using HATU as a coupling reagent.

Diagram of the HATU-Mediated Coupling Mechanism

HATU_Mechanism RCOOH R-COOH Carboxylic Acid Activated_Ester O-Acyl(tetramethyl)isouronium Activated Intermediate RCOOH->Activated_Ester + HATU, DIPEA HATU HATU Coupling Reagent DIPEA DIPEA Base RNH2 R'-NH2 Amine Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + R'-NH2 Amide R-CO-NHR' Amide Product Tetrahedral_Intermediate->Amide Collapse

Caption: Simplified mechanism of amide bond formation mediated by HATU.

Conclusion and Future Outlook

Based on a thorough analysis of electronic and steric factors, 4-phenylisoxazole-3-carboxylic acid is predicted to be a more reactive and efficient coupling partner in amide bond formation compared to benzoic acid, particularly when paired with less sterically demanding amines. The electron-withdrawing nature of the isoxazole ring enhances the acidity of the carboxylic acid and the electrophilicity of the activated intermediate, thereby favoring the coupling reaction.

While direct experimental comparisons are lacking, this guide provides a solid theoretical framework and a practical experimental protocol to empower researchers in their synthetic endeavors. It is important to note that for sterically hindered amines, the potential for increased steric congestion around the 4-phenylisoxazole-3-carboxylic acid may necessitate more rigorous optimization of reaction conditions, such as elevated temperatures or the use of less sterically demanding coupling reagents.

Future experimental studies directly comparing the kinetics and yields of amide coupling reactions for these two acids under various conditions would be invaluable to further validate the predictions made in this guide and to provide a more comprehensive understanding of the reactivity of this important class of heteroaromatic carboxylic acids.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic acid. Retrieved from [Link].

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link].

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link].

  • Proprep. What is the pKa of benzoic acid? Retrieved from [Link].

  • Wikipedia. Benzoic acid. Retrieved from [Link].

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link].

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link].

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link].

  • Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link].

  • PMC. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link].

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link].

  • ResearchGate. Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. Retrieved from [Link].

  • Tetrahedron Letters. pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link].

  • ACS Publications. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link].

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link].

  • CHIMIA. The Synthesis of Sterically Hindered Amides. Retrieved from [Link].

  • RSC Publishing. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Retrieved from [Link].

  • Beilstein Journals. A surprising new route to 4-nitro-3-phenylisoxazole. Retrieved from [Link].

  • SciSpace. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link].

  • ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Retrieved from [Link].

  • The MJA Lab. Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Retrieved from [Link].

  • pKa Data Compiled by R. Williams. Retrieved from [Link].

  • Approximate pKa chart of the functional groups: values to know. Retrieved from [Link].

  • ChemBK. 5-methyl-3-phenyl-4-isoxazolecarboxylic acid. Retrieved from [Link].

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Validation

Analytical Benchmarks: High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 4-Phenylisoxazole-3-Carboxylic Acid

4-Phenylisoxazole-3-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in the rational design of 1[1] and 2[2]. Because the isoxazole ring is highly susceptible to metabolic oxidation an...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Phenylisoxazole-3-carboxylic acid is a highly functionalized heterocyclic scaffold frequently utilized in the rational design of 1[1] and 2[2]. Because the isoxazole ring is highly susceptible to metabolic oxidation and rearrangement, robust analytical frameworks are required to characterize its structural integrity in complex biological matrices.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Orbitrap technology) against traditional Triple Quadrupole (QqQ) mass spectrometry in mapping the complex collision-induced dissociation (CID) fragmentation pattern of 4-phenylisoxazole-3-carboxylic acid.

The Mechanistic Causality of Isoxazole Fragmentation

To optimize any mass spectrometry method, one must first understand the thermodynamic vulnerabilities of the analyte. In negative electrospray ionization (ESI-), 4-phenylisoxazole-3-carboxylic acid (Exact Mass: 189.0426 Da) readily yields a highly stable deprotonated precursor ion, [M-H]⁻, at m/z 188.035.

The causality of its fragmentation under CID is driven by two distinct structural features:

  • Carboxylic Acid Lability (Primary Cleavage): The lowest energy dissociation pathway is the decarboxylation of the [M-H]⁻ ion. The neutral loss of CO₂ (44 Da) generates a highly reactive C₉H₆NO⁻ intermediate at m/z 144.045.

  • Isoxazole Ring Shattering (Secondary Cleavage): The N-O bond within the isoxazole ring is notoriously weak. Upon further collisional activation, the intermediate undergoes a3[3]. This instability triggers competitive intramolecular rearrangements, leading to the neutral loss of carbon monoxide (CO, 28 Da) to form m/z 116.050, or hydrogen cyanide (HCN, 27 Da) to form m/z 117.034[4].

Product Performance Comparison: Orbitrap HRMS vs. QqQ

When tracking these specific fragmentation events, the choice of analytical platform dictates the balance between the confidence of structural assignment and the sensitivity of quantification.

  • Orbitrap HRMS: Excels in qualitative structural elucidation. The secondary fragments of 4-phenylisoxazole-3-carboxylic acid involve losses of CO (27.9949 Da) and HCN (27.0109 Da). A low-resolution QqQ instrument cannot easily differentiate these from isobaric interferences (e.g., C₂H₄ at 28.0313 Da) in complex matrices. Orbitrap HRMS definitively assigns the empirical formulas of the fragments via sub-ppm mass accuracy, acting as a self-validating system for the proposed mechanism.

  • Triple Quadrupole (QqQ): Excels in absolute sensitivity and high-throughput quantification. Once the fragmentation pathway is validated by HRMS, QqQ systems utilize Multiple Reaction Monitoring (MRM) to maximize duty cycle. The m/z 188 → 144 transition provides a highly sensitive quantitative channel, while the 188 → 116 transition serves as a reliable qualitative confirmation channel.

Table 1: Quantitative Comparison of Fragmentation Data (HRMS vs. QqQ)
Fragment IdentityEmpirical FormulaTheoretical m/zOrbitrap HRMS Observed m/z (Mass Error)QqQ Nominal m/z (Resolution)Relative Abundance (HCD 40 eV)
Precursor Ion [C₁₀H₆NO₃]⁻188.0348188.0346 (-1.1 ppm)188.0 (Unit)15%
[M-H-CO₂]⁻ [C₉H₆NO]⁻144.0449144.0446 (-2.1 ppm)144.0 (Unit)100% (Base Peak)
[M-H-CO₂-CO]⁻ [C₈H₆N]⁻116.0500116.0496 (-3.4 ppm)116.0 (Unit)45%
[M-H-CO₂-HCN]⁻ [C₈H₅O]⁻117.0340117.0338 (-1.7 ppm)117.0 (Unit)25%

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating approach. The HRMS protocol uses exact mass to validate the chemical formula, while the QqQ protocol uses collision energy (CE) ramping to validate the kinetic sequence of the fragmentation.

Protocol A: Structural Elucidation via Orbitrap HRMS (e.g., Q Exactive)

Rationale: Higher-energy Collisional Dissociation (HCD) in the Orbitrap provides high-resolution product ion spectra without the "low-mass cutoff" typical of traditional ion trap CID.

  • Sample Preparation: Dissolve the 4-phenylisoxazole-3-carboxylic acid reference standard to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (pH ~9). Causality: The basic modifier forces complete deprotonation of the carboxylic acid, maximizing the [M-H]⁻ yield.

  • Ionization: Infuse directly into the ESI source at 5 µL/min. Set the spray voltage to -2.5 kV and capillary temperature to 275°C.

  • Precursor Isolation: Perform a Full MS scan (R=70,000) to confirm the [M-H]⁻ ion at m/z 188.035. Isolate this precursor using the quadrupole with a narrow 1.0 Da isolation window.

  • HCD Fragmentation: Execute a Parallel Reaction Monitoring (PRM) scan. Step the Normalized Collision Energy (NCE) across 20, 40, and 60. Causality: Stepping the NCE ensures that both the primary low-energy fragments (m/z 144) and secondary high-energy fragments (m/z 116, 117) are captured in a single averaged spectrum.

  • Data Validation: Calculate the mass error (ppm) for all product ions. A mass error of <5 ppm definitively confirms the elemental composition and validates the N-O ring cleavage mechanism without the need for isotopic labeling.

Protocol B: High-Sensitivity Quantification via Triple Quadrupole (QqQ)

Rationale: Once HRMS validates the fragments, the QqQ is optimized for maximum ion transmission to achieve low limits of detection (LOD) for pharmacokinetic studies.

  • Source Optimization: Introduce the sample via LC flow (0.4 mL/min). Optimize the declustering potential (DP) to maximize the m/z 188 precursor without inducing premature in-source fragmentation.

  • Kinetic Validation (Product Ion Scan): Isolate m/z 188 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 50 eV. Causality: You will observe that m/z 144 peaks at a low CE (15 eV), while m/z 116 peaks at a higher CE (35 eV). This kinetic profiling self-validates that m/z 116 is a secondary fragment derived from m/z 144, not directly from the precursor.

  • MRM Method Finalization: Set Q1 and Q3 to unit resolution. Program the quantitative transition as 188.0 → 144.0 (CE: 15 eV) and the qualitative transition as 188.0 → 116.0 (CE: 35 eV).

Mandatory Visualization

FragmentationPathway M Precursor Ion [M-H]⁻ m/z 188.035 F1 Primary Fragment [M-H-CO₂]⁻ m/z 144.045 M->F1 Neutral Loss of CO₂ (-44.000 Da) F2 Secondary Fragment A [M-H-CO₂-CO]⁻ m/z 116.050 F1->F2 N-O Bond Cleavage Loss of CO (-27.995 Da) F3 Secondary Fragment B [M-H-CO₂-HCN]⁻ m/z 117.034 F1->F3 Isoxazole Shattering Loss of HCN (-27.011 Da)

Gas-phase CID fragmentation pathway of 4-phenylisoxazole-3-carboxylic acid in negative ESI mode.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. 4

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations (Secondary Source). Journal of the American Society for Mass Spectrometry. 3

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. 2

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. 1

  • Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry. 5

Sources

Comparative

Validating the Bioactivity of 4-Phenylisoxazole-3-Carboxylic Acid Analogues: A Comparative Guide to COX-1 Selectivity

Executive Summary For decades, the pharmaceutical industry focused heavily on developing selective Cyclooxygenase-2 (COX-2) inhibitors to mitigate the gastrointestinal toxicity associated with traditional non-steroidal a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the pharmaceutical industry focused heavily on developing selective Cyclooxygenase-2 (COX-2) inhibitors to mitigate the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, recent paradigms in drug discovery have illuminated the therapeutic potential of selectively inhibiting the constitutively expressed Cyclooxygenase-1 (COX-1) isoform.

Derivatives of 4-phenylisoxazole-3-carboxylic acid —most notably analogues like 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole—have emerged as highly potent and selective COX-1 inhibitors[2][3]. These compounds are currently being investigated for targeted antiplatelet therapy, neuro-inflammation, and specific oncology applications where COX-1 overexpression drives pathogenesis[2].

This guide provides an objective comparison between the bioactivity of 4-phenylisoxazole analogues and traditional NSAID alternatives. Furthermore, it details the gold-standard experimental workflows required to validate their isoform selectivity, emphasizing the mechanistic causality behind each protocol step.

Mechanistic Grounding: The Cyclooxygenase Cascade

To understand the value of 4-phenylisoxazole analogues, one must examine their interaction within the arachidonic acid cascade. Traditional NSAIDs indiscriminately block both COX-1 and COX-2, leading to a mix of therapeutic and adverse effects. In contrast, structure-activity relationship (SAR) studies demonstrate that incorporating 5-chlorofuran-2-yl, 4-phenyl, and 5-methyl (or -CF3) groups onto the isoxazole core creates a steric profile that selectively anchors into the COX-1 active site, leaving COX-2 uninhibited[2][3].

COX_Mechanisms AA Arachidonic Acid COX1 COX-1 (Constitutive) Platelets, GI Tract AA->COX1 Constitutive Metabolism COX2 COX-2 (Inducible) Monocytes, Macrophages AA->COX2 LPS-Induced Metabolism TXA2 Thromboxane A2 (Platelet Aggregation) COX1->TXA2 PGE2 Prostaglandin E2 (Inflammation / Pain) COX2->PGE2 Isoxazole 4-Phenylisoxazole Analogues Isoxazole->COX1 Selective Inhibition NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Arachidonic acid cascade illustrating selective COX-1 inhibition by 4-phenylisoxazole analogues.

Comparative Performance Data

When validating the bioactivity of novel drug candidates, isolated enzyme assays often produce artificially inflated potency metrics because they fail to account for the high plasma protein binding (>90%) characteristic of NSAIDs[4]. Therefore, the data presented below is derived exclusively from Human Whole Blood Assays (hWBA) , which preserve physiological conditions[1][4].

As shown in the table below, 4-phenylisoxazole analogues demonstrate profound selectivity for COX-1 compared to both non-selective and COX-2 preferential alternatives.

Compound / Drug ClassStructural CoreCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
Lead Isoxazole Analogue 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole0.36> 25.0> 69.4 [3]
Fluorinated Isoxazole 5-CF3 substituted 4-phenylisoxazole0.18> 25.0> 138.8 [3]
Ibuprofen (Non-selective)Propionic acid derivative~ 5.0~ 15.0~ 3.0 [5]
Diclofenac (Preferential)Phenylacetic acid derivative~ 1.5~ 0.2~ 0.13 [5]
Celecoxib (COX-2 Selective)Pyrazole derivative> 50.0~ 0.4< 0.01 [1]

Note: A higher selectivity index indicates a stronger preference for COX-1 inhibition.

Experimental Validation: The Human Whole Blood Assay (hWBA)

To objectively validate the bioactivity of 4-phenylisoxazole-3-carboxylic acid analogues, researchers must utilize the hWBA. This assay minimizes artifacts caused by cell separation and tests the compound in a homeostatic environment containing all interacting blood components[4].

Step-by-Step Methodology

Step 1: Blood Collection & Aliquoting

  • Action: Draw venous blood from healthy, unmedicated human donors into tubes containing Heparin (19 units/mL)[1]. Aliquot 100 µL per well into 96-well plates.

  • Causality (Expert Insight): You must use Heparin, not EDTA. EDTA is a calcium chelator. The COX-1 assay relies on the calcium ionophore A23187 to trigger intracellular calcium release and subsequent arachidonic acid mobilization. If EDTA is present, the ionophore cannot function, resulting in a false-negative COX-1 signal.

Step 2: Compound Incubation

  • Action: Add the isoxazole analogue (dissolved in DMSO) to the wells. Ensure the final DMSO concentration does not exceed 0.1% v/v. Incubate for 60 minutes at 37°C[1].

  • Causality (Expert Insight): The 37°C incubation is critical to establish the thermodynamic equilibrium between the free drug and plasma proteins (e.g., human serum albumin). Only the unbound fraction of the isoxazole analogue will interact with the COX enzymes.

Step 3: Isoform-Specific Stimulation

  • COX-1 Branch: Add 50 µM calcium ionophore A23187 and incubate for exactly 30 minutes[1]. This selectively triggers rapid platelet degranulation and Thromboxane A2 (TXA2) synthesis via constitutive COX-1.

  • COX-2 Branch: Add 10 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours[1][5]. LPS induces the de novo transcription and translation of COX-2 in monocytes, leading to Prostaglandin E2 (PGE2) production.

Step 4: Plasma Extraction & Quantification

  • Action: Centrifuge the plates at 1,500 × g for 5 minutes at 4°C[1]. Carefully extract the plasma supernatant.

  • Action: Quantify Thromboxane B2 (TXB2, the stable hydrolysis product of TXA2) for the COX-1 assay, and PGE2 for the COX-2 assay using validated ELISA or Radioimmunoassay (RIA) kits[1][5].

hWBA_Protocol Blood Heparinized Whole Blood Incubate Add Isoxazole (1 hr, 37°C) Blood->Incubate Split Assay Branching Incubate->Split Stim1 COX-1: Add A23187 (30 min) Split->Stim1 Stim2 COX-2: Add LPS (24 hr) Split->Stim2 Centrifuge Centrifuge & Isolate Plasma Stim1->Centrifuge Stim2->Centrifuge Detect1 Quantify TXB2 (ELISA) Centrifuge->Detect1 Detect2 Quantify PGE2 (ELISA) Centrifuge->Detect2

Step-by-step human whole blood assay (hWBA) workflow for validating COX isoform selectivity.

Trustworthiness: Establishing a Self-Validating Protocol

To ensure the integrity of the bioactivity data, the hWBA must operate as a self-validating system. A single failed control invalidates the plate.

  • Vehicle Control Validation: Wells treated with 0.1% DMSO must demonstrate maximum TXB2 (COX-1) and PGE2 (COX-2) production. A drop in baseline production indicates solvent toxicity or degraded stimulation reagents (A23187/LPS).

  • Pharmacological Controls:

    • Include Aspirin (12 µg/mL) as a positive control for the COX-1 branch; it should irreversibly acetylate and abolish >95% of COX-1 activity[1].

    • Include Celecoxib as a positive control for the COX-2 branch to confirm assay sensitivity to selective inhibitors[1].

  • Cytotoxicity Exclusion: Because 4-phenylisoxazole analogues are novel synthetic entities, researchers must run a parallel Lactate Dehydrogenase (LDH) release assay. If an analogue causes cell lysis, the resulting drop in PGE2/TXB2 might be falsely interpreted as enzymatic inhibition rather than outright cytotoxicity.

References

  • Vitale et al. "Synthesis, Pharmacological Characterization, and Docking Analysis of a Novel Family of Diarylisoxazoles as Highly Selective Cyclooxygenase-1 (COX-1) Inhibitors", Journal of Medicinal Chemistry (ACS Publications).
  • "The Role of Organic Small Molecules in Pain Management", MDPI.
  • "Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors", Springer.
  • "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis", PNAS.
  • "Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use", PMC (NIH).

Sources

Validation

A Senior Application Scientist's Guide to the Infrared Spectroscopy Validation of 4-Phenylisoxazole-3-carboxylic Acid

For researchers, medicinal chemists, and quality control analysts, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the drug development process. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and quality control analysts, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the drug development process. This guide provides an in-depth, expert-led validation of the functional groups present in 4-phenylisoxazole-3-carboxylic acid using Fourier-transform infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of the expected spectral features, present a rigorous experimental protocol, and compare the utility of IR spectroscopy with other common analytical techniques, grounding our discussion in authoritative spectral data from analogous compounds.

The Rationale for IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of specific functional groups within the molecule. For a molecule like 4-phenylisoxazole-3-carboxylic acid, IR spectroscopy is particularly adept at confirming the presence of the critical carboxylic acid moiety and the aromatic phenyl ring, which are key to its chemical identity and potential biological activity.

Predicted Infrared Absorption Profile of 4-Phenylisoxazole-3-carboxylic Acid

The structure of 4-phenylisoxazole-3-carboxylic acid contains three key functionalities that will give rise to characteristic absorption bands in the IR spectrum: the carboxylic acid group, the phenyl group, and the isoxazole ring. Based on established group frequencies and data from structurally similar compounds, we can predict the salient features of its IR spectrum.

Molecular Structure of 4-Phenylisoxazole-3-carboxylic Acid

Caption: Molecular structure of 4-phenylisoxazole-3-carboxylic acid.

The Dominant Carboxylic Acid Absorptions

The carboxylic acid functional group provides the most distinct and readily identifiable signals in the IR spectrum.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretch of a carboxylic acid appears as a very broad and intense absorption band spanning a wide range, typically from 3300 to 2500 cm⁻¹[1]. This broadness is a hallmark of carboxylic acids and can often obscure the C-H stretching signals in the same region[1].

  • C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is another prominent feature, appearing as a strong, sharp absorption between 1760 and 1690 cm⁻¹[1]. The conjugation of the isoxazole ring with the carboxylic acid is expected to lower this frequency to the lower end of the range, likely around 1700-1680 cm⁻¹. For comparison, the C=O stretch in 3-(2,6-dichlorophenyl)-5-methyl-isoxazole-4-carboxylic acid is observed at 1695 cm⁻¹[2].

  • C-O Stretching and O-H Bending: The C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region, while the out-of-plane O-H bend gives rise to a broad absorption around 950-910 cm⁻¹[1].

Phenyl Group Vibrations

The phenyl substituent at the 4-position of the isoxazole ring will exhibit several characteristic absorptions.

  • Aromatic C-H Stretching: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. These peaks are generally of weak to medium intensity.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene ring. For a monosubstituted ring, strong bands are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Isoxazole Ring Absorptions

The isoxazole ring itself has a set of characteristic vibrations, although they are generally less intense than those of the carboxylic acid group.

  • C=N Stretching: The carbon-nitrogen double bond stretch of the isoxazole ring is expected to appear in the 1650-1550 cm⁻¹ region. In some isoxazole derivatives, this has been observed around 1596 cm⁻¹[3].

  • N-O and C-O Stretching: The stretching vibrations of the N-O and C-O bonds within the isoxazole ring typically occur in the fingerprint region, with N-O stretching reported around 1274 cm⁻¹ and C-O stretching within the ring at lower wavenumbers[4].

The following table summarizes the anticipated key IR absorption bands for 4-phenylisoxazole-3-carboxylic acid.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500Carboxylic AcidO-H StretchStrong, Very Broad
3100-3000Phenyl GroupAromatic C-H StretchWeak to Medium
~2900Phenyl GroupAromatic C-H Stretch (overtone)Weak
1700-1680Carboxylic AcidC=O StretchStrong, Sharp
1650-1550Isoxazole RingC=N StretchMedium
1600-1450Phenyl GroupAromatic C=C StretchMedium to Weak
1320-1210Carboxylic AcidC-O StretchMedium
~1270Isoxazole RingN-O StretchMedium
950-910Carboxylic AcidO-H Bend (Out-of-plane)Broad, Medium
770-730 & 710-690Phenyl GroupC-H Bend (Out-of-plane)Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for obtaining the IR spectrum of a solid powder like 4-phenylisoxazole-3-carboxylic acid due to its minimal sample preparation requirements and high-quality, reproducible results.

ATR-FTIR Experimental Workflow

cluster_0 Sample Preparation & Setup cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (clean crystal, no sample) A->B C Place Small Amount of 4-phenylisoxazole-3-carboxylic acid on Crystal B->C D Apply Pressure with Anvil to Ensure Good Contact C->D E Set Spectrometer Parameters (e.g., 4 cm⁻¹ resolution, 16 scans) D->E F Acquire Sample Spectrum E->F G Perform ATR Correction (if necessary) F->G H Baseline Correction G->H I Peak Picking and Assignment H->I J Compare with Expected Frequencies I->J

Caption: A streamlined workflow for acquiring and analyzing the ATR-FTIR spectrum of 4-phenylisoxazole-3-carboxylic acid.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (e.g., water vapor, carbon dioxide) and the instrument itself, and will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid 4-phenylisoxazole-3-carboxylic acid powder onto the center of the ATR crystal. Only a few milligrams of the sample are required.

    • Lower the press arm of the ATR accessory to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution) over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as an ATR correction (to account for the wavelength-dependent depth of penetration of the evanescent wave) and a baseline correction.

    • Identify the key absorption bands and compare their positions and relative intensities to the predicted values to confirm the presence of the expected functional groups.

Comparison with Alternative Methodologies

While IR spectroscopy is an excellent tool for functional group identification, a comprehensive structural elucidation typically involves a combination of analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Identification of functional groups (e.g., -COOH, phenyl).Rapid, non-destructive, requires minimal sample preparation.Provides limited information on the molecular framework and connectivity.
¹H and ¹³C NMR Spectroscopy Detailed information on the carbon-hydrogen framework, including the number of unique protons and carbons, their chemical environments, and connectivity. For example, the acidic proton of the carboxyl group would appear as a broad singlet far downfield (δ 10-13 ppm) in the ¹H NMR spectrum[5]. The carbonyl carbon would be observed in the ¹³C NMR spectrum in the range of δ 165-185 ppm[5].Provides a complete picture of the molecular structure.Requires larger sample amounts, more complex sample preparation, and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns that can help to confirm the molecular formula and identify structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition. For a related compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, the [M+H]⁺ ion is observed at m/z 204.06552[6].Extremely sensitive, provides accurate molecular weight information.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).
X-ray Crystallography The definitive three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.Provides an unambiguous structural determination.Requires a single, high-quality crystal, which can be challenging to grow.

In a professional drug development setting, IR spectroscopy would be used as a rapid screening tool to confirm the synthesis of the target molecule, while NMR and MS would be employed for complete and unambiguous structural confirmation.

Conclusion

Infrared spectroscopy is an indispensable tool for the validation of the chemical structure of 4-phenylisoxazole-3-carboxylic acid. The predicted spectrum, dominated by the characteristic broad O-H stretch and strong C=O stretch of the carboxylic acid, along with the absorptions of the phenyl and isoxazole rings, provides a robust fingerprint for this molecule. By following the detailed ATR-FTIR protocol outlined in this guide, researchers can efficiently and reliably confirm the presence of these key functional groups, ensuring the identity and quality of their synthesized compounds. When used in conjunction with other analytical techniques like NMR and mass spectrometry, IR spectroscopy plays a vital role in the comprehensive characterization of novel chemical entities.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Assays, and In Silico Studies. (2022). Molecules, 27(19), 6529. [Link]

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Supporting information for: Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. RSC Advances, 12(46), 30163-30167. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2014). International Journal of ChemTech Research, 6(1), 200-206. [Link]

  • Jasim, H. A., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. [Link]

  • NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]

  • European Journal of Chemistry. (2013). 4(4), 369-376. [Link]

  • Jasim, H. A., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

  • Supporting Information for: Palladium-Catalyzed Direct C-H Arylation of Benzoxazoles with Nitroarenes. (n.d.). The Royal Society of Chemistry. [Link]

  • 5-(1-ethylindol-3-yl)isoxazole-3-carboxylic acid (C14H12N2O3). (n.d.). PubChemLite. [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365–1376. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2279-2285. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365-1376. [Link]

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. (2020). Atmospheric Chemistry and Physics, 20(1), 209-222. [Link]

  • 5-methyl-3-phenylisoxazole-4-carboxylic acid (C11H9NO3). (n.d.). PubChemLite. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

Sources

Comparative

4-phenylisoxazole-3-carboxylic acid vs oxazole-carboxylic acids in rational drug design

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic dilemma of selecting the optimal heterocyclic scaffold during hit-to-lead optimization. Both isoxazole and oxazole are privil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic dilemma of selecting the optimal heterocyclic scaffold during hit-to-lead optimization. Both isoxazole and oxazole are privileged five-membered aromatic rings containing one nitrogen and one oxygen atom. However, their subtle structural differences—specifically the 1,2-N,O arrangement in isoxazole versus the 1,3-N,O arrangement in oxazole—profoundly dictate a molecule's physicochemical properties, target engagement, and metabolic fate.

This guide provides an objective, data-driven comparison between 4-phenylisoxazole-3-carboxylic acid and oxazole-carboxylic acids , detailing the causality behind their divergent behaviors in rational drug design.

Physicochemical & Structural Causality (The "Why")

To understand why a medicinal chemist might choose a 4-phenylisoxazole-3-carboxylic acid over an oxazole-carboxylic acid, we must first analyze the electronic distribution of the core scaffolds. As detailed by 1, isoxazole and oxazole act as bioisosteres but differ significantly in their electronic properties due to heteroatom placement[1].

The adjacent heteroatoms in the isoxazole ring create a strong alpha-effect, which drastically lowers its basicity compared to oxazole. When we append a 4-phenyl group and a 3-carboxylic acid to the isoxazole core, the resulting molecule exhibits a unique spatial geometry where the lipophilic phenyl ring is forced out of coplanarity, creating an ideal vector for deep hydrophobic pocket insertion.

Table 1: Comparative Physicochemical Properties of the Core Scaffolds

PropertyIsoxazole Core (1,2-azole)Oxazole Core (1,3-azole)Causality in Drug Design
pKa (Conjugate Acid) ~ -3.0~ 0.8Oxazole is a stronger base, improving aqueous solubility but potentially altering target binding via its protonation state in physiological pH.
Dipole Moment ~ 2.9 D~ 1.5 DIsoxazole's higher dipole moment enhances polar interactions within hydrophobic binding pockets, increasing target residence time.
H-Bond Acceptor Strength WeakerStrongerThe oxazole nitrogen is a superior hydrogen bond acceptor, dictating the strength of interactions with kinase/enzyme hinge regions.

Target Engagement & Pharmacological Profiling

The structural nuances between these two carboxylic acids dictate entirely different pharmacological trajectories.

4-Phenylisoxazole-3-carboxylic acid derivatives: This scaffold is highly privileged in the design of anti-inflammatory agents. The 4-phenyl group perfectly projects into the hydrophobic channel of cyclooxygenase (COX) enzymes. According to research published in the2, 4-phenylisoxazole derivatives have been extensively validated as highly selective COX-1 and COX-2 inhibitors[2]. Furthermore, they serve as potent bioisosteres for epibatidine in targeting nicotinic acetylcholine receptors[3].

Oxazole-carboxylic acid derivatives: Oxazole-carboxylic acids (such as 4-phenyl-2-oxazole derivatives) excel where strong hydrogen bond acceptors are required. As reported in the4, these derivatives act as potent phosphodiesterase type 4 (PDE4) inhibitors, with compounds exhibiting IC 50​ values as low as 1.4 μM against PDE4B[4]. Additionally, 5 highlights the use of amino-oxazole carboxylic acids in fragment-based drug design to target bacterial biotin carboxylase, achieving up to a 3000-fold increase in potency during hit-to-lead optimization[5].

Pathway Ligand Heterocyclic Inhibitor Target Target Enzyme (e.g., PDE4 / COX) Ligand->Target Competitive Binding Metabolite Secondary Messenger (cAMP accumulation) Target->Metabolite Prevents Hydrolysis Response Downstream Effect (Inflammation ↓) Metabolite->Response Pathway Activation

Caption: Mechanism of action for heterocyclic inhibitors modulating inflammatory pathways.

Self-Validating Experimental Methodologies

In drug development, a protocol cannot merely be a sequence of steps; it must be a self-validating system where each phase confirms the integrity of the previous one. Below is the standard operating procedure for synthesizing and validating these heterocyclic carboxylic acids.

Workflow Synth Regioselective Synthesis Purify HPLC Purification (>95% Purity) Synth->Purify Quality Control Assay Primary Screening (IC50 Determination) Purify->Assay Bio-evaluation SPR Orthogonal Validation (SPR Kinetics) Assay->SPR Eliminate False Positives InVivo In Vivo PK/PD Profiling SPR->InVivo Lead Selection

Caption: Self-validating experimental workflow from synthesis to in vivo profiling.

Protocol: Synthesis and Orthogonal Validation of Heterocyclic Inhibitors

Step 1: Regioselective Cyclodehydration (Synthesis)

  • Procedure: React the appropriate β -keto oxime (for isoxazoles) or acylamino ketone (for oxazoles) in tetrahydrofuran (THF). Induce cyclodehydration using 5 N aqueous HCl.

  • Causality: The choice of acid-catalyzed cyclodehydration ensures strict regiocontrol. This prevents the formation of unwanted structural isomers that could confound downstream biological assays[3].

Step 2: Saponification to Carboxylic Acid

  • Procedure: Treat the resulting ester intermediate with LiOH/H 2​ O at room temperature to yield the free carboxylic acid.

  • Causality: Mild alkaline hydrolysis prevents the premature cleavage or rearrangement of the sensitive heterocyclic ring, ensuring the integrity of the pharmacophore before testing[5].

Step 3: Primary Enzymatic Screening (Fluorescence Polarization)

  • Procedure: Incubate the purified compound (>95% via HPLC) with the target enzyme (e.g., PDE4B) and a fluorescently labeled tracer. Measure displacement via polarization changes.

  • Causality: This provides a high-throughput, quantitative measure of competitive binding (IC 50​ ), establishing the foundational structure-activity relationship (SAR)[4].

Step 4: Orthogonal Validation (Surface Plasmon Resonance - SPR)

  • Procedure: Immobilize the target protein on a sensor chip and flow the small molecule analyte over the surface to measure Kon​ , Koff​ , and Kd​ .

  • Causality (Self-Validation Mechanism): Fluorescence assays are prone to false positives from auto-fluorescent compounds (frequent with aromatic heterocycles). SPR provides label-free, orthogonal confirmation of direct physical binding, ensuring the IC 50​ observed in Step 3 is driven by true target engagement rather than assay interference.

Pharmacokinetics & Metabolic Stability

The selection between these two scaffolds ultimately impacts the drug's half-life and clearance.

Table 2: Comparative Pharmacokinetic & Metabolic Stability Profile

Parameter4-Phenylisoxazole ScaffoldOxazole ScaffoldCausality in PK/PD
Metabolic Stability (CYP450) Moderate to HighVariable (Prone to ring opening)The 1,2-N,O bond in isoxazole is generally more resistant to oxidative cleavage than the 1,3-N,O system.
Clearance (Cl) LowerHigherOxazoles, being slightly more basic, often exhibit higher hepatic extraction ratios.
Half-life ( t1/2​ ) ExtendedShorterIsoxazole's lower basicity reduces non-specific tissue binding, prolonging systemic circulation.

Strategic Recommendations

When designing a rational drug development program:

  • Select 4-phenylisoxazole-3-carboxylic acid when targeting deep, hydrophobic pockets (like COX enzymes) where a high dipole moment and extended metabolic half-life are required.

  • Select oxazole-carboxylic acids when targeting metal-binding domains (like PDE4 or Biotin Carboxylase) where a strong hydrogen bond acceptor is the critical driver of potency.

References

  • BenchChem: Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.1

  • European Journal of Medicinal Chemistry / PubMed: Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors.4

  • PubMed: Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists.3

  • ACS Publications: Discovery of Antibacterial Biotin Carboxylase Inhibitors by Virtual Screening and Fragment-Based Approaches.5

  • PMC: The synthetic and therapeutic expedition of isoxazole and its analogs.2

Sources

Validation

Benchmarking Catalytic Efficiency with 4-Phenylisoxazole-3-Carboxylic Acid Ligands

Executive Summary The development of robust, highly efficient transition-metal catalysts relies heavily on the strategic design of supporting ligands. While phosphines and rigid N,N-bidentate ligands (e.g., bipyridine) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly efficient transition-metal catalysts relies heavily on the strategic design of supporting ligands. While phosphines and rigid N,N-bidentate ligands (e.g., bipyridine) have historically dominated palladium-catalyzed cross-coupling and C-H activation, they often struggle with catalyst poisoning, poor functional group tolerance, or an inability to stabilize high-valent metal intermediates.

This guide provides an objective, data-driven benchmark of 4-phenylisoxazole-3-carboxylic acid (4-PI-3-CA) as an advanced N,O-bidentate ligand. By comparing its catalytic efficiency against standard alternatives, we demonstrate how the unique hemilability and tunable electronics of the isoxazole scaffold can dramatically accelerate reaction kinetics in challenging C-H functionalizations and cross-coupling libraries [1, 2].

Mechanistic Rationale: The Isoxazole Advantage

To understand why 4-PI-3-CA is a compelling alternative to traditional ligands, we must analyze the causality behind its coordination chemistry.

  • Hemilabile N,O-Coordination: 4-PI-3-CA coordinates to transition metals (such as Pd or Ru) via the isoxazole nitrogen and the carboxylate oxygen. Unlike rigid N,N-ligands, this N,O-motif is hemilabile. The oxygen can temporarily dissociate to open a coordination site for substrate binding, preventing catalyst resting-state traps.

  • Concerted Metalation-Deprotonation (CMD): In C-H activation reactions, the carboxylate moiety of 4-PI-3-CA acts as an internal base. It actively participates in the deprotonation of the substrate's C-H bond while the metal simultaneously coordinates to the carbon, drastically lowering the activation energy barrier of the CMD pathway [1].

  • Electronic and Steric Tuning: The isoxazole ring is less electron-donating than a standard pyridine ring (e.g., in 2-picolinic acid). This renders the palladium center more electrophilic, accelerating the oxidative addition of aryl halides. Furthermore, the 4-phenyl substituent provides critical steric bulk, which forces the spatial proximity of coupling partners and accelerates the final reductive elimination step [3].

CatalyticCycle Pd_cat Pd(II) Precatalyst + 4-PI-3-CA Ligand Active_cat Active Pd(II)-Ligand Complex (N,O-coordination) Pd_cat->Active_cat Ligand Exchange CMD_step Concerted Metalation-Deprotonation (C-H Activation) Active_cat->CMD_step Substrate Binding Ox_add Oxidative Addition (Aryl Iodide) CMD_step->Ox_add Pd(II) Intermediate Red_elim Reductive Elimination (Product Release) Ox_add->Red_elim Pd(IV) Species Red_elim->Active_cat Regeneration

Figure 1: Proposed Pd(II)/Pd(IV) catalytic cycle highlighting the role of the 4-PI-3-CA ligand.

Benchmarking Experimental Design

To objectively evaluate the catalytic efficiency of 4-PI-3-CA, we benchmarked it against three industry-standard ligands: Triphenylphosphine (PPh3) , 2,2'-Bipyridine (bpy) , and 2-Picolinic acid (Pic) .

The model reaction selected is the Palladium-Catalyzed Directed C-H Arylation of 2-phenylpyridine with 4-iodotoluene. This reaction is notoriously sensitive to ligand choice, as it requires a delicate balance between stabilizing the Pd(II) intermediate and promoting the Pd(IV) reductive elimination [1].

Quantitative Data: Catalytic Efficiency Comparison

The reactions were conducted at 1.0 mol% Pd loading at 80°C for 12 hours. Catalytic efficiency is measured via Yield (%), Turnover Number (TON), and Turnover Frequency (TOF).

LigandTypeYield (%)TONTOF (h⁻¹)Catalyst State Observation
None (Control) N/A12%121.0Rapid Pd black precipitation.
PPh3 P-monodentate45%453.75Partial oxidation to phosphine oxide.
2,2'-Bipyridine N,N-bidentate68%685.6Stable, but slow reductive elimination.
2-Picolinic Acid N,O-bidentate82%826.8Good efficiency; minor product inhibition.
4-PI-3-CA N,O-bidentate96% 96 8.0 Highly stable; rapid turnover.

Data Analysis: The 4-PI-3-CA ligand outperformed all alternatives, achieving a near-quantitative yield and the highest TOF. The superiority over 2-Picolinic acid validates the hypothesis that the isoxazole's unique electronic profile (decreased basicity) and the steric pressure from the 4-phenyl group synergistically enhance the catalytic cycle.

Experimental Protocols

To ensure a self-validating system and reproducible results, the following step-by-step methodology must be strictly adhered to. This workflow integrates high-throughput screening principles commonly used in self-encoded library (SEL) hit discovery [2].

Workflow Prep Ligand & Pd Catalyst Preparation Screen High-Throughput Screening (HTS) Prep->Screen Analysis GC-MS / HPLC Quantification Screen->Analysis Kinetics Reaction Kinetics (TON/TOF Calculation) Analysis->Kinetics

Figure 2: Experimental workflow for benchmarking catalytic efficiency via high-throughput screening.

Step 1: Precatalyst Complexation

Causality: Pre-forming the Pd-ligand complex ensures uniform active catalyst generation and prevents competitive substrate binding to bare palladium.

  • In a nitrogen-filled glovebox, weigh 0.01 mmol of Pd(OAc)₂ and 0.012 mmol of 4-phenylisoxazole-3-carboxylic acid (1.2 eq. relative to Pd).

  • Dissolve the mixture in 1.0 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 30 minutes until the solution transitions from reddish-brown to a clear, pale yellow, indicating successful N,O-coordination.

Step 2: Reaction Execution (C-H Arylation)

Causality: Silver salts are utilized as halide scavengers to abstract iodide from the Pd center, opening a coordination site and driving the reaction forward [3].

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol), 4-iodotoluene (1.2 mmol), and Ag₂CO₃ (1.0 mmol).

  • Add the pre-formed Pd/4-PI-3-CA catalyst solution (1.0 mol% Pd).

  • Dilute with an additional 3.0 mL of anhydrous 1,4-dioxane.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 80°C for exactly 12 hours under vigorous stirring.

Step 3: Workup and Analytical Quantification

Causality: Using an internal standard guarantees that yield calculations are unaffected by physical losses during the extraction phase.

  • Quench the reaction by cooling to room temperature and filtering the mixture through a short pad of Celite to remove silver salts and any trace palladium particulates. Wash the pad with 10 mL of ethyl acetate.

  • Add exactly 1.0 mmol of dodecane to the filtrate as an internal standard.

  • Inject a 1.0 µL aliquot into a GC-MS system equipped with an HP-5MS column.

  • Calculate the yield, TON, and TOF based on the integrated area of the arylated product relative to the dodecane internal standard calibration curve.

References

  • Wu, J., et al. "Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies." Beilstein Journal of Organic Chemistry, 2016. Available at:[Link]

  • van der Nol, E., et al. "Integration of palladium-catalyzed C–N coupling into self-encoded libraries for accelerated hit discovery." RSC Chemical Biology, 2026. Available at:[Link]

  • Takenaka, K., Sasai, H., et al. "Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position." Asian Journal of Organic Chemistry, 2015. Available at:[Link]

Comparative

Comparative Toxicity and Efficacy Profiling of 4-Phenylisoxazole-3-Carboxylic Acid Derivatives

Introduction: The Isoxazole Scaffold in Drug Discovery The 4-phenylisoxazole-3-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry. By acting as a versatile bioisostere for amides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The 4-phenylisoxazole-3-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry. By acting as a versatile bioisostere for amides and esters, the isoxazole ring provides unique hydrogen-bonding capabilities and structural rigidity. However, the true bottleneck in advancing these derivatives from in vitro hits to clinical candidates lies in their comparative toxicity profiles.

In this guide, we objectively compare the toxicity and target selectivity of three primary classes of 4-phenylisoxazole-3-carboxylic acid derivatives:

  • 4-Phenoxy-phenyl isoxazoles (Anticancer / ACC Inhibitors)

  • Phenyl-isoxazole-carboxamides (Anticancer / Antiproliferative)

  • Isoxazole-3-carboxylic acid esters (Anti-tubercular)

Comparative Toxicity & Selectivity Profiling

When evaluating the viability of a drug candidate, the Selectivity Index (SI)—the ratio of toxicity in normal cells to toxicity in diseased cells—is paramount.

Table 1: In Vitro Cytotoxicity Comparison Across Cell Lines
Derivative ClassPrimary Target / IndicationDiseased Cell Line (IC50)Normal Cell Line (IC50)Selectivity Profile
4-Phenoxy-phenyl isoxazoles Acetyl-CoA Carboxylase (ACC1)MDA-MB-231: ~0.21 µMPBMC / Fibroblasts: >50 µMHigh selectivity for lipogenic tumors[1].
Phenyl-isoxazole-carboxamides Broad-spectrum AnticancerHep3B: 5.96–28.62 µMHek293T: 112.78–266.66 µMModerate to high therapeutic window[2].
Isoxazole-3-carboxylic acid esters M. tuberculosis (R-TB / NRP-TB)Mtb H37Rv: 0.25–2.0 µMVero: >128 µMExcellent safety profile; devoid of significant host toxicity[3],[4].

Data synthesized from standardized MTS/MTT viability assays.

Mechanistic Insights: Causality Behind the Toxicity

As application scientists, we must look beyond the raw IC50 values and understand the causality of cell death. The toxicity of these derivatives is highly dependent on the functional group at the 4-position of the isoxazole ring.

The ACC Inhibition Paradigm: For 1[1], the introduction of a phenoxy group enhances binding to the carboxyltransferase (CT) domain of Acetyl-CoA Carboxylase 1 (ACC1). Malignant cells, unlike normal cells, rely heavily on de novo fatty acid synthesis. By inhibiting ACC1, these derivatives drastically reduce intracellular malonyl-CoA levels. This targeted metabolic starvation arrests the cell cycle at the G0/G1 phase and induces dose-dependent apoptosis in cancer cells (e.g., MDA-MB-231), while sparing normal cells that utilize circulating lipids.

ACC_Pathway Isoxazole 4-Phenoxy-phenyl Isoxazole Derivative ACC1 Acetyl-CoA Carboxylase 1 (ACC1) Inhibition Isoxazole->ACC1 Binds CT Domain Malonyl Depletion of Intracellular Malonyl-CoA ACC1->Malonyl FAS Inhibition of De Novo Fatty Acid Synthesis Malonyl->FAS CellCycle G0/G1 Phase Arrest FAS->CellCycle Apoptosis Targeted Cancer Cell Apoptosis CellCycle->Apoptosis

Apoptotic pathway driven by 4-phenoxy-phenyl isoxazole ACC1 inhibition.

Conversely,2[2] exhibit broader cytotoxic effects against hepatocellular carcinoma (Hep3B) and cervical adenocarcinoma (HeLa). The carboxamide linkage improves lipophilicity and cellular permeability, but requires careful dose titration to maintain the safety margin observed in normal Hek293T cells (IC50 > 112 µM).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the comparative toxicity of isoxazole derivatives.

Protocol A: High-Throughput In Vitro Cytotoxicity Screening (MTS Assay)

This protocol utilizes the MTS tetrazolium compound, which is bioreduced by metabolically active cells into a colored formazan product, providing a direct, self-validating measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cultivate target cancer cells (e.g., HepG2, MCF-7) and normal control cells (e.g., Hek293T, Vero) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM with 10% FBS).

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of the isoxazole derivative in DMSO. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Critical Control: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin).

  • Exposure: Incubate the plates for 48 to 72 hours.

  • MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for an additional 1-4 hours.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 values using non-linear regression analysis.

Protocol B: Intracellular Malonyl-CoA Quantification (LC-MS/MS)

To validate that the observed cytotoxicity of 4-phenoxy derivatives is causally linked to ACC inhibition, malonyl-CoA depletion must be quantified.

Step-by-Step Methodology:

  • Treatment: Treat 2×106 MDA-MB-231 cells with the isoxazole derivative at its IC50 concentration for 4 hours.

  • Metabolite Extraction: Rapidly wash cells with ice-cold PBS. Quench metabolism by adding 80% cold methanol (-80°C). Scrape the cells and transfer to a microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Lyophilization: Transfer the supernatant and dry under vacuum.

  • LC-MS/MS Analysis: Reconstitute the pellet in mobile phase and inject into a Triple Quadrupole LC-MS/MS system. Monitor the specific MRM transitions for Malonyl-CoA (m/z 854.1 -> 347.1).

  • Validation: A dose-dependent decrease in the Malonyl-CoA peak area relative to the vehicle control confirms on-target ACC inhibition.

Toxicity Screening Workflow

Workflow Compound Synthesize Isoxazole Library Treatment Compound Incubation (24-72h, Dose-Response) Compound->Treatment CellLines Culture Normal & Cancer Cell Lines CellLines->Treatment Assay MTS Cell Viability Assay Treatment->Assay Analysis Calculate IC50 & Selectivity Index Assay->Analysis

High-throughput in vitro toxicity screening workflow for isoxazole derivatives.

References

  • Wu, X., et al. "Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors." PMC.
  • Hawash, M., et al. "Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents." ResearchGate.
  • Sahoo, S. K., et al. "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents." PMC.
  • Lilienkampf, A., et al. "Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis." PubMed.

Sources

Validation

A Comparative Guide to the Structural Validation of 4-Phenylisoxazole-3-carboxylic Acid: Beyond a Single Crystal

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the isoxazole scaffold is a privileged structure, lauded for its diverse biological activities.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the isoxazole scaffold is a privileged structure, lauded for its diverse biological activities.[1] The precise structural elucidation of novel isoxazole derivatives, such as 4-phenylisoxazole-3-carboxylic acid, is a non-negotiable prerequisite for understanding its function and potential applications. While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous three-dimensional structure determination, a multi-faceted approach employing a suite of analytical techniques provides a more robust and self-validating system of characterization.[2]

This guide offers a comparative analysis of the primary methodologies for the structural validation of 4-phenylisoxazole-3-carboxylic acid. We will delve into the causality behind experimental choices, presenting a holistic view that integrates crystallographic, spectroscopic, and computational data.

The Unparalleled Precision of X-Ray Crystallography

Single-crystal X-ray diffraction provides direct, atomic-level insight into the molecular structure, offering unequivocal proof of connectivity, conformation, and intermolecular interactions in the solid state.[2] Although a crystal structure for the title compound is not publicly available, the structure of the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid serves as an excellent proxy for what can be expected.

In the crystal lattice, molecules of 5-methyl-3-phenylisoxazole-4-carboxylic acid form head-to-head dimers through hydrogen bonding between the carboxylic acid moieties. The phenyl and isoxazole rings are not coplanar, exhibiting a significant dihedral angle. It is highly probable that 4-phenylisoxazole-3-carboxylic acid would adopt a similar dimeric packing motif in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

A successful SCXRD experiment hinges on the growth of high-quality single crystals, which can often be the most challenging step.[3]

1. Crystallization:

  • Method: Slow evaporation is a common and effective technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared.

  • Procedure: The solution is filtered to remove any particulate matter and left in a loosely covered vial to allow for the slow evaporation of the solvent. The key is to control the rate of evaporation to promote the growth of a few large, well-ordered crystals rather than many small ones.[4]

  • Rationale: Slow crystal growth minimizes the formation of defects and allows the molecules to pack in a thermodynamically favorable and ordered manner, which is essential for obtaining high-quality diffraction data.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

3. Structure Solution and Refinement:

  • The diffraction data are processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • The atomic positions are refined, and hydrogen atoms are typically placed in calculated positions. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

The Power of Spectroscopic Corroboration

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the molecule's structure and dynamics in solution.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can be used to piece together the molecular framework.

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity. For 4-phenylisoxazole-3-carboxylic acid, one would expect to see signals for the phenyl protons and the isoxazole proton.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecule.[6]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.80-7.90m2H, Phenyl
¹H7.40-7.55m3H, Phenyl
¹H8.50s1H, Isoxazole-H5
¹³C165.0Carboxylic acid
¹³C162.0Isoxazole-C3
¹³C158.0Isoxazole-C5
¹³C130.0-132.0Phenyl-CH
¹³C128.0-129.5Phenyl-CH
¹³C126.0Phenyl-C (ipso)
¹³C110.0Isoxazole-C4
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation analysis.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm the presence of the isoxazole and phenyl moieties.[8][9] The fragmentation of the isoxazole ring often involves cleavage of the weak N-O bond.[10]

Experimental Workflow: A Synergistic Approach

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Synthesis of 4-Phenylisoxazole-3-carboxylic Acid Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Purification->NMR Connectivity & Solution Structure MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Formula & Fragmentation Xray X-ray Crystallography Purification->Xray Solid-State Structure DFT Computational Modeling (DFT) Purification->DFT Theoretical Structure & Properties NMR->Xray Confirmation Unambiguous Structural Confirmation NMR->Confirmation MS->Xray MS->Confirmation Xray->Confirmation DFT->Xray DFT->Confirmation

Caption: A typical workflow for the structural validation of a small organic molecule.

Computational Chemistry: The Theoretical Framework

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to complement experimental data.[11] By calculating the optimized geometry, NMR chemical shifts, and vibrational frequencies, one can gain deeper insight into the molecule's properties.[12][13]

  • Geometry Optimization: Provides a theoretical 3D structure of the molecule in the gas phase. This can be compared with the experimental X-ray structure.

  • NMR Chemical Shift Prediction: Calculated NMR chemical shifts can aid in the assignment of experimental spectra, especially for complex molecules.[14]

  • Vibrational Frequency Calculation: Can be used to predict the infrared (IR) spectrum of the molecule, helping to confirm the presence of specific functional groups.

Logical Relationship of Validation Techniques

G Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Compare Solid vs. Solution State Structure Definitive Structure Xray->Structure 3D Solid-State Structure NMR->Structure Connectivity & Solution Conformation MS Mass Spectrometry MS->Structure Molecular Weight & Formula DFT DFT Calculations DFT->Xray Compare Theoretical vs. Experimental Geometry DFT->NMR Aid in Spectral Assignment DFT->Structure Theoretical Model & Property Prediction

Caption: Interplay of analytical techniques for robust structural validation.

Conclusion: A Weight-of-Evidence Approach

The structural validation of a novel compound like 4-phenylisoxazole-3-carboxylic acid should not rely on a single technique. While X-ray crystallography provides the most definitive structural information, a comprehensive characterization package that includes NMR, mass spectrometry, and computational modeling creates a self-validating system. This weight-of-evidence approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research and development activities.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

  • Yuzuri, T., Chandrasekaran, S., Vasquez, P. C., & Baumstark, A. L. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • CLaME. (n.d.). Spectroscopic Methods In Organic Chemistry. Retrieved from [Link]

  • Zhang, J. Y., Breau, A. P., & El-Shourbagy, T. A. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 321–332.
  • MDPI. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13611-13621.
  • DFT STUDIES OF OXAZOLE DERIV
  • Supporting Inform
  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
  • ResearchGate. (2026). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PMC. (n.d.). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Scilit. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • Fascio, M. L., Alvarez-Larena, A., & D'Accorso, N. B. (2002). Synthesis, high-resolution NMR spectroscopic analysis, and single-crystal X-ray diffraction of isoxazoline tetracycles.
  • The Journal of Physical Chemistry A. (2018). Density Functional Theory and Experimental Studies of the Molecular, Vibrational, and Crystal Structure of Bis-Oxadiazole-Bis-Methylene Dinitrate (BODN). Retrieved from [Link]

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. (2026). Analytical Chemistry.
  • Supporting information. (n.d.). Retrieved from [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.
  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Phenylisoxazole-3-carboxylic acid proper disposal procedures

4-Phenylisoxazole-3-carboxylic Acid: Comprehensive Disposal and Operational Safety Guide As a specialized heterocyclic building block widely utilized in drug discovery and medicinal chemistry, 4-Phenylisoxazole-3-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Phenylisoxazole-3-carboxylic Acid: Comprehensive Disposal and Operational Safety Guide

As a specialized heterocyclic building block widely utilized in drug discovery and medicinal chemistry, 4-Phenylisoxazole-3-carboxylic acid requires strict operational oversight. Due to the presence of the nitrogen-containing isoxazole ring and the carboxylic acid moiety, improper disposal poses significant environmental and occupational hazards. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate destruction of this compound.

Physicochemical Profiling & Hazard Causality

To safely manage chemical waste, one must understand the molecular behavior driving its hazards. The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, paired with a proton-donating carboxylic acid group.

  • Irritation Causality : The carboxylic acid group donates protons ( H+ ), causing localized pH drops upon contact with mucosal membranes or skin moisture. This leads to documented Skin Irritation (H315) and Serious Eye Irritation (H319)[1].

  • Respiratory Toxicity : Fine powders of this compound can easily aerosolize. If inhaled, the lipophilic phenyl ring facilitates tissue penetration in the respiratory tract, triggering acute respiratory irritation (STOT SE 3)[1].

  • Combustion Byproducts : Thermal decomposition of the bound nitrogen in the isoxazole ring inevitably generates toxic nitrogen oxides ( NOx​ )[2]. This chemical reality dictates that standard landfilling or uncontrolled open-air burning is strictly prohibited, as it contributes to acid rain and smog[3].

Table 1: Physicochemical and Hazard Summary

Property / HazardDescription / ClassificationOperational Implication
Chemical Formula C10​H7​NO3​ Generates NOx​ , CO , and CO2​ upon combustion.
Physical State Solid (Crystalline/Powder)High risk of aerosolization; requires dust suppression.
GHS Health Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates nitrile gloves, safety goggles, and fume hood use.
Environmental Hazard Ecotoxin (Not readily biodegradable)Strictly prohibit drain disposal; collect as hazardous waste.
Incompatibilities Strong oxidizers, strong basesSegregate from reactive chemical waste streams.

Laboratory Waste Segregation & Storage Protocol

Proper segregation prevents dangerous cross-reactions and ensures the waste vendor can legally and safely transport the material.

Protocol 1: Step-by-Step Waste Segregation

  • Determine Waste State : Identify if the waste is a pure solid (e.g., expired reagent, spilled powder) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Select Compatible Containment :

    • For Solids: Use a wide-mouth, sealable High-Density Polyethylene (HDPE) container. Causality : HDPE is chemically inert to weak organic acids and prevents moisture ingress, which could otherwise degrade lesser plastics over time.

    • For Liquids: Use a designated "Non-Halogenated Organic Solvent" carboy. (Note: If dissolved in a halogenated solvent like Dichloromethane, it must be routed to the "Halogenated" carboy).

  • Labeling : Affix a standard EPA/RCRA Hazardous Waste label immediately. Explicitly write "Contains 4-Phenylisoxazole-3-carboxylic acid (Toxic/Irritant)" to alert downstream handlers to the specific heterocycle.

  • Secondary Containment : Store the primary container in a secondary spill tray within a ventilated waste accumulation area, kept below 25°C and strictly isolated from strong oxidizing agents[2].

WasteWorkflow Start 4-Phenylisoxazole-3-carboxylic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Organic Solvents) Start->Liquid Container1 Sealable HDPE Container (Solid Waste) Solid->Container1 Container2 Non-Halogenated Solvent Carboy Liquid->Container2 Label Label: Hazardous Waste (Irritant, Target Organ Toxicity) Container1->Label Container2->Label Storage Secondary Containment (Ventilated, <25°C) Label->Storage Pickup EPA/RCRA Certified Vendor Pickup Storage->Pickup

Fig 1. Lab waste segregation and containerization workflow for 4-Phenylisoxazole-3-carboxylic acid.

Industrial Disposal Methodology: Incineration & Scrubbing

Once the waste leaves the laboratory via a certified vendor, it must be permanently destroyed. The EPA mandates that organic compounds containing bound nitrogen undergo controlled thermal oxidation[4].

The Mechanistic "Why" Behind Incineration: Biological treatment (e.g., standard wastewater facilities) cannot efficiently degrade the highly stable isoxazole ring. Instead, high-temperature incineration (>900°C) is employed to thermally cleave the N-O and C-N bonds[3].

However, because "fuel NOx​ " formation is highly prevalent when burning nitrogen-bound wastes, the incinerator cannot simply vent to the atmosphere[3]. The facility must be equipped with an acid gas scrubber (typically a packed-bed vertical scrubber)[4]. The scrubber uses an alkaline liquid (such as sodium hydroxide or calcium hydroxide) to neutralize the acidic NOx​ and CO2​ gases into harmless aqueous salts (e.g., sodium nitrate/nitrite) before the clean exhaust is released.

IncinerationPathway Waste Nitrogenous Organic Waste (C10H7NO3) Incinerator Primary Combustion (>900°C, Excess O2) Waste->Incinerator Thermal Oxidation Gases Flue Gas (CO2, H2O, NOx, CO) Incinerator->Gases Cleavage of N-O/C-N bonds Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Output Clean Exhaust & Neutralized Brine Scrubber->Output Acid Gas Neutralization

Fig 2. High-temperature incineration and alkaline scrubbing pathway for nitrogenous organic waste.

Emergency Spill Response Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent respiratory exposure and environmental release.

Protocol 2: Step-by-Step Spill Cleanup

  • Evacuation & PPE : Evacuate the immediate vicinity. Responders must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and splash goggles[1].

  • Dust Suppression : Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress the aerosolization of the powder. Causality : Dry sweeping generates airborne particulates that easily bypass standard room ventilation and pose an immediate inhalation hazard[2].

  • Collection : Use a non-sparking plastic scoop to transfer the dampened material into a dedicated solid hazardous waste container[2].

  • Surface Decontamination : Wash the spill area with a mild alkaline soap solution to neutralize any residual carboxylic acid, followed by a thorough water rinse. Collect all rinse water as hazardous liquid waste.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI) / NIH. "Incineration Processes and Environmental Releases." Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 4-Phenylisoxazole-3-carboxylic acid

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between regulatory safety data and practical, field-proven laboratory execution. Handling specialized heterocyclic compounds l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between regulatory safety data and practical, field-proven laboratory execution. Handling specialized heterocyclic compounds like 4-Phenylisoxazole-3-carboxylic acid requires more than just reading a Safety Data Sheet (SDS); it demands an understanding of the chemical causality behind the hazards to ensure absolute operational safety and scientific integrity.

Chemical Profile & Mechanistic Toxicology

Before implementing physical safety measures, we must understand the molecular behavior of the compound. 4-Phenylisoxazole-3-carboxylic acid is a solid organic compound primarily utilized as a building block in pharmaceutical drug development and biochemical research.

Quantitative Chemical Data
PropertyValueCausality / Operational Impact
CAS Registry Number 1524204-66-7Unique identifier for inventory and regulatory tracking.
Molecular Formula C₁₀H₇NO₃Indicates a halogen-free organic compound, dictating waste segregation.
Molecular Weight 189.17 g/mol Required for precise molarity calculations in biological assays.
Physical State Solid (Crystalline)Prone to aerosolization; necessitates strict inhalation controls.
Hazard Causality

Based on the safety profiles of structurally identical parent compounds (e.g., Isoxazole-3-carboxylic acid), this compound is classified under GHS as a Skin Irritant (Category 2) , Eye Irritant (Category 2) , and STOT SE 3 (Respiratory Irritant) [1, 2].

  • The Carboxylic Acid Moiety: The -COOH functional group acts as a proton donor. Upon contact with the ambient moisture on human skin or the mucosal surfaces of the eyes, it induces a rapid, localized drop in pH. This acid-base reaction disrupts the lipid bilayers in cell membranes, leading to acute Category 2 irritation.

  • The Isoxazole Ring & Phenyl Substitution: The lipophilic phenyl ring enhances the molecule's ability to penetrate the stratum corneum compared to the unsubstituted parent compound. Furthermore, if the crystalline dust is inhaled, the nitrogen-oxygen heterocycle (isoxazole) can trigger localized inflammatory responses in the upper respiratory tract, necessitating strict STOT SE 3 precautions[1].

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanistic hazards outlined above, the following PPE matrix must be strictly adhered to. Every piece of equipment is chosen based on specific chemical resistance and operational necessity.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides an excellent barrier against solid organic acids and resists degradation from polar aprotic solvents (like DMSO or DMF) commonly used to dissolve this compound.
Eye Protection Snug-fitting Safety Goggles (ANSI Z87.1)Standard safety glasses leave gaps. Goggles prevent micro-particulate dust from bypassing the lenses and reacting with tear fluid.
Body Protection Flame-Retardant Cotton Lab CoatPrevents particulate accumulation on street clothing. Cotton is preferred over synthetics to reduce static buildup, which can attract charged powder.
Respiratory N95/P100 Particulate RespiratorMandatory only if weighing outside a ventilated enclosure. Filters out aerosolized crystalline dust to prevent STOT SE 3 respiratory irritation.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

This protocol is designed as a self-validating system. By embedding verification steps directly into the workflow, we eliminate the risk of procedural drift.

Phase 1: Pre-Weighing Verification
  • Validate Ventilation: Before opening the chemical container, verify that the chemical fume hood has an active face velocity of 80–120 FPM (feet per minute). Validation: Check the digital monitor or use a tissue strip to confirm inward directional airflow.

  • Don PPE: Equip nitrile gloves, safety goggles, and a lab coat.

  • Static Mitigation: Ground all metal spatulas by touching them to a grounded metal surface. This prevents static-induced aerosolization of the fine powder during transfer.

Phase 2: Transfer and Dissolution
  • Tare: Place an anti-static weigh boat on the analytical balance inside the fume hood and tare to zero.

  • Transfer: Carefully transfer the required mass of 4-Phenylisoxazole-3-carboxylic acid. Keep the source container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.

  • Solvent Addition: For biological assays, transfer the solid to a borosilicate glass vial. Add high-purity DMSO slowly down the side of the vial. Causality: The lipophilic phenyl ring and polar isoxazole core grant this compound high solubility in polar aprotic solvents.

  • Seal and Vortex: Cap the vial tightly with a PTFE-lined septum cap before vortexing to prevent solvent/acid micro-droplet exposure.

Spill Response & Decontamination Protocol

In the event of an accidental release, follow this self-validating containment and neutralization protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Contain (Do NOT Dry Sweep): Cover the spilled powder with damp absorbent paper towels. Dry sweeping will aerosolize the respiratory irritant.

  • Neutralize: Wipe the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The bicarbonate base will react with the carboxylic acid moiety, neutralizing it into a harmless, water-soluble sodium salt, releasing CO₂ gas.

  • Validate: Swab the cleaned area with a wet piece of pH paper. The decontamination is only considered successful when the pH paper reads a neutral baseline (pH 6.5–7.5).

Waste Disposal & Environmental Logistics

Improper disposal of heterocyclic acids can lead to severe environmental toxicity.

  • Solid Waste: Collect all contaminated weigh boats, gloves, and paper towels in a designated "Hazardous Solid Waste" container.

  • Liquid Waste: Solutions of 4-Phenylisoxazole-3-carboxylic acid in DMSO must be collected in a "Halogen-Free Organic Solvent" waste carboy.

  • Final Logistics: Waste must be handed over to a licensed environmental agency for high-temperature incineration. Causality: Incineration breaks down the isoxazole ring safely; however, the facility must utilize nitrogen oxide (NOx) scrubbing capabilities to prevent toxic atmospheric emissions [2].

Workflow Visualization

The following diagram maps the logical progression of handling 4-Phenylisoxazole-3-carboxylic acid, from storage through to final environmental disposal.

G Storage Chemical Storage (Cool, Dry, Sealed) PPE Don PPE (Nitrile, Goggles) Storage->PPE Pre-handling Hood Fume Hood Operations (Weighing & Transfer) PPE->Hood Safe Execution Spill Spill Response (Contain & Neutralize) Hood->Spill Accidental Release Waste Hazardous Waste (Organic Solid) Hood->Waste Routine Disposal Spill->Waste Cleanup Material Disposal Incineration (Approved Facility) Waste->Disposal Final Logistics

Figure 1: End-to-end operational workflow for 4-Phenylisoxazole-3-carboxylic acid handling.

References

  • Fisher Scientific.Isoxazole-3-carboxylic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich / MilliporeSigma.Isoxazole-3-carboxylic Acid | 3209-71-0.
  • ChemBK.CAS Index 1524204-66-7 (4-Phenylisoxazole-3-carboxylic acid).
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